2-(Methylthio)thiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methylsulfanylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c1-9-6-4(5(7)8)2-3-10-6/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABWPIYTBMFEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376307 | |
| Record name | 2-(Methylsulfanyl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71154-30-8 | |
| Record name | 2-(Methylthio)-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71154-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfanyl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Methylthio)thiophene-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Methylthio)thiophene-3-carboxylic acid
Abstract
This compound, a substituted thiophene derivative, is a heterocyclic building block of significant interest to the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a thioether, and an electron-rich thiophene ring, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and synthetic routes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics in their work. We will delve into the mechanistic insights behind its key reactions, provide actionable experimental protocols, and discuss its applications as a scaffold for novel therapeutic agents and functional materials.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is the foundation of scientific communication. This compound is systematically named according to IUPAC conventions, with its structure and key identifiers summarized below.
-
IUPAC Name: this compound
-
CAS Number: 71154-30-8[1]
-
Molecular Formula: C₆H₆O₂S₂
-
Molecular Weight: 174.24 g/mol
-
SMILES: CS(c1sccc1C(O)=O)
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 71154-30-8[1] |
| Molecular Formula | C₆H₆O₂S₂ |
| Molar Mass | 174.24 g/mol |
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its functional groups and related structures.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale |
|---|---|---|
| Melting Point | Solid at room temperature | The presence of the carboxylic acid allows for strong intermolecular hydrogen bonding, typically leading to a solid state with a relatively high melting point, similar to related compounds like 2-Methyl-Thiophene-3-Carboxylic Acid (m.p. 140-144 °C)[2]. |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Methanol)[3]. | The polar carboxylic acid group imparts some water solubility, but the larger, nonpolar thiophene and methylthio backbone limits it. Solubility is expected in polar organic solvents. |
| pKa | ~3.5 - 4.5 | The pKa is expected to be in the typical range for carboxylic acids. The electron-donating nature of the methylthio group may slightly increase the pKa compared to thiophene-3-carboxylic acid. |
The Spectroscopic Profile: A Scientist's Fingerprint
Spectroscopic analysis is crucial for structure verification and purity assessment. The expected spectral data for this compound are outlined below.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | ~10-13 ppm (s, 1H): Broad singlet for the carboxylic acid proton (-COOH).~7.0-7.5 ppm (m, 2H): Two doublets corresponding to the two protons on the thiophene ring.~2.5 ppm (s, 3H): Singlet for the methylthio group protons (-SCH₃). |
| ¹³C NMR | ~165-175 ppm: Carbonyl carbon of the carboxylic acid.~120-140 ppm: Four signals for the sp² hybridized carbons of the thiophene ring.~15-20 ppm: Signal for the methyl carbon of the methylthio group. |
| IR (Infrared) | ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.~1680-1710 cm⁻¹: Strong C=O stretch of the carboxylic acid[4][5].~1400-1450 cm⁻¹: C-H bending of the methyl group.~650-700 cm⁻¹: C-S stretching vibrations. |
| Mass Spec. (MS) | [M]⁺: Molecular ion peak at m/z = 174.[M-OH]⁺: Fragment at m/z = 157.[M-COOH]⁺: Fragment at m/z = 129. |
Synthesis and Purification
The synthesis of this compound can be achieved through established organometallic methodologies. A common and effective approach involves the directed ortho-metalation of a thiophene precursor followed by carboxylation.
Retrosynthetic Analysis
A logical disconnection approach points to 2-(methylthio)thiophene as a readily accessible starting material. The carboxylic acid group can be installed via a formylation or carboxylation reaction targeting the 3-position.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol: Lithiation and Carboxylation
This protocol describes a robust method starting from 2-(methylthio)thiophene. The choice of n-butyllithium (n-BuLi) is critical as it is a strong base capable of deprotonating the thiophene ring. The reaction is performed at low temperatures to prevent side reactions.
Materials:
-
2-(Methylthio)thiophene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas (Argon) inlet.
-
Reaction Initiation: Dissolve 2-(methylthio)thiophene (1 equivalent) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at this temperature for 1-2 hours. The formation of the lithiated intermediate is the key step.
-
Carboxylation: Crush a sufficient quantity of dry ice and add it portion-wise to the reaction mixture. Causality Note: Using a large excess of solid CO₂ ensures complete reaction and helps maintain the low temperature. The lithiated intermediate acts as a potent nucleophile, attacking the electrophilic carbon of CO₂.
-
Quenching and Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is governed by its three distinct functional domains: the carboxylic acid, the thiophene ring, and the methylthio group.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid is the most versatile handle for derivatization, primarily through nucleophilic acyl substitution. The reactivity of its derivatives follows a well-established trend based on the leaving group's ability.[6]
Caption: Reactivity hierarchy of carboxylic acid derivatives.
Key Reactions:
-
Amide Bond Formation: This is a cornerstone reaction in drug discovery. Direct condensation with an amine is inefficient. Activation of the carboxylic acid is required, typically using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide) or converting the acid to a more reactive acyl chloride.[7][8]
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride intermediate provides the corresponding ester.
-
Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride readily converts the carboxylic acid to the highly reactive 2-(methylthio)thiophene-3-carbonyl chloride, a key intermediate for synthesizing amides and esters under mild conditions.
Reactions at the Thiophene Ring
The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome is dictated by the competing directing effects of the electron-donating -SCH₃ group (ortho, para-directing) and the electron-withdrawing -COOH group (meta-directing). The activating -SCH₃ group generally dominates, directing incoming electrophiles primarily to the C5 position.
Reactions of the Methylthio Group
The sulfur atom of the methylthio group is nucleophilic and can be readily oxidized. This provides a method to modulate the electronic properties of the entire molecule.
Caption: Oxidation pathway of the methylthio group.
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Oxidation to Sulfoxide: Using one equivalent of a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures yields the corresponding sulfoxide.
-
Oxidation to Sulfone: Using an excess of the oxidizing agent or stronger conditions converts the thioether or sulfoxide into the sulfone. This transformation significantly withdraws electron density from the thiophene ring, altering its reactivity.
Applications in Research and Development
The structural motifs present in this compound make it a valuable scaffold in several research areas.
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Medicinal Chemistry: Thiophene derivatives are prevalent in pharmaceuticals.[9][10] This compound serves as a key building block for creating libraries of novel compounds. For instance, related 2-aminothiophene-3-carboxylic acid esters have been identified as highly selective cytostatic agents against various cancer cell lines.[11] Furthermore, substituted tetrahydro-benzothiophene derivatives are potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a target for autoimmune diseases.[12] The carboxylic acid allows for the introduction of diverse amide functionalities, enabling structure-activity relationship (SAR) studies.
-
Materials Science: The thiophene core is a fundamental unit in conducting polymers and organic electronics. Derivatization of this scaffold can be used to tune the electronic properties of materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 2-methylthiophene-3-carboxylic acid can provide authoritative guidance.[13]
Table 4: GHS Hazard Information (Based on Analogs)
| Hazard Class | Statement | Precautionary Codes |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed[13][14] | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | H315: Causes skin irritation[13][14] | P280 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[13][14] | P280, P305+P351+P338 |
| STOT - Single Exposure | H335: May cause respiratory irritation[13][14] | P261, P271 |
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Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid breathing dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024). 2-methylthiophene-3-carboxylicaci. Retrieved from [Link]
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Bouling Chemical Co., Limited. (n.d.). 2-Methyl-Thiophene-3-Carboxylic Acid. Retrieved from [Link]
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Farmacia Journal. (n.d.). New derivatives of 2-thiophene carboxylic acid: synthesis, structure and antimicrobial studies. Retrieved from [Link]
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Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
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MDPI. (n.d.). Thiophene-3-carbonyl Chloride. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(Methylthio)thiophene-3-carboxylic acid
This guide provides a comprehensive technical overview of 2-(Methylthio)thiophene-3-carboxylic acid, CAS Number 71154-30-8, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the core aspects of this heterocyclic building block, moving beyond surface-level data to explore the causality behind its synthesis and its strategic application in modern chemistry.
Introduction: A Versatile Heterocyclic Scaffold
This compound is a substituted thiophene derivative that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a thiophene ring functionalized with both a carboxylic acid and a methylthio group, offers multiple reaction sites for chemical modification. The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, known for its bioisosteric relationship with the benzene ring, which can enhance pharmacological activity and modulate physicochemical properties.[1] This unique combination of functional groups makes it a valuable precursor for creating diverse molecular architectures, particularly in the development of novel therapeutic agents and functional materials.
Physicochemical and Structural Characteristics
A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 71154-30-8 | N/A |
| Molecular Formula | C₆H₆O₂S₂ | N/A |
| Molecular Weight | 174.24 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Appearance | Solid (Typical) | [2] |
| Purity | Typically >97% | [2] |
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Structure of this compound
Synthesis and Mechanistic Considerations
The synthesis of this compound is not widely detailed in standard literature, however, a logical and effective synthetic strategy can be devised based on established organometallic chemistry principles, particularly the directed ortho-metalation (DoM) of thiophene derivatives.[3] The carboxylic acid group is a known director for ortho-lithiation, providing a reliable method for functionalizing the adjacent C2 position.[3]
A plausible and efficient synthetic route starts from the commercially available thiophene-3-carboxylic acid.
dot graph synthesis_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];
} Plausible synthetic workflow for this compound.
Step-by-Step Synthetic Protocol
The following protocol is a well-reasoned approach based on the principles of directed ortho-metalation and electrophilic quenching.
Materials:
-
Thiophene-3-carboxylic acid
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl disulfide ((CH₃)₂S₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve thiophene-3-carboxylic acid in anhydrous THF.
-
Deprotonation and Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add two equivalents of a strong base, such as n-BuLi or LDA. The first equivalent deprotonates the carboxylic acid, while the second equivalent removes a proton from the C2 position of the thiophene ring, forming a dianion intermediate.[3]
-
Electrophilic Quench: While maintaining the low temperature, slowly add one equivalent of dimethyl disulfide to the reaction mixture. The lithiated carbon at the C2 position will act as a nucleophile, attacking one of the sulfur atoms of the dimethyl disulfide and displacing a methylthiolate anion.
-
Reaction Quench and Workup: After stirring for a few hours at low temperature, quench the reaction by slowly adding an aqueous solution of hydrochloric acid until the pH is acidic. This step protonates the carboxylate and any remaining base.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring. A singlet with an integration of three protons will be present for the methylthio group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals: four for the thiophene ring carbons (two quaternary and two tertiary), one for the carboxylic acid carbonyl carbon, and one for the methyl carbon of the methylthio group.
-
FT-IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and characteristic peaks for the C-S bonds and the thiophene ring.[4]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (174.24 g/mol ).
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its role as a key building block in the synthesis of more complex molecules. Thiophene-based compounds are integral to a wide array of pharmaceuticals and agrochemicals.[1][5]
While specific drug synthesis pathways citing this exact intermediate are proprietary or less commonly published, its structural motifs are present in various biologically active compounds. For instance, a patent for pharmaceutical compounds with potential therapeutic uses describes the synthesis of related 2-methylthiothiophene-3-carboxylic acid derivatives.[6] This suggests that this compound is a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs.
The dual functionality of the carboxylic acid and the methylthio group allows for orthogonal chemical transformations. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the methylthio group can be oxidized to a sulfoxide or sulfone, further diversifying the molecular scaffolds that can be accessed from this starting material.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis, achievable through established organometallic techniques, provides access to a unique scaffold with multiple points for further functionalization. As the demand for novel heterocyclic compounds continues to grow, the importance of intermediates like this compound in the development of next-generation pharmaceuticals and advanced materials is set to increase.
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An In-depth Technical Guide to 2-(Methylthio)thiophene-3-carboxylic acid and its Analogs for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research for "2-(Methylthio)thiophene-3-carboxylic acid" yielded limited specific data. This guide will focus on the closely related and well-documented compound, 2-Methylthiophene-3-carboxylic acid , as a representative model for this class of thiophene derivatives. The principles, protocols, and analyses presented are broadly applicable to substituted thiophene-3-carboxylic acids and will serve as a valuable resource for researchers in the field.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene and its derivatives are cornerstone heterocyclic compounds in modern drug discovery, prized for their versatile biological activities.[1][2] These sulfur-containing aromatic rings are key components in a wide array of therapeutic agents, demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The unique electronic and structural characteristics of the thiophene ring allow it to act as a bioisostere for phenyl groups, enhancing pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a deep dive into the molecular structure, synthesis, and potential applications of 2-Methylthiophene-3-carboxylic acid, a significant building block for novel therapeutics.
Molecular Structure and Physicochemical Properties
The molecular architecture of 2-Methylthiophene-3-carboxylic acid, with a methyl group at the C2 position and a carboxylic acid at the C3 position, dictates its reactivity and biological interactions.
Structural Elucidation
The IUPAC name for this compound is 2-methylthiophene-3-carboxylic acid.[5] Its structure is characterized by a five-membered thiophene ring.
Key Structural Identifiers:
-
Molecular Formula: C₆H₆O₂S[5]
-
Molecular Weight: 142.18 g/mol [5]
-
CAS Number: 1918-78-1[5]
-
SMILES: CC1=C(C=CS1)C(=O)O[5]
-
InChI: InChI=1S/C6H6O2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8)[5]
Physicochemical Data
A comprehensive understanding of the physicochemical properties is crucial for predicting the compound's behavior in biological systems and for designing synthetic routes.
| Property | Value | Source |
| Melting Point | 106-111 °C | [6] |
| Boiling Point (Predicted) | 271.5±20.0 °C | [6] |
| Density (Predicted) | 1.319±0.06 g/cm³ | [6] |
| Flash Point | 118 °C | [6] |
| pKa (Predicted) | 3.84±0.10 | ChemAxon |
Synthesis and Mechanistic Insights
The synthesis of 2-Methylthiophene-3-carboxylic acid can be achieved through various organic reactions. A common and effective method involves the ortho-lithiation of 3-thiophenecarboxylic acid followed by methylation.
Synthetic Pathway Overview
The following diagram illustrates a typical synthetic route:
Caption: Synthetic pathway for 2-Methylthiophene-3-carboxylic acid.
Detailed Experimental Protocol
This protocol is based on established procedures for the methylation of thiophene derivatives.[6]
Materials:
-
3-Thiophenecarboxylic acid
-
n-Butyllithium (n-BuLi) in hexane
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Iodomethane (CH₃I)
-
6N Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF at 0 °C.
-
Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at 0 °C. Stir for 40 minutes to generate Lithium Diisopropylamide (LDA).
-
Cool the reaction mixture to -60 °C.
-
Slowly add a solution of 3-thiophenecarboxylic acid in anhydrous THF. Continue stirring at -60 °C for 1 hour.
-
Add iodomethane to the reaction mixture and allow it to gradually warm to room temperature. Stir for an additional hour.
-
Quench the reaction by adding water.
-
Acidify the mixture to pH 1 with 6N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/acetic acid) to obtain pure 2-Methylthiophene-3-carboxylic acid.[6]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction of the highly reactive organolithium reagents with atmospheric oxygen and moisture.
-
Low Temperature (-60 °C to -78 °C): Essential for the stability of the lithiated intermediate and to prevent side reactions.
-
LDA as a Base: A strong, non-nucleophilic base that selectively deprotonates the position ortho to the carboxylic acid group, directed by the carboxylate.
Spectroscopic Characterization
Structural confirmation of the synthesized 2-Methylthiophene-3-carboxylic acid is achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms in the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene-H (d) | 7.45 | Doublet | 5.4 |
| Thiophene-H (d) | 7.01 | Doublet | 5.4 |
| Methyl-H (s) | 2.78 | Singlet | N/A |
Data adapted from similar compounds.[6]
¹³C NMR Spectroscopy
Carbon NMR spectroscopy identifies the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~165-170 |
| Thiophene-C (quaternary) | ~135-140 |
| Thiophene-C (quaternary) | ~130-135 |
| Thiophene-CH | ~125-130 |
| Thiophene-CH | ~120-125 |
| CH₃ | ~15-20 |
Predicted values based on standard chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 | Stretching |
| C-O (Carboxylic Acid) | 1210-1320 | Stretching |
| C-S (Thiophene) | 690-710 | Stretching |
Characteristic absorption ranges for the respective functional groups.
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.
-
Expected [M+H]⁺: 143.0161
-
Expected [M-H]⁻: 141.0015
Calculated exact mass for C₆H₆O₂S.
Reactivity and Potential for Derivatization
The presence of both a carboxylic acid and a thiophene ring offers multiple sites for chemical modification, making 2-Methylthiophene-3-carboxylic acid a versatile intermediate.
Caption: Potential reaction pathways for derivatization.
Applications in Drug Discovery and Materials Science
Thiophene derivatives are of significant interest due to their wide range of biological activities. While specific applications for 2-Methylthiophene-3-carboxylic acid are not extensively documented, its structural motifs are present in many pharmacologically active compounds.
Potential Therapeutic Areas
-
Antimicrobial Agents: Thiophene-based compounds have shown promise as antibacterial and antifungal agents.[7]
-
Anticancer Agents: The thiophene scaffold is a component of various kinase inhibitors and other anticancer drugs.[3]
-
Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene ring.
The derivatization of the carboxylic acid group into amides or esters can lead to compounds with enhanced biological activity and improved pharmacokinetic properties.
Materials Science
Thiophene-containing molecules are fundamental units in the synthesis of conducting polymers and organic semiconductors, which have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion and Future Perspectives
2-Methylthiophene-3-carboxylic acid is a valuable heterocyclic building block with significant potential for the development of novel pharmaceuticals and advanced materials. Its straightforward synthesis and the versatility of its functional groups allow for the creation of diverse chemical libraries for high-throughput screening. Future research should focus on the synthesis and biological evaluation of novel derivatives to explore their full therapeutic potential. The insights and protocols provided in this guide aim to empower researchers to advance the field of medicinal chemistry through the exploration of this promising class of compounds.
References
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AOBChem. (n.d.). 2-methyl-5-(methylthio)thiophene-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. Retrieved from [Link]
- Asif, M. (2015). A review on biological activities of thiophene and its derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 269-281.
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Beilstein Journals. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
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PubMed Central (PMC). (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]
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ResearchGate. (2020). Biological and Pharmacological Activity of Thiophene and its Derivatives. Retrieved from [Link]
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PubMed. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
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IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
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- 6. 2-METHYL-THIOPHENE-3-CARBOXYLIC ACID | 1918-78-1 [chemicalbook.com]
- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-(Methylthio)thiophene-3-carboxylic acid
Introduction
2-(Methylthio)thiophene-3-carboxylic acid is a vital heterocyclic building block in the landscape of pharmaceutical and materials science research. Its unique substitution pattern, featuring a methylthio group at the 2-position and a carboxylic acid at the 3-position, imparts specific electronic and steric properties that are leveraged in the design of novel bioactive molecules and functional materials. This guide provides an in-depth exploration of the primary synthetic pathways to this important intermediate, offering a blend of theoretical insights and practical considerations for researchers, scientists, and professionals in drug development.
The strategic importance of this molecule lies in its utility as a scaffold for more complex chemical entities. The carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, and other functional group transformations, while the methylthio group can be further oxidized to sulfoxides and sulfones, modulating the electronic and solubility characteristics of the parent molecule.
This document will detail three principal synthetic strategies for the preparation of this compound, each with its own set of advantages and challenges. These pathways are:
-
Pathway A: Carboxylation of 2-(Methylthio)thiophene. This approach leverages the commercially available starting material and focuses on the regioselective introduction of the carboxylic acid group.
-
Pathway B: Functional Group Interconversion from 2-Aminothiophene-3-carboxylate Esters. This route builds upon the well-established Gewald reaction and subsequent transformation of the amino group.
-
Pathway C: Ring Construction via Cyclization Reactions. This strategy involves the formation of the thiophene ring from acyclic precursors already bearing the required functionalities.
Each section will provide a detailed examination of the underlying chemical principles, step-by-step experimental protocols where available, and a critical analysis of the methodology.
Pathway A: Carboxylation of 2-(Methylthio)thiophene
This pathway is arguably the most direct, commencing with the readily available 2-(methylthio)thiophene. The core of this strategy is the regioselective introduction of a carboxylic acid group at the 3-position. This is typically achieved through a metalation-carboxylation sequence.
Causality Behind Experimental Choices
The regioselectivity of the metalation of substituted thiophenes is a well-studied area. For 2-substituted thiophenes, direct deprotonation with a strong base like n-butyllithium (n-BuLi) typically occurs at the most acidic position, which is the C5 position due to the influence of the sulfur heteroatom. However, to achieve carboxylation at the C3 position, alternative strategies are required. One common approach is to utilize a directed metalation strategy or to exploit thermodynamic control to favor the formation of the 3-lithiated intermediate.
Experimental Protocol (Generalized)
-
Metalation: To a solution of 2-(methylthio)thiophene in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise at -78 °C.
-
Isomerization (optional but often necessary): The reaction mixture is allowed to warm to a higher temperature (e.g., 0 °C or room temperature) for a specific period to allow for the potential isomerization of the initially formed 5-lithio species to the more thermodynamically stable 3-lithio species. The progress of this isomerization can be monitored by quenching aliquots with a suitable electrophile and analyzing the product mixture.
-
Carboxylation: The solution of the lithiated thiophene is then cooled back to -78 °C and poured over a slurry of freshly crushed dry ice (solid CO2).
-
Work-up: The reaction is quenched with water or dilute acid. The aqueous layer is then acidified to precipitate the carboxylic acid, which can be extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography.
| Parameter | Typical Conditions |
| Starting Material | 2-(Methylthio)thiophene |
| Reagents | n-Butyllithium, Dry Ice (CO2) |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to room temperature |
| Reaction Time | 1-4 hours |
| Yield | Moderate to good (highly dependent on regioselectivity) |
Pathway B: Functional Group Interconversion from 2-Aminothiophene-3-carboxylate Esters
This pathway commences with the synthesis of a 2-aminothiophene-3-carboxylate ester, a class of compounds readily accessible through the versatile Gewald reaction.[1][2][3] The subsequent steps involve the conversion of the 2-amino group into a methylthio group, a transformation that can be approached via a Sandmeyer-type reaction.[4][5][6]
Causality Behind Experimental Choices
The Gewald reaction is a powerful one-pot, multi-component reaction that allows for the rapid construction of highly functionalized 2-aminothiophenes from simple starting materials.[7][8] The Sandmeyer reaction, traditionally used for the conversion of aryl amines to aryl halides, can be adapted to introduce other functionalities, including thio- and methylthio groups. This involves the formation of a diazonium salt from the amino group, which is then displaced by a suitable sulfur nucleophile.
Experimental Protocol (Generalized)
-
Gewald Reaction: A ketone or aldehyde, an α-cyanoester (e.g., ethyl cyanoacetate), and elemental sulfur are reacted in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent (e.g., ethanol or DMF) to yield the corresponding 2-aminothiophene-3-carboxylate ester.
-
Diazotization: The 2-aminothiophene-3-carboxylate ester is dissolved in an acidic solution (e.g., aqueous HCl or H2SO4) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO2) in water is then added dropwise to form the diazonium salt.
-
Sandmeyer-type Reaction: The cold diazonium salt solution is then added to a solution of a sulfur nucleophile, such as sodium methyl mercaptide (NaSMe), to introduce the methylthio group.
-
Ester Hydrolysis: The resulting ethyl 2-(methylthio)thiophene-3-carboxylate is then hydrolyzed to the carboxylic acid using standard conditions, such as refluxing with aqueous sodium hydroxide followed by acidification.
-
Purification: The final product is purified by recrystallization or other suitable methods.
| Parameter | Typical Conditions |
| Starting Materials | Ketone/Aldehyde, α-Cyanoester, Sulfur |
| Key Intermediates | 2-Aminothiophene-3-carboxylate, Diazonium salt |
| Reagents | NaNO2, NaSMe, NaOH |
| Solvents | Ethanol, Water, THF |
| Temperature | 0 °C to reflux |
| Yield | Moderate over multiple steps |
Pathway C: Ring Construction via Cyclization Reactions
This approach involves the construction of the thiophene ring from acyclic precursors that already contain, or can be easily converted to, the methylthio and carboxylate functionalities. While more convergent, this pathway often requires the synthesis of more complex starting materials.
Causality Behind Experimental Choices
Various thiophene ring synthesis methodologies exist, such as the Fiesselmann and Hinsberg syntheses. A plausible strategy would involve the reaction of a β-ketoester or a related active methylene compound with a sulfur-containing reagent that can also introduce the methylthio group.
This pathway is more conceptual as direct literature precedents for the synthesis of this compound via this route are less common. However, the principles of thiophene synthesis suggest its feasibility. For instance, a reaction between a 1,3-dicarbonyl compound and a reagent like methyl thioglycolate in the presence of a base could potentially lead to a substituted thiophene that could be further elaborated to the target molecule.
Conclusion
The synthesis of this compound can be approached through several strategic pathways, each with its own merits and considerations. The choice of a particular route will often depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory.
-
Pathway A is attractive due to its directness, though careful optimization of the metalation-carboxylation step is crucial to ensure the desired regioselectivity.
-
Pathway B offers a reliable route based on the well-established Gewald reaction, but it involves a multi-step sequence that may impact the overall yield.
-
Pathway C represents a more convergent approach but may require the development of novel synthetic methods for the preparation of the necessary acyclic precursors.
Further research and process development in these areas will undoubtedly lead to more efficient and scalable syntheses of this important heterocyclic building block, thereby facilitating its broader application in the advancement of science and medicine.
References
Sources
- 1. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Methylthio)thiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Methylthio)thiophene-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely available in public repositories, this document, grounded in established scientific principles and data from analogous structures, offers a robust framework for its analysis. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers with the necessary knowledge to predict, identify, and characterize this and similar thiophene derivatives with a high degree of confidence.
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery and Materials Science
Thiophene derivatives are a cornerstone in the development of novel pharmaceuticals and functional organic materials, owing to their diverse biological activities and unique electronic properties.[1][2] The precise structural elucidation of these compounds is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Spectroscopic techniques are the bedrock of this characterization, providing a detailed molecular fingerprint. This compound, with its combination of a thiophene core, a methylthio group, and a carboxylic acid moiety, presents a unique spectroscopic profile that this guide will explore in detail.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Experimental Protocol: A Self-Validating System
Rationale: The choice of solvent and internal standard is critical for obtaining high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the well-defined chemical shift of the residual solvent peak. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solvate the acidic proton and minimize hydrogen bonding effects that can lead to broad peaks. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its chemical inertness and the high-field resonance of its 12 equivalent protons.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% (v/v) TMS.
-
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample. A brief period in an ultrasonic bath can aid this process.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for protons. Key acquisition parameters to consider include:
-
¹H NMR: Sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is standard. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is generally sufficient.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the TMS signal at 0.00 ppm.
Figure 2: A generalized workflow for NMR analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals. The chemical shifts are estimated based on data for similar thiophene derivatives and the known effects of substituents.[1][3][4]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~13.0 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad singlet due to hydrogen bonding and exchange. |
| 7.5 - 7.8 | Doublet | 1H | Thiophene H-5 | The proton at the 5-position is expected to be a doublet due to coupling with the H-4 proton. |
| 7.1 - 7.4 | Doublet | 1H | Thiophene H-4 | The proton at the 4-position will be a doublet due to coupling with the H-5 proton. |
| ~2.6 | Singlet | 3H | -SCH₃ | The methyl protons of the methylthio group are typically observed as a sharp singlet in this region. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Chemical shifts are estimated based on known substituent effects on the thiophene ring.[5][6]
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| 135 - 140 | Thiophene C-2 | The carbon bearing the methylthio group. |
| 130 - 135 | Thiophene C-3 | The carbon attached to the carboxylic acid group. |
| 125 - 130 | Thiophene C-5 | The unsubstituted CH carbon of the thiophene ring. |
| 120 - 125 | Thiophene C-4 | The other unsubstituted CH carbon of the thiophene ring. |
| ~15 | -SCH₃ | The methyl carbon of the methylthio group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule.
Experimental Protocol: Ensuring High-Quality Spectra of Solids
Rationale: For solid samples, the attenuated total reflectance (ATR) technique is often preferred due to its minimal sample preparation requirements. However, the traditional KBr pellet method can also yield excellent results if performed correctly, by minimizing scattering effects.
Step-by-Step Methodology (KBr Pellet):
-
Sample Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.
Figure 3: Workflow for IR analysis using the KBr pellet method.
Predicted IR Spectral Data
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the thiophene ring.[7][8]
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| 2500-3300 | Broad | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid. |
| ~3100 | Weak-Medium | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the thiophene ring. |
| ~2920 | Weak | C-H stretch (aliphatic) | Stretching vibration of the C-H bonds in the methyl group. |
| 1680-1710 | Strong | C=O stretch | The strong carbonyl absorption of the carboxylic acid, likely lowered due to conjugation with the thiophene ring and hydrogen bonding. |
| 1500-1600 | Medium | C=C stretch (aromatic) | Skeletal vibrations of the thiophene ring. |
| 1200-1300 | Medium-Strong | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid. |
| ~700-900 | Medium-Strong | C-H out-of-plane bend | Bending vibrations of the C-H bonds on the substituted thiophene ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.
Experimental Protocol: A Robust Method for Thiophene Derivatives
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like carboxylic acids, derivatization to a more volatile ester (e.g., methyl ester) may be necessary. Alternatively, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph (LC-MS) are excellent techniques for the direct analysis of such polar molecules.
Step-by-Step Methodology (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
Chromatographic Separation: The compound is vaporized and separated from any impurities on a capillary column. The temperature program of the GC oven is optimized to ensure good separation and peak shape.
-
Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron impact, EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of the different ions.
Figure 4: A simplified workflow for GC-MS analysis.
Predicted Mass Spectral Data
The mass spectrum of this compound is expected to show a clear molecular ion peak and characteristic fragment ions.
| Predicted m/z | Assignment | Justification |
| 174 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio group. |
| 129 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |
| 111 | [M - COOH - H₂O]⁺ | Subsequent loss of water from the [M - COOH]⁺ fragment. |
Conclusion: A Synergistic Approach to Structural Elucidation
The spectroscopic characterization of this compound, as with any novel compound, relies on the synergistic application of multiple analytical techniques. While this guide provides a robust framework based on predicted data, experimental verification remains the gold standard. The protocols and interpretive guidance presented herein are designed to empower researchers to confidently acquire, analyze, and interpret the spectroscopic data for this and related thiophene derivatives, thereby accelerating the pace of discovery in drug development and materials science.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Canel, M., et al. (1999). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. Retrieved from [Link]
-
Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2015). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Retrieved from [Link]
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An In-depth Technical Guide to 2-(Methylthio)thiophene-3-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)thiophene-3-carboxylic acid is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this molecule, including a proposed synthetic pathway, predicted physicochemical properties, and an exploration of its potential reactivity and applications. By leveraging established principles of thiophene chemistry, this document serves as a valuable resource for researchers seeking to incorporate this promising scaffold into their synthetic and drug discovery endeavors.
Introduction: The Significance of Thiophene Scaffolds
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and utility as intermediates in the synthesis of complex organic molecules.[1][2][3] The thiophene ring system is a bioisostere of the benzene ring, offering similar aromatic character while possessing distinct electronic properties and metabolic profiles. This has led to the incorporation of thiophene moieties into a wide array of approved pharmaceuticals, agrochemicals, and functional materials.[4] The introduction of varied substituents onto the thiophene core allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its biological activity and physical characteristics. This compound, featuring both a nucleophilic methylthio group and a versatile carboxylic acid handle, represents a promising, yet underexplored, building block for the synthesis of novel chemical entities.
Proposed Synthesis of this compound
Synthetic Workflow Overview
The proposed synthesis commences with the commercially available 3-bromothiophene and proceeds through a key lithiation and subsequent quenching with dimethyl disulfide to introduce the methylthio group. This is followed by a second lithiation and carboxylation to install the carboxylic acid functionality.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Bromo-2-(methylthio)thiophene
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) to the cooled THF.
-
To this solution, add a solution of 3-bromothiophene in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation at the 2-position.
-
Slowly add dimethyl disulfide ((CH₃)₂S₂) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromo-2-(methylthio)thiophene.
Causality behind Experimental Choices: The use of n-BuLi at low temperatures (-78 °C) is crucial for the regioselective deprotonation of 3-bromothiophene at the more acidic 2-position, preventing halogen-metal exchange. Dimethyl disulfide serves as an efficient electrophile for the introduction of the methylthio group.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the 3-bromo-2-(methylthio)thiophene from the previous step in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi to the solution and stir for 1 hour to facilitate lithium-halogen exchange.
-
Quench the resulting lithiated species by carefully adding crushed dry ice (solid CO₂).
-
Allow the reaction mixture to warm to room temperature.
-
Acidify the mixture with aqueous hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Recrystallize the crude product to obtain pure this compound.
Causality behind Experimental Choices: The second lithiation step, this time a lithium-halogen exchange, is followed by quenching with solid carbon dioxide, a standard and effective method for introducing a carboxylic acid group.[5]
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₆O₂S₂ |
| Molecular Weight | 174.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in nonpolar solvents, and likely insoluble in water. |
Spectroscopic Data (Predicted):
-
¹H NMR: The proton spectrum is expected to show a singlet for the methylthio group (SCH₃) around δ 2.5 ppm. The two aromatic protons on the thiophene ring would appear as doublets in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon spectrum should display signals for the methylthio carbon, the four thiophene ring carbons (two quaternary and two methine), and the carboxylic acid carbonyl carbon (typically δ 160-180 ppm).[6]
-
IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-S stretching vibrations.[7][8]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Reactivity and Potential for Derivatization
The presence of both a carboxylic acid and a methylthio group on the thiophene ring provides multiple avenues for further chemical modification.
Caption: Potential reaction pathways for this compound.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid can be readily converted into a variety of other functional groups. For instance, it can undergo esterification with alcohols under acidic conditions, or be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride.[9][10] The resulting acid chloride is a highly reactive intermediate for the formation of amides, which are prevalent in many biologically active molecules.
-
Reactions of the Methylthio Group: The sulfur atom of the methylthio group can be oxidized to a sulfoxide and further to a sulfone using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). These transformations can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, which can be advantageous in modulating biological activity.
-
Reactions of the Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, although the directing effects of the existing substituents would need to be considered.
Applications in Drug Discovery and Materials Science
The structural motifs present in this compound suggest its potential utility in several areas of research and development.
-
Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12][13][14] The carboxylic acid group provides a convenient attachment point for coupling to other molecules to create more complex drug candidates. For example, derivatives of 2-aminothiophene-3-carboxylic acid have been investigated as cytostatic agents.[14][15] The methylthio group can participate in key interactions with biological targets and its oxidation state can be varied to optimize activity.
-
Materials Science: Thiophene-containing polymers are widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functional groups on this compound could be utilized to create novel monomers for polymerization, leading to materials with tailored electronic and physical properties.
Conclusion
This compound is a promising, yet underexplored, heterocyclic building block. While direct literature on this specific compound is limited, a robust synthetic pathway can be proposed based on established thiophene chemistry. Its bifunctional nature, possessing both a versatile carboxylic acid and a modifiable methylthio group, makes it an attractive starting material for the synthesis of a diverse range of derivatives. The insights provided in this technical guide are intended to stimulate further research into the synthesis, characterization, and application of this valuable compound in both drug discovery and materials science, paving the way for the development of novel and innovative chemical entities.
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Biological activity of thiophene derivatives
An In-depth Technical Guide to the Biological Activity of Thiophene Derivatives
Executive Summary
Introduction to Thiophene and Its Derivatives
Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C4H4S.[1] Its derivatives are a class of compounds that have the thiophene ring as a core structural motif. This ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[2][3] The unique physicochemical properties of the thiophene ring, including its aromaticity and ability to engage in various molecular interactions, make it a versatile building block for the design of novel therapeutic agents.[1][2]
Significance in Medicinal Chemistry
The thiophene moiety is a key component in a number of FDA-approved drugs, demonstrating its therapeutic importance.[2] Its derivatives have been successfully developed for a wide range of medical applications, including as anti-inflammatory agents, cardiovascular drugs, and treatments for neurological disorders.[2] The versatility of the thiophene scaffold allows for the synthesis of large libraries of compounds with diverse biological activities, making it a focal point for drug discovery and development efforts.[1][4]
Overview of Biological Activities
Thiophene derivatives exhibit a broad spectrum of biological activities.[4][5][6] These include, but are not limited to:
-
Anticancer activity: Targeting various mechanisms to inhibit tumor growth and induce cancer cell death.[7][8][9]
-
Antimicrobial activity: Showing efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.[10][11][12]
-
Anti-inflammatory activity: Modulating key pathways in the inflammatory response.[13][14][15]
-
Neurological activity: Acting on the central nervous system with potential applications in neurodegenerative diseases and psychiatric disorders.[2][16][17]
This guide will provide an in-depth exploration of these key biological activities, focusing on the underlying mechanisms of action and the experimental methodologies used to evaluate them.
Anticancer Activity of Thiophene Derivatives
Therapeutic Significance and Approved Drugs
Cancer remains a leading cause of mortality worldwide, driving the continuous search for more effective and less toxic therapeutic agents.[7] Thiophene derivatives have emerged as a promising class of anticancer compounds due to their diverse mechanisms of action.[8] Several thiophene-containing drugs have been approved for cancer therapy, such as the anticancer agents Raltitrexed and OSI-930.[2]
Key Mechanisms of Anticancer Action
Thiophene derivatives exert their anticancer effects through multiple pathways.[7][8] The key mechanisms identified include inhibition of topoisomerase, tyrosine kinase inhibition, tubulin interaction, and apoptosis induction through the activation of reactive oxygen species.[7]
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Their inhibition leads to DNA damage and cell death. Certain thiophene derivatives have been shown to inhibit topoisomerase activity, making them effective anticancer agents.[7]
Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Thiophene derivatives have been developed as potent tyrosine kinase inhibitors, thereby blocking cancer cell proliferation.[7]
Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis. Some thiophene derivatives have been found to inhibit tubulin polymerization, similar to established antimitotic drugs.[18]
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs work by inducing apoptosis in cancer cells. Thiophene derivatives can induce apoptosis by increasing the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.[7]
Caption: Anticancer Mechanisms of Thiophene Derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19] It is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.[20][21]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the thiophene derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[19]
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Data Presentation: IC50 Values of Thiophene Derivatives in Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of representative thiophene derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| SB-200 | MCF-7 | Breast Adenocarcinoma | <30 | [22] |
| 7a | HepG2 | Liver Carcinoma | 6.1 ± 1.9 | [23] |
| 7b | HepG2 | Liver Carcinoma | 7.9 ± 1.9 | [23] |
| BU17 | A549 | Lung Carcinoma | Not specified, but identified as most potent | [18] |
| Thiophene Derivative 4 | S. aureus | Gram-positive bacteria | 14.53±0.54 | [24] |
| Thiophene Derivative 6 | S. aureus | Gram-positive bacteria | 11.17±0.42 | [24] |
| Thiophene Derivative 7 | S. aureus | Gram-positive bacteria | 16.76±0.63 | [24] |
Antimicrobial Activity of Thiophene Derivatives
Scope and Therapeutic Applications
The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[25] Thiophene derivatives have demonstrated significant antimicrobial activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][26] Some thiophene-based drugs, such as Cefoxitin and Sertaconazole, are already in clinical use as antimicrobial agents.[2][4]
Mechanisms of Antimicrobial Action
The antimicrobial effects of thiophene derivatives are attributed to several mechanisms of action.
FtsZ is a bacterial protein that is a homolog of eukaryotic tubulin. It plays a crucial role in bacterial cell division by forming a "Z-ring" at the division site. Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial death. Certain thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization, demonstrating a novel mechanism of antibacterial action.[25]
The bacterial cell membrane is a vital barrier that maintains cellular integrity and regulates the passage of substances. Disruption of this membrane leads to leakage of cellular contents and cell death. Some thiophene derivatives have been found to increase the permeability of bacterial membranes, contributing to their bactericidal effects.[10][11]
Caption: Antimicrobial Mechanisms of Thiophene Derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[27][28] Broth microdilution is a commonly used method for determining the MIC of a compound.[29][30]
Principle: A serial dilution of the thiophene derivative is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plate is incubated, and the lowest concentration of the compound that inhibits visible growth is determined as the MIC.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the thiophene derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[28]
Caption: MIC Determination by Broth Microdilution.
Data Presentation: MIC Values of Thiophene Derivatives against various microbes
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiophene derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (mg/L) | Reference |
| Thiophene 4 | Col-R A. baumannii | 16-32 | [10] |
| Thiophene 5 | Col-R A. baumannii | 16-32 | [10] |
| Thiophene 8 | Col-R A. baumannii | 16-32 | [10] |
| Thiophene 4 | Col-R E. coli | 8-32 | [10] |
| Thiophene 5 | Col-R E. coli | 8-32 | [10] |
| Thiophene 8 | Col-R E. coli | 8-32 | [10] |
| F20 | MRSA | 24-48 | [25] |
| F20 | VRE | 24-48 | [25] |
Anti-inflammatory Activity of Thiophene Derivatives
Relevance in Treating Inflammatory Diseases and Approved Drugs
Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases, including arthritis, asthma, and inflammatory bowel disease.[31] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, and several thiophene-based NSAIDs, such as Tinoridine and Tiaprofenic acid, are available on the market.[13][32]
Mechanisms of Anti-inflammatory Action
Thiophene derivatives exert their anti-inflammatory effects through various mechanisms.
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[14] Many NSAIDs, including thiophene derivatives, act by inhibiting COX-1 and/or COX-2 enzymes.[15][31] Some thiophene derivatives also exhibit inhibitory activity against LOX enzymes.[14]
Cytokines are signaling proteins that play a crucial role in regulating the inflammatory response. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), are often upregulated in inflammatory conditions. Certain methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of TNF-α and IL-8.[13]
Caption: COX Inhibition Assay Workflow.
Data Presentation: COX Inhibition Data for Thiophene Derivatives
The following table provides examples of COX inhibition data for thiophene derivatives.
| Compound | Enzyme | IC50 (µM) | Reference |
| Tinoridine | COX | Active | [32] |
| Tiaprofenic acid | COX | Active | [32] |
| Zileuton | LOX | Active | [32] |
| Methoxy-substituted thiophene | ERK, p38, NF-ĸB | Active at 10 µM | [13] |
Neurological Activity of Thiophene Derivatives
Role in Neuropharmacology and Therapeutic Potential
Thiophene derivatives have shown significant potential in the field of neuropharmacology, with applications in the treatment of various neurological and psychiatric disorders. [2]Several thiophene-based drugs are used for neurological conditions, including the antipsychotic Olanzapine and the anticonvulsant Tiagabine. [2]
Mechanisms of Neurological Action
The neurological effects of thiophene derivatives are mediated through various mechanisms.
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain and is a key therapeutic strategy for Alzheimer's disease. A series of novel thiophene derivatives have been synthesized and shown to be potent AChE inhibitors. [16][17]
Oxidative stress is implicated in the pathogenesis of several neurodegenerative diseases. Neuroprotective agents are compounds that can protect neurons from damage. A comprehensive evaluation of the neuroprotective effects of potential drugs can be performed using both in vitro and in vivo methods. [33][34][35]These methods often involve assessing the compound's ability to mitigate neuronal damage caused by toxins or oxidative stress. [36][37]
Caption: Neurological Mechanisms of Thiophene Derivatives.
Experimental Protocol: Assessment of Neuroprotective Effects
An in vitro assay using neuronal cell cultures is a common method for the initial screening of neuroprotective compounds. [33][34] Principle: Neuronal cells are exposed to a neurotoxic agent (e.g., hydrogen peroxide to induce oxidative stress) in the presence or absence of the thiophene derivative. The neuroprotective effect is determined by measuring cell viability.
Step-by-Step Methodology:
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are cultured in a suitable medium.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the thiophene derivative for a specific duration.
-
Induction of Neurotoxicity: A neurotoxic agent (e.g., hydrogen peroxide) is added to the cell culture to induce neuronal damage.
-
Incubation: The cells are incubated for a defined period.
-
Assessment of Cell Viability: Cell viability is measured using an appropriate assay, such as the MTT assay or by counting viable cells.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
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The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Thiophenecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of thiophenecarboxylic acids, a class of heterocyclic compounds that have become a cornerstone in medicinal chemistry and materials science. From the serendipitous discovery of the parent thiophene ring by Victor Meyer to the evolution of sophisticated synthetic methodologies for its functionalization, this document traces the scientific journey that has established thiophenecarboxylic acids as "privileged scaffolds." We will delve into the key milestones, the rationale behind various synthetic strategies, and the impact of these compounds on drug discovery and the development of novel materials. This guide is intended to serve as a valuable resource for researchers, offering both historical context and practical insights into the chemistry of these remarkable molecules.
The Dawn of Thiophene Chemistry: A Fortunate Contamination
The story of thiophenecarboxylic acids begins with the discovery of their parent heterocycle, thiophene. In 1882, the distinguished German chemist Victor Meyer was conducting a lecture demonstration of the "indophenin test," a colorimetric reaction then believed to be characteristic of benzene.[1] The test involved mixing the sample with isatin and concentrated sulfuric acid to produce a deep blue color. To his surprise, when he used a highly purified sample of benzene, the test failed.[2]
Meyer astutely concluded that the color reaction was not due to benzene itself but to an impurity present in the benzene derived from coal tar.[3] Through meticulous fractional distillation and chemical treatment, he successfully isolated this sulfur-containing compound. Drawing from the Greek words "theion" (sulfur) and "phaino" (to appear), he named the new compound thiophene .[1] This discovery, born from a failed demonstration, opened the door to a vast new field of heterocyclic chemistry.
The initial challenge following the discovery was to develop reliable methods for the synthesis of the thiophene ring itself. In 1883, Meyer reported the first synthesis of thiophene by passing acetylene through a heated tube containing elemental sulfur. While historically significant, this method was not practical for general laboratory use. More versatile and enduring methods soon followed, laying the groundwork for the synthesis of a wide array of thiophene derivatives.
Key Early Syntheses of the Thiophene Ring:
-
Paal-Knorr Thiophene Synthesis (1884): This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀).[1] The reaction proceeds through the thionation of the carbonyl groups followed by an intramolecular cyclization and dehydration to form the aromatic thiophene ring. The versatility of this method, allowing for the synthesis of substituted thiophenes by varying the starting 1,4-dicarbonyl compound, has made it a cornerstone of thiophene chemistry.[3]
-
Volhard–Erdmann Cyclization (1885): This method provides a route to thiophenes from the reaction of a 1,4-difunctional compound, such as succinic acid or its derivatives, with phosphorus sulfides.[1] It represents another of the classical approaches to constructing the thiophene nucleus.
The following diagram illustrates the general concept of the Paal-Knorr thiophene synthesis.
Caption: Paal-Knorr Thiophene Synthesis Workflow.
These early synthetic advancements were crucial, as they provided the chemical community with the tools to produce and explore the properties of this new class of aromatic compounds, paving the way for the development of functionalized derivatives like thiophenecarboxylic acids.
The Emergence of Thiophenecarboxylic Acids: Functionalizing the Aromatic Ring
With the thiophene ring now accessible, the next logical step for chemists was to explore its reactivity and introduce functional groups to modulate its properties. The addition of a carboxylic acid moiety was of particular interest due to its versatility as a synthetic handle for further transformations and its potential to impart desirable physicochemical properties for biological applications. While the exact first synthesis of a simple, unsubstituted thiophenecarboxylic acid is not prominently documented in easily accessible historical records, the extensive work on thiophene chemistry in the late 19th and early 20th centuries, notably by chemists like Wilhelm Steinkopf, laid the foundation for the systematic synthesis of these derivatives. Steinkopf's comprehensive 1941 book, "Die Chemie des Thiophens," stands as a testament to the rapid progress in this field.
The development of synthetic routes to thiophenecarboxylic acids can be broadly categorized into two main approaches: construction of the ring with a pre-installed carboxyl group (or its precursor) and direct carboxylation of a pre-formed thiophene ring .
Ring-Construction Approaches
These methods involve the cyclization of acyclic precursors that already contain the necessary carbon atoms for the carboxylic acid group.
-
Hinsberg Synthesis: This reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. The initial product is an ester-acid, which can be hydrolyzed to the corresponding thiophenedicarboxylic acid.[4]
-
Fiesselmann Thiophene Synthesis: This versatile method allows for the synthesis of a variety of substituted thiophenes, including those bearing carboxylic acid ester groups. A key variation involves the condensation of thioglycolic acid with α,β-acetylenic esters, which, upon treatment with a base, yields 3-hydroxy-2-thiophenecarboxylic acid derivatives.[5]
The following diagram outlines the conceptual steps of the Fiesselmann Synthesis.
Caption: Conceptual Workflow of the Fiesselmann Synthesis.
Direct Carboxylation of the Thiophene Ring
These methods are often more direct and involve the introduction of a carboxyl group onto a pre-existing thiophene scaffold.
-
Oxidation of Side Chains: A common and practical early method for the preparation of thiophene-2-carboxylic acid is the oxidation of 2-acetylthiophene.[6] 2-Acetylthiophene can be readily prepared by the Friedel-Crafts acylation of thiophene. The acetyl group is then oxidized to a carboxylic acid using an oxidizing agent such as sodium hypochlorite. This two-step process provides a reliable route to the desired product.
-
Organometallic Intermediates: The development of organometallic chemistry provided a powerful tool for the carboxylation of thiophene. The protons on the thiophene ring, particularly at the 2- and 5-positions, are sufficiently acidic to be removed by strong bases like organolithium reagents (e.g., n-butyllithium). The resulting 2-thienyllithium is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to afford thiophene-2-carboxylic acid after an acidic workup.[3] Similarly, Grignard reagents, such as 2-thienylmagnesium bromide, can be used in a similar fashion.
The general workflow for carboxylation via an organolithium intermediate is depicted below.
Caption: Carboxylation of Thiophene via an Organolithium Intermediate.
More recently, significant advances have been made in the direct carboxylation of thiophene's C-H bonds using transition metal catalysis. These methods offer the potential for more atom-economical and environmentally friendly syntheses. Palladium-catalyzed carboxylation of thiophene with carbon dioxide has been a subject of investigation, with mechanistic studies suggesting the involvement of a C-H bond activation step.[7] Silver-catalyzed C-H carboxylation of thiophene derivatives has also been reported, enabling direct carboxylation under relatively mild conditions.[8]
The Impact of Thiophenecarboxylic Acids on Science and Technology
The availability of robust synthetic methods for thiophenecarboxylic acids has had a profound impact on both medicinal chemistry and materials science. The thiophene ring is considered a "bioisostere" of the benzene ring, meaning it can often replace a benzene ring in a biologically active molecule without significant loss of activity, while potentially improving properties such as metabolic stability and solubility.
Applications in Drug Discovery
Thiophenecarboxylic acids are key building blocks in a number of important pharmaceuticals.
| Drug | Therapeutic Class | Role of Thiophenecarboxylic Acid |
| Ticarcillin | Antibiotic | A derivative of 3-thiophenemalonic acid is used to acylate the 6-aminopenicillanic acid core, imparting a broad spectrum of antibacterial activity.[1] |
| Suprofen | Non-steroidal anti-inflammatory drug (NSAID) | Thiophene-2-carboxylic acid is a key precursor in the synthesis of this topical anti-inflammatory agent used in eye drops.[6] |
| Tiapride | Antipsychotic | A thiophene-2-carboxylic acid derivative is a central component of this drug used to treat a variety of neurological and psychiatric disorders. |
| Duloxetine | Antidepressant | The synthesis of this serotonin-norepinephrine reuptake inhibitor involves a thiophene-containing intermediate. |
Applications in Materials Science
The unique electronic properties of the thiophene ring make it an excellent component for organic electronic materials. Thiophenecarboxylic acids serve as important monomers and precursors for the synthesis of these advanced materials.
-
Conductive Polymers: Thiophene-based polymers, such as polythiophene, are well-known for their electrical conductivity. The carboxylic acid group on thiophene monomers can be used to tune the solubility and processing characteristics of these polymers, as well as to anchor them to surfaces.
-
Organic Electronics: Thiophene derivatives synthesized from thiophenecarboxylic acids are integral components of organic semiconductors used in a variety of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): Used in high-resolution displays.
-
Organic Photovoltaics (OPVs): For the development of flexible solar cells.
-
Organic Field-Effect Transistors (OFETs): Key components in flexible electronics and sensors.
-
The ability to functionalize the thiophene ring, often starting from thiophenecarboxylic acids, allows for the precise tuning of the electronic properties of the resulting materials, which is crucial for optimizing the performance of these devices.
Conclusion
From its unexpected discovery in a flask of impure benzene to its current status as a privileged scaffold in drug discovery and a key building block in advanced materials, the journey of thiophene and its carboxylic acid derivatives is a testament to the power of scientific curiosity and the continuous evolution of synthetic chemistry. The historical development of synthetic methods, from classical ring-closing reactions to modern catalytic C-H functionalization, has provided researchers with a versatile toolbox to access a vast chemical space of thiophene-containing molecules. As we look to the future, the unique properties of the thiophene ring, readily modulated through its carboxylic acid derivatives, will undoubtedly continue to inspire the design and synthesis of new molecules that address pressing challenges in medicine and technology.
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An Investigative Guide to the Putative Mechanism of Action of 2-(Methylthio)thiophene-3-carboxylic acid
Foreword: Charting Unexplored Territory
In the landscape of drug discovery and molecular biology, we often encounter compounds with intriguing structural motifs but limited characterization. 2-(Methylthio)thiophene-3-carboxylic acid is one such molecule. While direct, in-depth studies on its specific mechanism of action are not yet prevalent in published literature, the broader family of thiophene-3-carboxylic acid derivatives has demonstrated a remarkable breadth of biological activities. This guide, therefore, serves as a technical whitepaper for researchers, scientists, and drug development professionals, aiming to synthesize existing knowledge on related compounds to propose a putative mechanism of action for this compound. Our objective is to provide a scientifically grounded framework for future investigation, complete with experimental roadmaps to elucidate its therapeutic potential.
The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry
The thiophene ring, a sulfur-containing heterocycle, is a cornerstone in the design of numerous biologically active molecules. Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged structure" in medicinal chemistry. Derivatives of thiophene-3-carboxylic acid, in particular, have been explored for a wide array of therapeutic applications, ranging from anti-inflammatory to anti-cancer and antimicrobial agents.[1][2][3] This well-established precedent provides a logical starting point for dissecting the potential bioactivity of this compound.
Deconstructing the Molecule: Structure-Activity Relationship Insights
The structure of this compound offers several clues to its potential biological function.
-
Thiophene-3-carboxylic acid core: The carboxylic acid group is a key functional moiety, often involved in forming hydrogen bonds and salt bridges with amino acid residues in the active sites of enzymes and receptors.[4]
-
Methylthio group at position 2: The introduction of a methylthio (-SCH3) group can significantly influence the compound's lipophilicity, metabolic stability, and steric profile, thereby modulating its interaction with biological targets.
Based on the activities of structurally similar compounds, we can hypothesize several potential mechanisms of action for this compound.
Putative Mechanisms of Action: A Multi-pronged Hypothesis
Given the diverse activities of thiophene derivatives, it is plausible that this compound may exhibit pleiotropic effects, potentially acting on multiple biological targets.
Anti-inflammatory Activity via COX/LOX Inhibition
A significant body of research points to the anti-inflammatory properties of thiophene-based compounds, often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][3] These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.
Proposed Signaling Pathway: Inhibition of Arachidonic Acid Metabolism
Caption: Putative inhibition of COX and LOX enzymes by this compound.
Cytostatic and Pro-Apoptotic Effects in Cancer Cells
Several 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated selective cytostatic effects against various cancer cell lines, inducing G1 phase cell cycle arrest and apoptosis.[5][6] While our target molecule has a methylthio group instead of an amino group, the shared thiophene-3-carboxylic acid scaffold suggests a potential for anti-cancer activity. The mechanism could involve the inhibition of key signaling molecules in cell proliferation and survival pathways. For instance, some 2-acylaminothiophene-3-carboxamides have been identified as potent inhibitors of the FLT3 tyrosine kinase, a crucial driver in certain leukemias.[7]
Proposed Experimental Workflow: Investigating Anti-Cancer Activity
Caption: A tiered approach to evaluating the anti-cancer potential of the target compound.
Antimicrobial Activity through Enzyme Inhibition
Thiophene-3-carboxylic acid derivatives have also shown promise as antitubercular agents by targeting enzymes essential for mycobacterial cell wall synthesis, such as the enoyl-acyl carrier protein reductase.[4] This suggests that this compound could potentially exhibit antimicrobial activity against a range of pathogens by inhibiting crucial metabolic pathways.
Experimental Protocols for Mechanistic Validation
To rigorously test these hypotheses, a structured experimental approach is essential.
Protocol for COX/LOX Inhibition Assays
-
Enzyme Source: Utilize commercially available purified human recombinant COX-1, COX-2, and 5-LOX enzymes.
-
Assay Principle:
-
COX Inhibition: Measure the peroxidase activity of COX enzymes using a colorimetric or fluorometric substrate.
-
LOX Inhibition: Monitor the formation of conjugated dienes from linoleic or arachidonic acid spectrophotometrically.
-
-
Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound. b. Initiate the reaction by adding the substrate (arachidonic acid). c. Measure the product formation at specified time points. d. Calculate the IC50 value to determine the inhibitory potency.
-
Controls: Include a known COX inhibitor (e.g., celecoxib) and a LOX inhibitor (e.g., zileuton) as positive controls, and a vehicle control (e.g., DMSO).
Protocol for In Vitro Anti-Cancer Evaluation
-
Cell Lines: Select a panel of cancer cell lines relevant to the hypothesized targets (e.g., T-cell lymphoma, prostate cancer, kidney carcinoma cell lines).[5]
-
Cell Viability Assay (MTT): a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound for 48-72 hours. c. Add MTT reagent and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Cell Cycle Analysis: a. Treat cells with the IC50 concentration of the compound. b. Harvest, fix, and stain the cells with propidium iodide. c. Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
-
Apoptosis Assay (Annexin V/PI): a. Treat cells as in the cell cycle analysis. b. Stain cells with Annexin V-FITC and propidium iodide. c. Analyze by flow cytometry to quantify early and late apoptotic cells.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear comparison.
| Putative Target | Assay | Key Parameter | Hypothesized Outcome |
| COX-1 / COX-2 | Enzyme Inhibition Assay | IC50 (µM) | Selective or non-selective inhibition |
| 5-LOX | Enzyme Inhibition Assay | IC50 (µM) | Inhibition of leukotriene synthesis pathway |
| Cancer Cell Lines | MTT Assay | GI50 (µM) | Growth inhibition of specific cancer cell lines |
| - | Cell Cycle Analysis | % of cells in G1/S/G2-M | Arrest in a specific phase of the cell cycle |
| - | Apoptosis Assay | % of apoptotic cells | Induction of programmed cell death |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, the existing literature on related thiophene derivatives provides a strong foundation for targeted investigation. The proposed hypotheses of anti-inflammatory, anti-cancer, and antimicrobial activities are testable through the outlined experimental protocols. Future research should also focus on target deconvolution studies, such as affinity chromatography or chemoproteomics, to identify the direct binding partners of this compound. A thorough understanding of its metabolic fate and potential for bioactivation is also crucial, as some thiophene-containing drugs can form reactive metabolites.[8] The exploration of this compound holds the promise of uncovering a novel therapeutic agent with a potentially unique pharmacological profile.
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The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery
Executive Summary
The five-membered, sulfur-containing aromatic heterocycle known as thiophene has emerged from its origins as a coal tar byproduct to become a cornerstone of medicinal chemistry.[1] Its structural and electronic properties, particularly its bioisosteric relationship with the benzene ring, have positioned it as a "privileged scaffold" in the design of novel therapeutics.[1] This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of thiophene-based compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds across key therapeutic areas, supported by detailed experimental protocols and quantitative data.
The Thiophene Advantage in Medicinal Chemistry
The thiophene ring's utility in drug design stems from a unique combination of physicochemical properties. Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] Furthermore, the thiophene nucleus is amenable to a wide range of chemical modifications, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[2] This versatility has led to the successful development of numerous FDA-approved drugs containing a thiophene moiety, spanning a wide array of therapeutic classes.[2][3]
Anticancer Applications: Targeting the Malignant Phenotype
Thiophene derivatives have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4][5][6] These mechanisms include the inhibition of key signaling pathways, disruption of the cell cycle, and induction of apoptosis.[7][8]
Inhibition of Key Signaling Pathways
c-Jun N-terminal Kinase (JNK) Inhibition: The JNK signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[9] Dysregulation of this pathway is implicated in various cancers. Certain thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, functioning as both ATP and JIP mimetics.[9] This dual inhibition offers a promising strategy for targeted cancer therapy.
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][11]
Quantitative Data: Cytotoxicity of Thiophene Derivatives
The cytotoxic potential of various thiophene compounds has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 480 | 2,3-fused thiophene | HeLa | 12.61 | [12] |
| HepG2 | 33.42 | [12] | ||
| TP 5 | 2,3-fused thiophene | HepG2 | <30.0 | [13] |
| SMMC-7721 | <30.0 | [13] | ||
| Compound 3b | Thienopyrrole | HepG2 | 3.105 | [14] |
| PC-3 | 2.15 | [14] | ||
| Compound 4c | Pyrrolothienopyrimidine | HepG2 | 3.023 | [14] |
| PC-3 | 3.12 | [14] | ||
| Compound 8e | Ethyl 5-acetyl-2-aminothiophene-3-carboxylate derivative | Various | 0.411 - 2.8 | [15] |
| Compound 1312 | Thiophene derivative | SGC-7901 | 0.340 | [16] |
| HT-29 | 0.360 | [16] | ||
| EC-9706 | 3.170 | [16] |
In Vivo Efficacy in Animal Models
Preclinical studies in animal models have demonstrated the in vivo antitumor efficacy of thiophene derivatives.
| Compound | Animal Model | Cancer Type | Treatment Dose | Outcome | Reference |
| Cyclohepta[b]thiophene Compound 17 | CT26 murine model | Colon Carcinoma | 250 µ g/mouse/day (intraperitoneal) | Significant reduction in tumor growth | [17] |
| BU17-loaded nanoparticles | CT26 murine model | Colon Carcinoma | Not specified | Significant decrease in tumor growth | [10] |
| THIO | NSCLC patients (Phase 2 Clinical Trial) | Non-Small Cell Lung Cancer | Not specified | 38% Overall Response Rate, 85% Disease Control Rate | [18] |
Antimicrobial Applications: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[7]
Mechanisms of Antimicrobial Action
The precise mechanisms by which thiophene compounds exert their antimicrobial effects are varied and depend on the specific derivative. Some have been shown to disrupt cell membrane integrity, while others may interfere with essential metabolic pathways or inhibit key enzymes.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene derivative 15 | Staphylococcus aureus | 3.125 | [19] |
| Thiophene derivative 16 | Staphylococcus aureus | 6.25 | [19] |
| Thiophene derivative 17 | Staphylococcus aureus | 3.125 | [19] |
Anti-inflammatory Applications: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Thiophene derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[20][21][22]
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. Several approved non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid and tenoxicam, feature a thiophene core.[2] The development of selective COX-2 inhibitors is a major focus of anti-inflammatory drug discovery, and thiophene-based compounds continue to be explored for this purpose.
In Vivo Anti-inflammatory Efficacy
The anti-inflammatory effects of thiophene derivatives have been confirmed in animal models of inflammation.
| Compound | Animal Model | Effect | Reference |
| Thiophene derivative 15 | Carrageenan-induced paw edema (rat) | 58.46% inhibition of edema | [20] |
| Methoxy-substituted thiophene | LPS-induced inflammation in THP-1 monocytes | Negative regulation of TNF-α and IL-8 expression | [23] |
| Thiophene derivatives 43, 46, 76 | ELISA | Decreased NFκB p65, TNF-α, and IL-6 | [24] |
| Thiophene derivatives 23-26 | LPS-induced NO production in RAW 264.7 macrophages | 83.4% to 90.1% inhibition of NO production | [24] |
Applications in Neurodegenerative Disorders
Thiophene-based compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11][18] Their proposed mechanisms of action include the inhibition of acetylcholinesterase (AChE), reduction of amyloid-β (Aβ) plaque aggregation, and neuroprotection.[19][24][25]
Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several thiophene derivatives have shown potent AChE inhibitory activity.
| Compound | % Inhibition of AChE | Reference |
| IIId | 60% | [25] |
| Donepezil (reference) | 40% | [25] |
| Z-9 | IC50 = 0.37 µM | [26] |
| TBAF-6 | IC50 = 0.638 µM | [26] |
| Donepezil (reference) | IC50 = 3.9 µM | [26] |
Thiophene-Containing Drugs on the Market
The versatility of the thiophene scaffold is underscored by the number of approved drugs that incorporate this moiety.
| Drug | Therapeutic Class | Mechanism of Action |
| Prasugrel (Effient®) | Antiplatelet | Irreversible inhibitor of the P2Y12 ADP receptor on platelets.[4] It is a prodrug that is metabolized to an active thiol-containing metabolite.[27][28] |
| Tiotropium (Spiriva®) | Anticholinergic | Long-acting muscarinic antagonist (LAMA) that blocks M3 receptors in the airways, leading to bronchodilation.[2][5][27] |
| Olanzapine (Zyprexa®) | Antipsychotic | Antagonist at dopamine D2 and serotonin 5HT2A receptors.[3] |
| Suprofen, Tiaprofenic Acid, Tenoxicam | NSAIDs | Inhibition of cyclooxygenase (COX) enzymes.[2][3] |
| Raltitrexed | Anticancer | Inhibitor of thymidylate synthase.[3] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of thiophene compounds.
Synthesis: The Gewald Reaction
The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes, which are key intermediates for many therapeutic agents.[29][30][31]
Protocol: Gewald Synthesis of 2-Aminothiophene-3-carbonitriles [6][31][32]
-
Reaction Setup: In a round-bottom flask, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Solvent and Base: Add a suitable solvent, such as ethanol or dimethylformamide (DMF), and a basic catalyst (e.g., morpholine, triethylamine, or piperidine) (0.1-0.2 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for a period ranging from a few hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified 2-aminothiophene derivative.
In Vitro Efficacy: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
In Vitro Efficacy: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution
-
Compound Dilution: Prepare serial twofold dilutions of the thiophene compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Efficacy: Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[15][21][26][33][34]
Protocol: Time-Kill Kinetics Assay [15][21][26][33][34]
-
Inoculum Preparation: Prepare a bacterial suspension in a suitable broth to a final concentration of approximately 1 x 10^6 CFU/mL.[21]
-
Compound Addition: Add the thiophene compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC) to the bacterial suspensions.[21] Include a growth control (no compound).
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.[15][21]
-
Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates.
-
Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[34]
Conclusion and Future Directions
The thiophene scaffold has unequivocally established itself as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility has given rise to a plethora of therapeutic agents with diverse pharmacological activities. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms underlying the bioactivity of thiophene derivatives, will undoubtedly pave the way for the discovery of next-generation therapeutics with enhanced efficacy and safety profiles. As we move forward, a multidisciplinary approach integrating synthetic chemistry, computational modeling, and advanced biological screening will be paramount in unlocking the full therapeutic potential of this privileged heterocyclic system.
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Topic: 2-(Methylthio)thiophene-3-carboxylic Acid and Its Analogues: A Versatile Scaffold in Medicinal Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide an in-depth technical overview of 2-(methylthio)thiophene-3-carboxylic acid and its analogues. We will move beyond simple descriptions to explore the causal relationships behind its synthesis, characterization, and application, offering field-proven insights for researchers and drug development professionals. The thiophene ring is a well-established "privileged pharmacophore" in drug discovery, valued for its bioisosteric relationship with the phenyl ring and its versatile chemistry.[1] This guide focuses specifically on the 3-carboxylic acid scaffold, particularly with the 2-methylthio substitution, a combination that has given rise to a variety of biologically active agents.
Core Scaffold: Physicochemical Properties and Characterization
Understanding the fundamental properties of the core molecule is the bedrock of any development program. This compound is a solid at room temperature and possesses solubility in common organic solvents.[2][3] Its structure presents distinct handles for chemical modification: the carboxylic acid group, the methylthio substituent, and the C4 and C5 positions of the thiophene ring.
Structural and Physical Data
The key physicochemical properties of the parent compound and a representative analogue are summarized below. This data is crucial for designing synthetic routes, formulating compounds for assays, and interpreting analytical results.
| Property | 2-Methylthiophene-3-carboxylic acid[4] | 2-Methyl-5-(methylthio)thiophene-3-carboxylic acid |
| Molecular Formula | C₆H₆O₂S | C₇H₈O₂S₂ |
| Molecular Weight | 142.18 g/mol | 188.27 g/mol |
| Appearance | Solid | Solid |
| Melting Point | 140 - 144 °C | Not specified |
| Solubility | Insoluble in water; Soluble in common organic solvents | Not specified |
| CAS Number | 1918-78-1 | 1547647-08-4 |
Analytical Characterization
A robust analytical package is non-negotiable for confirming the identity, purity, and stability of any synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are primary tools for structural elucidation. For a typical 2-substituted-thiophene-3-carboxamide, characteristic proton signals can be observed. For instance, in related benzo[b]thiophene structures, aromatic protons appear in the δ 7.0–8.6 ppm range.[5]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition. ESI-HRMS is commonly used to identify the [M+Na]⁺ or related adducts.[5]
-
Chromatography : High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often containing 0.1% formic acid or TFA) is a typical starting point.
Caption: Structure of this compound.
Synthesis Strategies: From Core to Analogue
The synthetic accessibility of the thiophene ring is a key reason for its prevalence in drug discovery.[1] Methodologies often involve building the desired functionality onto a pre-existing thiophene core or constructing the ring itself via cyclization reactions.
Synthesis of the Core Scaffold
While multiple routes exist for thiophenecarboxylic acids, a common strategy involves the functionalization of a halogenated thiophene. Halogenated 2-thiophenecarboxylic acid derivatives are valuable building blocks.[6] A general and robust approach involves a metal-halogen exchange followed by quenching with an electrophile.
A plausible, though not explicitly detailed in the provided literature, pathway could involve:
-
Starting Material: A readily available precursor like Methyl 3-aminothiophene-2-carboxylate.
-
Diazotization & Sandmeyer-type reaction: Conversion of the amino group to a halide (e.g., bromide).
-
Nucleophilic Aromatic Substitution: Displacement of the halide with sodium thiomethoxide (NaSMe) to install the methylthio group.
-
Hydrolysis: Saponification of the methyl ester to the final carboxylic acid.
Synthesis of Key Analogues
The true power of this scaffold lies in the diversity of analogues that can be generated to probe structure-activity relationships (SAR).
-
Carboxamide Derivatives: The carboxylic acid is readily converted to an acid chloride (e.g., using oxalyl chloride or SOCl₂) and then reacted with a primary or secondary amine. This is one of the most common modifications, leading to potent inhibitors of targets like VEGFR-2 and JNK.[7][8]
-
Thiourea Analogues: Isothiocyanates can react with amines on the thiophene ring to generate thiourea derivatives, which have been explored as CXCR2 antagonists.[9]
-
Ring Substitutions: Further functionalization of the thiophene ring, often at the 5-position, can be achieved through electrophilic aromatic substitution reactions like halogenation, which can then be used for further modifications.[6]
Caption: General synthetic pathways to the core scaffold and its analogues.
Applications in Drug Discovery
Thiophene derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11] The this compound scaffold and its analogues have been specifically implicated in the modulation of several key protein targets in human disease.
Key Biological Targets and Mechanisms
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[7] Several thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors, demonstrating anti-proliferative activity against various cancer cell lines.[7][12]
-
JNK Inhibition: c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and play a role in inflammatory diseases and cancer. Thiophene-3-carboxamide derivatives have been designed as dual inhibitors, acting as both ATP and substrate mimetics.[8]
-
CXCR2 Antagonism: The CXCL8-CXCR2 signaling axis is involved in inflammation and cancer. 2-Thioureidothiophene-3-carboxylates have been identified as a novel class of CXCR2 antagonists.[9]
Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene analogues.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold has yielded critical insights into the structural requirements for potent biological activity.
-
For VEGFR-2 Inhibition: The thiophene-3-carboxamide moiety is a common feature. Modifications to the amine portion of the amide have a significant impact on potency against various cancer cell lines.
-
General Observation: The carboxylic acid (or a derivative like an amide) often serves as a key pharmacophoric element, forming critical interactions, such as hydrogen bonds, with target proteins.[14]
The following table summarizes representative data for thiophene derivatives against cancer cell lines, highlighting their potential.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target(s) |
| Thiophene-3-carboxamide[7] | A549 (Lung) | 0.191 (for compound 14d) | VEGFR-2 |
| Fused Thiophene[12] | HepG2 (Liver) | Varies (e.g., 5.3 for compound 3b) | VEGFR-2/AKT |
| 2-Aminothiophene-3-carboxylate[15] | PC-3 (Prostate) | High nanomolar range | Not specified |
| 3-Aminothiophene-2-carboxylate[1] | HCT116 (Colon) | 5.28 (for compound 26) | Not specified |
Key Experimental Protocols
Trustworthy data is built on meticulously executed and well-controlled experiments. This section provides validated, step-by-step protocols for common workflows in the study of these compounds.
Protocol: Synthesis of a Thiophene-3-carboxamide Analogue
This protocol describes a general procedure for the amidation of a thiophene-3-carboxylic acid precursor.
-
Acid Chloride Formation:
-
To a solution of the this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC or LC-MS.
-
Causality Insight: Oxalyl chloride is preferred over SOCl₂ for cleaner reactions as the byproducts (CO, CO₂, HCl) are gaseous. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C.
-
Add the freshly prepared acid chloride solution dropwise to the amine solution.
-
Allow the reaction to stir at room temperature overnight.
-
Self-Validation: The reaction progress should be monitored by LC-MS to track the consumption of the acid chloride and formation of the product.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][16]
Caption: Standard workflow for an MTT cytotoxicity assay.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (<0.5%).
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Self-Validation: Include necessary controls: vehicle control (medium with DMSO only), positive control (a known cytotoxic drug), and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time, typically 48 to 72 hours, at 37°C and 5% CO₂.
-
-
MTT Addition and Readout:
-
After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]
-
Incubate for 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold and its analogues represent a synthetically tractable and biologically relevant class of compounds. Their demonstrated activity against key targets in oncology and inflammation underscores their value in modern drug discovery. The ease of diversification at the carboxylic acid position and on the thiophene ring provides a rich chemical space for exploration.
Future research should focus on:
-
Rational Design: Employing computational tools, such as molecular docking and DFT studies, to guide the design of next-generation analogues with improved potency and selectivity.[17]
-
Target Deconvolution: For compounds identified in phenotypic screens, identifying the specific molecular target(s) is crucial for further development.
-
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties is essential to identify candidates with favorable drug-like properties.
This guide provides a foundational framework for researchers entering this exciting area, grounding future work in established methods and scientific rationale.
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ChemBK. (2024). 2-methylthiophene-3-carboxylicaci. Retrieved from [Link]
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Bioorganic Chemistry. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Retrieved from [Link]
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European Journal of Medicinal Chemistry. (2020). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. PubMed. Retrieved from [Link]
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MDPI. (n.d.). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Substituted Thiophenes for Drug Discovery
Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its prevalence in numerous FDA-approved drugs underscores its significance as a "privileged scaffold."[2] The utility of thiophene extends beyond its mere structural presence; it is frequently employed as a bioisosteric replacement for the benzene ring.[2][5][6][7] This substitution is a strategic maneuver by medicinal chemists to modulate a molecule's physicochemical properties, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[2][6] The subtle yet significant differences in size, electronic distribution, and metabolic stability between thiophene and benzene allow for the fine-tuning of a drug candidate's properties to achieve optimal therapeutic efficacy and safety.[5][7]
This guide provides a comprehensive exploration of the core physicochemical properties of substituted thiophenes, offering insights into how substituent modifications can be rationally employed to optimize drug candidates. We will delve into the electronic and steric effects of substituents, their influence on lipophilicity and aqueous solubility, and their impact on metabolic stability. Furthermore, this guide will present detailed, field-proven experimental protocols for the accurate determination of these critical parameters, empowering researchers and drug development professionals to make data-driven decisions in their quest for novel therapeutics.
The Influence of Substituents on the Physicochemical Properties of Thiophenes
The therapeutic journey of a drug molecule is profoundly influenced by its physicochemical characteristics. For thiophene derivatives, properties such as ionization (pKa), lipophilicity (logP), and aqueous solubility are not mere numbers but critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Electronic and Steric Effects of Substituents
The reactivity and interaction of the thiophene ring with biological targets are governed by the electronic nature of its substituents. Thiophene is an electron-rich aromatic heterocycle, making it more susceptible to electrophilic substitution than benzene.[8][9] The position of substitution is crucial, with the C2 and C5 (α) positions being more reactive than the C3 and C4 (β) positions due to the sulfur atom's ability to stabilize the intermediate carbocation.[10]
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and amino (-NH₂), increase the electron density of the thiophene ring, further activating it towards electrophilic attack.[11][12] These groups generally direct incoming electrophiles to the ortho and para positions relative to their point of attachment.[8]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), decrease the electron density of the ring, deactivating it towards electrophilic substitution.[11][12] These groups typically direct incoming electrophiles to the meta position.[8]
The interplay of these electronic effects has a significant impact on a molecule's pKa. Thiophene itself is very weakly basic.[3][13] The introduction of substituents can either increase or decrease the basicity of the ring or any ionizable groups attached to it. For instance, an EWG will decrease the pKa of a nearby acidic proton, making it more acidic. Conversely, an EDG will increase the pKa, making the proton less acidic.
Steric effects, arising from the size and spatial arrangement of substituents, also play a critical role. Bulky substituents can hinder the approach of reactants or prevent the molecule from adopting the optimal conformation for binding to a biological target. However, steric hindrance can also be strategically employed to shield a metabolically labile site, thereby increasing the drug's half-life.
The following diagram illustrates the directing effects of electron-donating and electron-withdrawing groups on electrophilic substitution on a thiophene ring.
Caption: Influence of Substituents on Thiophene Reactivity.
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing membrane permeability, plasma protein binding, and volume of distribution. It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[3][14][15]
-
A positive logP value indicates that the compound is more soluble in the lipid phase (lipophilic).[14]
-
A negative logP value signifies a higher affinity for the aqueous phase (hydrophilic).[14]
-
A logP of 0 means the compound partitions equally between the two phases.[14]
The introduction of substituents to the thiophene ring allows for the precise modulation of a molecule's logP. Adding non-polar, hydrophobic groups (e.g., alkyl chains, aryl groups) will increase the logP, while incorporating polar, hydrophilic functionalities (e.g., hydroxyl, carboxyl groups) will decrease it. This ability to fine-tune lipophilicity is a powerful tool for optimizing a drug's ADME properties.
| Substituent Example | Effect on logP | Rationale |
| -CH₃ (Methyl) | Increase | Adds a non-polar alkyl group, increasing hydrophobicity. |
| -Cl (Chloro) | Increase | Halogens are generally lipophilic. |
| -OH (Hydroxyl) | Decrease | Introduces a polar group capable of hydrogen bonding with water. |
| -COOH (Carboxylic Acid) | Decrease | At physiological pH, this group is ionized (-COO⁻), significantly increasing hydrophilicity. |
| -CF₃ (Trifluoromethyl) | Increase | Despite the electronegativity of fluorine, the overall group is lipophilic. |
Aqueous Solubility
Aqueous solubility is a fundamental property that dictates a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[16] Thiophene itself is insoluble in water but soluble in many organic solvents.[2][17] The solubility of substituted thiophenes can be significantly altered by the nature of the substituents.
Strategies to enhance the aqueous solubility of thiophene-based compounds include:
-
Introduction of Ionizable Groups: Incorporating acidic or basic functional groups that can be ionized at physiological pH to form salts is a highly effective method.[18]
-
Addition of Polar Functional Groups: Appending groups capable of hydrogen bonding with water, such as hydroxyls, amides, or sulfonamides, can improve solubility.
-
Prodrug Approach: A water-soluble promoiety can be attached to the thiophene derivative, which is then cleaved in vivo to release the active drug.[18]
-
Formulation Strategies: Techniques like the use of co-solvents, amorphous solid dispersions, and nanotechnology-based formulations can be employed for compounds with intrinsically low solubility.[18]
The interplay between logP and solubility is a delicate balance that must be carefully managed during lead optimization.
Metabolic Stability
The thiophene ring, while often considered a stable aromatic system, can be susceptible to metabolic transformation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[19][20] This can lead to the formation of reactive metabolites, such as thiophene-S-oxides and thiophene epoxides, which can be responsible for drug-induced toxicity.[19] However, the inclusion of a thiophene moiety does not inherently lead to toxicity, as other metabolic pathways and detoxification mechanisms are also at play.[19]
The position and nature of substituents can significantly influence the metabolic fate of a thiophene-containing drug. Strategically placing substituents can:
-
Block Sites of Metabolism: Introducing a group at a position susceptible to oxidation can prevent the metabolic reaction from occurring.
-
Alter Electronic Properties: Modifying the electron density of the thiophene ring can make it less susceptible to oxidative metabolism.
-
Introduce Alternative Metabolic Handles: Providing other sites in the molecule for metabolism can divert biotransformation away from the thiophene ring.
Understanding the metabolic stability of substituted thiophenes is crucial for designing safer and more effective drug candidates.[21][22][23]
Experimental Protocols for Physicochemical Characterization
The accurate and reproducible determination of physicochemical properties is paramount in drug discovery. The following section provides detailed, step-by-step protocols for key experiments.
Determination of Lipophilicity (logP)
The "shake-flask" method is the gold standard for logP determination, though it can be time-consuming.[14][15] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, indirect method.[15]
Principle: This method directly measures the partitioning of a compound between n-octanol and water at equilibrium.
Materials:
-
High-purity n-octanol and water
-
Volumetric flasks, separatory funnels
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Test compound (substituted thiophene)
Procedure:
-
Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Solution Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of pre-saturated water.
-
Equilibration: Shake the mixture for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be necessary to break up any emulsions.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[14][24]
Self-Validation:
-
Perform the experiment in triplicate to ensure reproducibility.
-
Analyze a control compound with a known logP value to validate the experimental setup.
-
Ensure complete phase separation to avoid cross-contamination.
The following workflow diagram outlines the Shake-Flask method for logP determination.
Caption: Shake-Flask Method for logP Determination.
Determination of Aqueous Solubility
The shake-flask method is also the standard for determining equilibrium solubility.[16][25][26]
Principle: An excess of the solid compound is equilibrated with a specific aqueous buffer at a constant temperature. The concentration of the dissolved compound in the supernatant is then measured.
Materials:
-
Test compound (solid form)
-
Aqueous buffers of desired pH (e.g., pH 1.2, 4.5, 6.8)[25]
-
Vials with screw caps
-
Orbital shaker with temperature control (37 ± 1 °C)[25]
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 37 °C) and agitation speed.[25] Equilibrate for a sufficient time (e.g., 24-72 hours) to reach equilibrium.[25]
-
Phase Separation: Remove the vials and separate the undissolved solid from the solution by centrifugation or filtration.[25]
-
Sample Analysis: Carefully take an aliquot of the clear supernatant and dilute it immediately if necessary to prevent precipitation.[25]
-
Quantification: Determine the concentration of the dissolved compound using a validated analytical method.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Self-Validation:
-
Ensure that an excess of solid is present throughout the experiment to confirm saturation.
-
Measure the concentration at multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[25]
-
Perform the experiment in triplicate for each pH condition.[25]
Assessment of In Vitro Metabolic Stability
In vitro metabolic stability assays are essential for predicting the metabolic fate of a drug candidate.[21] These studies typically use liver microsomes or hepatocytes.[21][22][27]
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored to determine its metabolic stability.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer
-
Test compound stock solution (in a suitable organic solvent like DMSO)
-
Positive control compounds (with known high and low clearance)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator (37 °C)
-
LC-MS/MS for quantification
Procedure:
-
Preparation: Prepare the microsomal incubation mixture containing microsomes and buffer. Pre-warm to 37 °C.
-
Initiation: Add the test compound to the microsomal mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.[21]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a well containing the cold quenching solution to stop the reaction.[28]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.[21][29]
Self-Validation:
-
Include a "-NADPH" control to ensure that the disappearance of the compound is due to enzymatic metabolism.
-
Run positive controls to verify the metabolic activity of the microsomes.
-
The concentration of the organic solvent (e.g., DMSO) in the final incubation should be kept low (typically <1%) to avoid inhibiting enzyme activity.[29]
The following diagram illustrates the workflow for an in vitro metabolic stability assay.
Caption: In Vitro Metabolic Stability Assay Workflow.
Conclusion
The substituted thiophene scaffold is a versatile and powerful tool in the arsenal of the medicinal chemist. A deep understanding of how substituents influence the core physicochemical properties of this heterocycle is essential for the rational design of drug candidates with optimized ADME profiles. By carefully selecting substituents to modulate electronic effects, lipophilicity, solubility, and metabolic stability, researchers can significantly enhance the therapeutic potential of thiophene-based molecules. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of these critical properties, enabling data-driven decision-making throughout the drug discovery and development process.
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Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(Methylthio)thiophene-3-carboxylic Acid
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the introduction of a new reagent into the laboratory workflow necessitates a rigorous and proactive approach to safety. 2-(Methylthio)thiophene-3-carboxylic acid, a substituted thiophene derivative, presents a unique profile of chemical reactivity and, consequently, a specific set of handling requirements. This guide provides an in-depth, experience-driven framework for its safe utilization, moving beyond mere compliance to foster a culture of intrinsic safety and experimental integrity.
Hazard Identification and Risk Assessment: A Proactive Stance
The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system, as well as potential harm if ingested.[1][2][3][4] The carboxylic acid moiety contributes to its acidic nature, while the thiophene ring and its substituents can participate in various biological interactions, necessitating a thorough evaluation of its toxicological properties, which are currently not fully investigated.[1][5]
Globally Harmonized System (GHS) Classification (Anticipated)
Based on data from analogous compounds, the following GHS classifications should be provisionally adopted for this compound pending specific experimental data.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |
This table is a predictive summary based on structurally similar compounds.[2][3][4][6][7][8][9]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling lies in a multi-layered defense strategy that prioritizes engineering controls and supplements them with appropriate personal protective equipment. This approach is not merely about ticking boxes; it is about creating a workspace that is inherently safe and minimizes the potential for exposure.
Primary Engineering Controls
All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The rationale extends beyond the mere capture of dust or vapors; it provides a contained environment that protects the researcher from unforeseen splashes or aerosol generation. Ensure that the fume hood has a tested and adequate face velocity.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is a critical decision that must be based on a thorough risk assessment. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, such as transfers or reactions under pressure, a face shield worn over safety glasses is strongly recommended.[2][9]
-
Hand Protection : Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is imperative to consult a glove compatibility chart for the specific solvents being used. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.[10]
-
Skin and Body Protection : A standard laboratory coat should be worn at all times. For larger scale operations, or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is advised.[1]
-
Respiratory Protection : If for any reason work cannot be conducted in a fume hood, or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[1][11]
Safe Handling and Storage Protocols: Ensuring Long-Term Integrity
The manner in which a chemical is handled and stored directly impacts its stability and the safety of the laboratory environment. These protocols are designed to be self-validating, ensuring that the integrity of the compound and the safety of the user are maintained throughout its lifecycle.
Handling Procedures
-
Avoid Dust Formation : When handling the solid material, take care to minimize the creation of dust. Use weighing paper or a spatula to gently transfer the powder.[1]
-
Grounding : For transfers of larger quantities of the solid, take precautionary measures against static discharge by grounding the container and receiving equipment.[10][11]
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][10]
Storage Conditions
-
Container : Keep the container tightly closed in a dry and well-ventilated place.[1][2][3]
-
Incompatibilities : Store away from strong oxidizing agents, strong bases, amines, and strong reducing agents. The carboxylic acid functionality can react exothermically with bases, and the thiophene ring can be susceptible to oxidation.
-
Temperature : Store in a cool place, away from heat and direct sunlight.[2][10]
Emergency Procedures: A Plan for the Unexpected
Even with the most stringent safety protocols, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is the final layer of safety.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]
-
Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][12]
-
Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][12]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.[1]
Spill and Leak Response
-
Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
Large Spills : For larger spills, evacuate the area and prevent further dispersal of the material. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material and collect it for disposal.
-
Ventilation : Ensure adequate ventilation of the area after a spill.
Workflow and Risk Mitigation Diagram
The following diagram illustrates the logical workflow for a comprehensive risk assessment and mitigation strategy when working with this compound.
Caption: Risk Assessment and Mitigation Workflow.
Conclusion: A Commitment to Safety
The responsible use of novel chemical entities like this compound is fundamental to the advancement of science. By adopting a proactive and informed approach to safety, researchers can mitigate risks, ensure the integrity of their experimental outcomes, and foster a laboratory environment where scientific discovery can flourish without compromising well-being. This guide serves as a foundational document, and it is incumbent upon each user to supplement this information with site-specific risk assessments and a continuous commitment to a culture of safety.
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Thiophene-Based Scaffolds in Medicinal Chemistry: From Privileged Core to Clinical Candidate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene, an aromatic five-membered heterocycle containing a single sulfur atom, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique stereoelectronic properties, coupled with its role as a versatile bioisostere for the phenyl group, have enabled its incorporation into a multitude of therapeutically significant agents across a wide spectrum of diseases.[1][2][3] This guide provides a comprehensive technical overview for drug discovery professionals, delving into the synthetic foundations, structure-activity relationship (SAR) principles, diverse therapeutic applications, and critical metabolic considerations of thiophene-based compounds. We will explore the causality behind synthetic choices, present actionable experimental protocols, and offer insights into the future trajectory of this indispensable heterocyclic core. An analysis of U.S. FDA-approved pharmaceuticals reveals that 26 drugs containing the thiophene ring have received approval, with seven of those approvals occurring between 2013 and 2023, ranking it as the fourth most common sulfur-containing moiety in this period.[1][4]
The Thiophene Core: A Foundation of Versatility
The journey of thiophene in chemistry began with its discovery by Viktor Meyer in 1882 as an impurity in benzene derived from coal tar.[1][2][5] This discovery was prompted by the observation that the isatin-based indophenin color reaction worked with crude benzene but failed with purified benzene, correctly identifying the sulfur-containing heterocycle as the reactive species.[2]
Structurally, thiophene is a planar, electron-rich aromatic system.[4] Its utility in medicinal chemistry stems from several key attributes:
-
Bioisosterism: Thiophene is a classic bioisostere of the benzene ring. This substitution can improve physicochemical properties, enhance metabolic stability, and refine binding affinity for biological targets.[1]
-
Hydrogen Bonding: The lone pair of electrons on the sulfur atom can act as a hydrogen bond acceptor, facilitating crucial drug-receptor interactions that might not be possible with a phenyl ring.[1]
-
Modifiable Scaffold: The thiophene ring provides multiple, synthetically accessible positions for substitution, allowing for fine-tuning of a molecule's pharmacological profile.[1]
-
Physicochemical Properties: The inherent lipophilicity of the thiophene ring can contribute to improved membrane permeability, a critical factor for drugs targeting the central nervous system (CNS) to cross the blood-brain barrier (BBB).[1][4]
These features have led to the successful development of thiophene-containing drugs in numerous therapeutic areas, including cardiovascular, anti-inflammatory, and neurological indications.[1][6]
Foundational Synthetic Strategies for Thiophene Scaffolds
The construction of the thiophene ring is a cornerstone of its application. Several named reactions have become workhorses in the medicinal chemist's toolbox, each offering a distinct pathway to differently substituted thiophenes. The choice of a specific synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Methodologies
-
Gewald Aminothiophene Synthesis: This is arguably the most versatile and widely used method for preparing polysubstituted 2-aminothiophenes, which are invaluable building blocks for further elaboration.[7][8] The reaction is a multicomponent condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile like malononitrile), and elemental sulfur in the presence of a base.[8][9] Its popularity stems from its operational simplicity and the high value of the 2-amino-3-carboxyester/carbonitrile products.
-
Paal-Knorr Thiophene Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[10][11] Reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent not only provide the sulfur atom but also act as dehydrating agents to drive the cyclization.[10][12] While robust, this method's utility can be limited by the availability of the requisite 1,4-dicarbonyl precursors.
-
Fiesselmann Thiophene Synthesis: This reaction provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives by condensing α,β-acetylenic esters with thioglycolic acid esters under basic conditions.[5][13] This method is particularly useful for building thiophenes with specific oxygenation patterns that are difficult to achieve otherwise.
-
Hinsberg Thiophene Synthesis: This approach involves a double aldol condensation between a 1,2-dicarbonyl compound (like glyoxal) and diethyl thiodiacetate.[12]
Caption: Overview of major synthetic routes to thiophene scaffolds.
Structure-Activity Relationship (SAR) and Drug Design Principles
The systematic modification of substituents on the thiophene ring is a fundamental strategy in drug optimization. The electronic nature and steric bulk of groups at the C2, C3, C4, and C5 positions profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.
A compelling case study is the development of thiophene-3-carboxamide derivatives as dual inhibitors of c-Jun N-terminal kinase (JNK).[14] SAR studies revealed several critical insights:
-
Core Scaffold is Essential: Replacing the thiophene ring with a phenyl group resulted in a drastic loss of activity.[14]
-
Positional Isomerism is Key: The placement of the carboxamide group at the 3-position was crucial; moving it to the 5-position rendered the compound inactive.[14]
-
Substitution Tolerance: While the 2-position allowed for various modifications to modulate potency, substitutions at the 4- or 5-positions with methyl groups were detrimental to activity.[14]
These findings underscore the importance of the thiophene core in orienting key functional groups within the kinase binding site.
Caption: Key positions on the thiophene ring for SAR exploration.
The following table summarizes SAR data for a series of Ebola virus (EBOV) entry inhibitors, demonstrating how modifications around the thiophene core impact antiviral activity.[15][16]
| Compound Modification | Rationale | EC₅₀ (µM) vs. EBOV Pseudovirus[16] | CC₅₀ (µM)[16] | Selectivity Index (SI)[16] |
| Hit 1 (Original Scaffold) | Initial screening hit | 1.1 | >100 | >91 |
| Ortho-oxy-piperidine on Phenyl | Explore substitution on distal ring | 0.88 | >100 | >114 |
| Meta-oxy-piperidine on Phenyl | Evaluate positional isomer effects | 0.83 | >100 | >120 |
| Para-oxy-piperidine on Phenyl | Evaluate positional isomer effects | 0.77 | >100 | >130 |
| Thiophene -> Furan (Analogue) | Bioisosteric replacement of core | 1.0 | >100 | >100 |
| Thiophene -> Thiazole (Analogue) | Bioisosteric replacement of core | 0.89 | >100 | >112 |
Analysis: The data demonstrates that the antiviral activity is largely maintained regardless of the position of the oxy-piperidine group on the distal phenyl ring.[15][16] Furthermore, replacing the central thiophene with furan or thiazole bioisosteres also preserves activity, indicating that a five-membered aromatic heterocycle is a key pharmacophoric element for this class of inhibitors.[15]
Therapeutic Applications and Approved Drugs
The versatility of the thiophene scaffold is reflected in its presence in numerous FDA-approved drugs across a wide array of therapeutic classes.[1][17]
| Therapeutic Area | Drug Example(s) | Mechanism of Action / Target |
| Cardiovascular | Clopidogrel, Prasugrel, Ticlopidine | Antiplatelet agents; irreversible antagonists of the P2Y₁₂ receptor.[1] |
| Anti-inflammatory | Tinoridine, Tiaprofenic Acid | Non-steroidal anti-inflammatory drugs (NSAIDs); primarily COX enzyme inhibitors.[17][18] |
| Neurological (CNS) | Olanzapine, Duloxetine | Antipsychotic (dopamine/serotonin receptor antagonist); antidepressant (SNRI).[1][19] |
| Anticancer | Raltitrexed, Relugolix | Antimetabolite (thymidylate synthase inhibitor); GnRH receptor antagonist.[1][20] |
| Antimicrobial | Cefoxitin, Tioconazole | Cephalosporin antibiotic (cell wall synthesis inhibitor); antifungal (ergosterol synthesis inhibitor).[1] |
| Respiratory | Tiotropium | Long-acting muscarinic antagonist for COPD.[1] |
| Glaucoma | Dorzolamide, Brinzolamide | Carbonic anhydrase inhibitors.[1] |
This broad applicability highlights the scaffold's ability to be tailored to interact with diverse biological targets, from G-protein coupled receptors and enzymes to ion channels.
Critical Insights: Metabolism and Bioactivation
While the thiophene ring is a powerful tool, it is also a recognized "structural alert".[21][22] This is because it can undergo metabolic bioactivation by cytochrome P450 (CYP450) enzymes, leading to the formation of potentially toxic reactive metabolites.[22][23]
The two primary pathways of concern are:
-
S-oxidation: Oxidation of the sulfur atom to form a highly reactive thiophene S-oxide.[21][22]
-
Epoxidation: Oxidation of the C=C double bonds to form a thiophene epoxide.[21][22]
These electrophilic metabolites can covalently bind to cellular macromolecules like proteins, which can trigger immune responses and lead to organ toxicity, most notably hepatotoxicity.[22] The drug tienilic acid was a prominent example, withdrawn from the market due to cases of severe immune-mediated hepatitis linked to this bioactivation pathway.[22]
Caption: CYP450-mediated bioactivation pathways of thiophene.
Causality in Design to Mitigate Risk: The potential for toxicity does not preclude the use of thiophene scaffolds. Instead, it necessitates intelligent design. Medicinal chemists can mitigate this risk by:
-
Introducing Alternative Metabolic Sites: Incorporating other functional groups that are more readily metabolized through safer pathways can divert metabolic flux away from the thiophene ring.[21][22]
-
Steric Hindrance: Placing bulky substituents near the thiophene ring can sterically hinder the approach of CYP450 enzymes, reducing the rate of bioactivation.
-
Electronic Modulation: Modifying the electronic properties of the ring with electron-withdrawing groups can make it less susceptible to oxidation.
The key is to understand that the presence of a structural alert is not a stop sign, but a caution sign that requires careful pharmacokinetic and toxicological evaluation throughout the drug discovery process.
Field-Proven Experimental Protocols
The following protocols provide validated, step-by-step methodologies for key workflows in the synthesis and evaluation of thiophene-based compounds.
Protocol 1: Gewald Synthesis of a Polysubstituted 2-Aminothiophene
This protocol describes a general, robust procedure for the Gewald reaction, a cornerstone for accessing key thiophene intermediates.[7][9][24]
Objective: To synthesize ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Materials:
-
Butan-2-one (Methyl ethyl ketone)
-
Ethyl cyanoacetate
-
Elemental Sulfur (S₈)
-
Morpholine (or another suitable base like diethylamine)
-
Ethanol (absolute)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
-
Ice bath for cooling.
-
Rotary evaporator.
-
Recrystallization solvent (e.g., ethanol/water).
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine butan-2-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol (approx. 0.5 M concentration).
-
Base Addition: While stirring the mixture at room temperature, add morpholine (0.5 eq) dropwise. The addition of the base is often exothermic and initiates the initial Knoevenagel condensation.
-
Reaction: Gently heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to provide the activation energy for the sulfur addition and subsequent cyclization/aromatization steps.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath. The product often precipitates from the cooled solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethanol/water) to yield the pure 2-aminothiophene product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, MS, IR).
Protocol 2: Pseudovirus Neutralization Assay for Antiviral Activity
This protocol outlines a common method to rapidly screen compounds for viral entry inhibition, as demonstrated in the discovery of thiophene-based Ebola virus inhibitors.[15][16]
Objective: To determine the 50% effective concentration (EC₅₀) of a thiophene-based test compound against a pseudotyped virus.
Materials:
-
HEK293T cells (for pseudovirus production) and a suitable target cell line (e.g., VeroE6 for EBOV).
-
Plasmids: packaging plasmid (e.g., pNL4-3.Luc.R-E-), viral glycoprotein plasmid (e.g., EBOV-GP), and VSV-G plasmid (positive control).
-
Transfection reagent.
-
Test compounds dissolved in DMSO.
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
96-well cell culture plates (white, opaque for luminescence).
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer.
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the packaging plasmid and the viral glycoprotein plasmid using a suitable transfection reagent. Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Cell Plating: Seed the target cells (e.g., VeroE6) in a 96-well white plate and incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the thiophene test compounds in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Infection: Add the diluted compounds to the plated cells. Then, add a standardized amount of the pseudovirus supernatant to each well. Include "cells only" (no virus) and "virus only" (no compound) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.
-
Luminescence Reading: Remove the medium and add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Data Analysis: Measure the luminescence on a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the "virus only" control. Plot the inhibition data against the log of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value. A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be run to determine the CC₅₀ and calculate the Selectivity Index (SI = CC₅₀/EC₅₀).
Conclusion and Future Perspectives
The thiophene scaffold continues to be a cornerstone of modern medicinal chemistry, prized for its synthetic tractability and its capacity to serve as a privileged structural motif.[1][19] Its journey from a coal tar contaminant to the core of numerous life-saving drugs is a testament to its remarkable chemical versatility.
The future of thiophene-based drug discovery is bright and will likely focus on several key areas:
-
Multi-Target Ligands: The scaffold's adaptability makes it ideal for designing agents that can modulate multiple targets simultaneously, a promising strategy for complex diseases like neurodegenerative disorders and cancer.[4]
-
Green Chemistry: The development of more sustainable, metal-free, and energy-efficient synthetic routes to thiophene derivatives will be a priority, reducing the environmental impact of drug manufacturing.[1][3]
-
Novel Therapeutic Areas: As our understanding of biology deepens, the thiophene scaffold will undoubtedly be explored against new and emerging biological targets, continuing its legacy of therapeutic innovation.
For drug development professionals, a deep understanding of the synthesis, SAR, and metabolic liabilities of the thiophene ring is not just advantageous—it is essential for successfully harnessing its full potential to create the next generation of effective and safe medicines.
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da Silva, J. C. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4331. [Link]
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Food and Drug Administration (FDA)‐approved drugs with 2‐aminothiophene scaffold or its fused analogs. (n.d.). ResearchGate. [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). ResearchGate. [Link]
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A Theoretical and Computational Scrutiny of 2-(Methylthio)thiophene-3-carboxylic acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical examination of 2-(Methylthio)thiophene-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. We delve into the molecular architecture, electronic properties, and spectroscopic signatures of this compound through the lens of computational chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the theoretical underpinnings that govern the behavior of this thiophene derivative. By elucidating its intrinsic properties, we aim to facilitate the rational design of novel derivatives with tailored functionalities.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are a cornerstone in the world of heterocyclic compounds, demonstrating a wide array of applications ranging from pharmaceuticals to organic electronics.[1][2] The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, imparts unique electronic characteristics to the molecules in which it is found.[1] These compounds are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of various substituents onto the thiophene core allows for the fine-tuning of these properties, making a detailed understanding of structure-activity relationships paramount. This guide focuses on this compound, a derivative functionalized with both a methylthio and a carboxylic acid group, which are expected to significantly influence its reactivity and intermolecular interactions.
Molecular Structure and Conformational Analysis
The initial and most fundamental step in the theoretical investigation of any molecule is the determination of its most stable three-dimensional structure. For this compound, the relative orientation of the carboxylic acid and methylthio groups with respect to the thiophene ring dictates its conformational landscape.
Computational Approach to Geometry Optimization
Density Functional Theory (DFT) is a robust and widely used computational method for predicting molecular geometries and electronic properties.[1][5] The B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), has been shown to provide accurate results for similar organic molecules.[5][6]
Protocol 1: Molecular Geometry Optimization using DFT
-
Input Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.
-
Computational Method Selection:
-
Theory: Density Functional Theory (DFT) .
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311G(d,p) (a triple-zeta basis set with polarization functions on heavy atoms and hydrogen).
-
-
Calculation Execution: The geometry optimization is performed using a computational chemistry software package (e.g., Gaussian, ORCA). The calculation is considered converged when the forces on the atoms and the energy change between successive steps are below a defined threshold.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
The interplay between the sulfur atom of the thiophene ring, the methylthio group, and the carboxylic acid moiety can lead to different stable conformers. The orientation of the carboxylic acid group (syn or anti with respect to the C2-C3 bond) and the rotation around the C-S bond of the methylthio group are the primary degrees of freedom to consider. A potential energy surface scan can be performed to identify the global minimum energy structure.
Electronic Properties and Reactivity Descriptors
The electronic structure of a molecule is key to understanding its reactivity, stability, and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose.
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).[5] The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.[1]
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the sulfur atom of the methylthio group, while the LUMO is likely to be centered on the electron-withdrawing carboxylic acid group. This distribution suggests that the molecule could be susceptible to electrophilic attack on the ring and nucleophilic attack at the carbonyl carbon.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Red regions on the MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.
For our target molecule, the MEP map would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the acidic hydrogen of the carboxyl group and the hydrogens of the methyl group.
Spectroscopic Characterization: A Theoretical Perspective
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
Vibrational Spectroscopy (FT-IR and Raman)
Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies, when properly scaled to account for anharmonicity and basis set effects, can be used to assign the vibrational modes observed in experimental FT-IR and Raman spectra.[1]
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3500 (monomer), ~3000 (dimer) |
| Carboxylic Acid | C=O stretch | ~1750 |
| Thiophene Ring | C-H stretch | ~3100 |
| Thiophene Ring | C=C stretch | ~1500-1600 |
| Methylthio Group | C-S stretch | ~600-700 |
Note: These are approximate values and can vary based on the specific computational method and the molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can aid in the assignment of experimental NMR spectra and provide insights into the electronic environment of the different nuclei in the molecule.
Potential Applications and Future Directions
The theoretical insights gained from these studies can guide the synthesis and application of this compound and its derivatives.
-
Drug Design: The electronic properties and MEP map can inform the design of derivatives with enhanced biological activity by identifying sites for modification to improve binding to biological targets.[7] Thiophene derivatives have shown promise as antimicrobial and anticancer agents.[3][8]
-
Materials Science: The understanding of the electronic structure can aid in the development of novel organic materials for applications in electronics, such as organic thin-film transistors and solar cells.[2]
Future theoretical work could explore the reactivity of this molecule in various chemical reactions, its interaction with solvents, and its potential to form metal complexes.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of computational methods such as DFT, we can gain a deep understanding of its structural, electronic, and spectroscopic properties. This knowledge is invaluable for the rational design of new molecules with desired functionalities and for accelerating the discovery and development process in both medicinal chemistry and materials science.
Visualizations
Figure 2: A generalized workflow for the theoretical study of a molecule.
References
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DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]
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2-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 4625409. PubChem. [Link]
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NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]
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2-methylthiophene-3-carboxylicaci. ChemBK. [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]
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DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Sciforum. [Link]
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Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. [Link]
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Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. Mediterranean Journal of Chemistry. [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]
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Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. [Link]
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Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. [Link]
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New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]
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NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. [Link]
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Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757. PubChem. [Link]
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Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]
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A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]
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2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]
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Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews. [Link]
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2-thiophene carboxylic acid. Semantic Scholar. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]
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Methodological & Application
Synthesis of 2-(Methylthio)thiophene-3-carboxylic Acid: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2-(Methylthio)thiophene-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol herein outlines a robust and efficient three-step synthetic route commencing from readily available thiophene. This procedure is designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings. The causality behind critical experimental choices is elucidated to empower the user with a deeper understanding of the reaction mechanism and to facilitate troubleshooting.
Introduction
Thiophene derivatives are a cornerstone of heterocyclic chemistry, with broad applications in pharmaceuticals, agrochemicals, and organic electronics. The introduction of varied functionalities onto the thiophene scaffold allows for the fine-tuning of their physicochemical and biological properties. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and novel organic semiconductors. The strategic placement of the methylthio and carboxylic acid groups at the 2- and 3-positions, respectively, offers versatile handles for further chemical transformations. This protocol details a reliable method to access this important compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step sequence, beginning with the synthesis of 2-thiophenethiol from thiophene. The subsequent methylation of the thiol yields 2-(methylthio)thiophene, which is then regioselectively carboxylated to afford the final product.
Caption: Overall synthetic route to this compound.
Experimental Protocols
Part 1: Synthesis of 2-Thiophenethiol
This procedure is adapted from a well-established Organic Syntheses protocol, which involves the direct lithiation of thiophene at the 2-position, followed by quenching with elemental sulfur.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Thiophene | Reagent | Sigma-Aldrich |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |
| Sulfur | Powder | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 4 N | Fisher Scientific |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
Instrumentation:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
A 3 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (500 mL) and thiophene (56 g, 0.67 mol).
-
The mixture is stirred under a nitrogen atmosphere and cooled to -40 °C using a dry ice/acetone bath.
-
n-Butyllithium (2.5 M in hexanes, 265 mL, 0.66 mol) is added dropwise over 5 minutes, maintaining the internal temperature between -30 °C and -20 °C.
-
The reaction mixture is stirred at this temperature for 1 hour.
-
The temperature is then lowered to -70 °C, and powdered sulfur (20.4 g, 0.64 g-atom) is added in one portion.
-
After stirring for 30 minutes, the cooling bath is removed, and the reaction is allowed to warm to -10 °C.
-
The resulting yellow solution is carefully poured into 1 L of rapidly stirred ice water.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 200 mL).
-
The combined organic extracts are washed with water (2 x 100 mL) and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-thiophenethiol as a yellow oil.
Part 2: Synthesis of 2-(Methylthio)thiophene
The methylation of the synthesized 2-thiophenethiol is achieved using methyl iodide in the presence of a base. This is a standard S-methylation procedure.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Thiophenethiol | As synthesized | - |
| Methyl Iodide | Reagent | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets | Fisher Scientific |
| Methanol | Reagent | Fisher Scientific |
| Dichloromethane | Reagent | Fisher Scientific |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask, 2-thiophenethiol (23.2 g, 0.2 mol) is dissolved in methanol (200 mL).
-
A solution of sodium hydroxide (8.8 g, 0.22 mol) in water (20 mL) is added dropwise to the stirred solution at room temperature.
-
Methyl iodide (29.8 g, 0.21 mol) is then added dropwise, and the reaction mixture is stirred at room temperature for 2 hours.
-
The methanol is removed under reduced pressure.
-
The residue is partitioned between water (100 mL) and dichloromethane (150 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude 2-(methylthio)thiophene, which can be used in the next step without further purification.
Part 3: Synthesis of this compound
The final step involves the regioselective lithiation of 2-(methylthio)thiophene at the 3-position, followed by carboxylation with carbon dioxide (dry ice). The methylthio group acts as a directing group for this lithiation.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-(Methylthio)thiophene | As synthesized | - |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Dry Ice (solid CO₂) | - | Local supplier |
| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific |
| Diethyl Ether | Reagent | Fisher Scientific |
Instrumentation:
-
Three-necked round-bottom flask
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Sintered glass funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A 1 L three-necked flask is charged with anhydrous tetrahydrofuran (300 mL) and 2-(methylthio)thiophene (13.0 g, 0.1 mol).
-
The solution is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
The reaction mixture is then poured onto a slurry of crushed dry ice in a beaker.
-
The mixture is allowed to warm to room temperature, and the excess THF and hexanes are removed under reduced pressure.
-
The residue is dissolved in water (200 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
The aqueous layer is acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Workflow and Mechanistic Rationale
The synthetic workflow is designed to be a logical and efficient progression from a simple starting material to the desired functionalized thiophene.
Caption: Step-by-step workflow for the synthesis of this compound.
The regioselectivity of the final lithiation step is a critical aspect of this synthesis. The methylthio group at the 2-position of the thiophene ring is an ortho-directing group for lithiation. This is due to the ability of the sulfur atom to coordinate with the lithium cation of the n-butyllithium, thereby stabilizing the transition state leading to deprotonation at the adjacent C3 position.
Data Summary
Table 1: Reagent Quantities and Expected Yields
| Step | Starting Material | Molar Equiv. | Key Reagents | Molar Equiv. | Expected Yield |
| 1 | Thiophene | 1.0 | n-BuLi, S₈ | 0.99, 0.95 | 65-70% |
| 2 | 2-Thiophenethiol | 1.0 | NaOH, CH₃I | 1.1, 1.05 | >90% (crude) |
| 3 | 2-(Methylthio)thiophene | 1.0 | n-BuLi, CO₂ | 1.1, excess | 70-80% |
References
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Brand, W. W.; MacLeod, J. K. 2-Thiophenethiol. Org. Synth.1978 , 58, 108. DOI: 10.15227/orgsyn.058.0108. [Link]
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Shimizu, M.; Shimazaki, T.; Wakamori, H.; Fujisawa, T. S-Methylation of N-Containing Heterocyclic Thiols with Conjugated Acids of Methoxy Groups. Heterocycles2009 , 78(12), 2953-2959. DOI: 10.3987/COM-09-11824. [Link]
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King, W. J.; Nord, F. F. Thiophene Series. V. Wolff-Kishner Reductions. J. Org. Chem.1949 , 14(4), 638–642. DOI: 10.1021/jo01156a016. [Link]
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Kelly, T. R.; Ananthasubramanian, L.; Borah, K.; Gillard, J. W.; Goerner, R. N.; King, P. F.; Lyding, J. M.; Tsang, W.-G.; Vaya, J. Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives. J. Chem. Soc., Perkin Trans. 11983 , 2657-2665. DOI: 10.1039/P19830002657. [Link]
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Gilman, H.; Bebb, R. L. Derivatives of Thiophene. J. Am. Chem. Soc.1939 , 61(1), 109–112. DOI: 10.1021/ja01870a034. [Link]
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Gong, Y.; Wu, J. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank2019 , 2019(4), M1091. DOI: 10.3390/M1091. [Link]
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Dow AgroSciences LLC. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein J. Org. Chem.2012 , 8, 1629–1637. DOI: 10.3762/bjoc.8.186. [Link]
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Farmacia. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia2011 , 59(5), 656-665. [Link]
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The Strategic Utility of 2-(Methylthio)thiophene-3-carboxylic acid in Synthetic Chemistry: A Guide for Researchers
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount to the successful construction of novel molecular architectures. Among the myriad of heterocyclic scaffolds, thiophene derivatives have consistently demonstrated their value due to their unique electronic properties and versatile reactivity.[1] 2-(Methylthio)thiophene-3-carboxylic acid emerges as a particularly compelling building block, offering a trifecta of reactive sites: a carboxylic acid handle for amide and ester formation, an electron-rich thiophene ring amenable to electrophilic substitution and cross-coupling reactions, and a methylthio group that can influence the electronic character and reactivity of the ring.
This technical guide provides an in-depth exploration of this compound as a strategic synthon. We will delve into its synthesis, explore its application in the construction of biologically active molecules, and provide detailed, field-proven protocols for its utilization in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₂S₂ | |
| Molecular Weight | 174.24 g/mol | |
| Appearance | Off-white to yellow solid | |
| Melting Point | 130-131 °C (for the analogous 4-methoxy derivative) | [2] |
Safety and Handling of Organosulfur Compounds:
Organosulfur compounds, including this compound, are often associated with strong, unpleasant odors and potential health risks.[3] Proper handling is crucial to ensure laboratory safety and prevent environmental contamination.
Core Safety Principles: [4]
-
Engineering Controls: All manipulations involving volatile or malodorous organosulfur compounds must be performed in a certified chemical fume hood.[4] The sash should be kept at the lowest practical height to maximize containment.[4] The use of a cold trap or a bleach trap in the fume hood's exhaust system is recommended to capture volatile sulfur compounds.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory and includes:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat or a chemical-resistant apron.
-
Footwear: Closed-toe, chemical-resistant shoes.
-
-
Waste Disposal: All solid and liquid waste containing organosulfur compounds must be segregated and disposed of according to institutional and local regulations. Glassware and equipment should be decontaminated immediately after use by soaking in a bleach solution within a fume hood, preferably overnight.
Synthesis of this compound: A Plausible Route
While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established thiophene chemistry, particularly the functionalization of a pre-formed thiophene ring. A common and effective strategy involves the ortho-lithiation of a substituted thiophene followed by carboxylation.
The following proposed synthesis is based on analogous procedures for the preparation of substituted thiophenecarboxylic acids.[4][5]
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Application in the Synthesis of Bioactive Molecules
The strategic placement of the carboxylic acid and methylthio groups on the thiophene scaffold makes this compound a valuable precursor for the synthesis of a diverse range of biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[3][6][7]
Core Application: Amide Bond Formation for Kinase Inhibitor Scaffolds
The 2-amino-3-carboxamide thiophene core is a well-established pharmacophore in the design of various kinase inhibitors.[3] this compound serves as a key building block for accessing this privileged scaffold through amide coupling reactions.
Diagram: General Workflow for Kinase Inhibitor Synthesis
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Application Note: Comprehensive Spectroscopic Analysis of 2-(Methylthio)thiophene-3-carboxylic Acid by NMR and Mass Spectrometry
Abstract: This document provides a detailed technical guide for the structural characterization of 2-(Methylthio)thiophene-3-carboxylic acid, a key heterocyclic building block. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), explain the rationale behind key experimental parameters, and provide an in-depth analysis of the expected spectral data. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require definitive structural confirmation of thiophene derivatives.
Introduction and Physicochemical Properties
This compound is a substituted thiophene, a class of sulfur-containing heterocyclic compounds prevalent in medicinal chemistry and materials science. The unique electronic properties of the thiophene ring, modified by the electron-donating methylthio group and the electron-withdrawing carboxylic acid group, make it a valuable intermediate. Accurate and unambiguous structural verification is paramount for its application in drug development and synthesis. This note details the application of NMR and mass spectrometry to provide that verification.
The structural features—an acidic proton, two distinct aromatic protons, and two different methyl groups—provide multiple unique handles for spectroscopic analysis.
Molecular Structure and Properties
Below is the chemical structure with standardized atom numbering for spectroscopic assignment, alongside its key physicochemical properties.
Caption: Structure of this compound with IUPAC numbering.
| Property | Value |
| Molecular Formula | C₇H₆O₂S₂ |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | This compound |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are highly informative.
Principles and Experimental Considerations
Solvent Selection: The choice of solvent is critical for analyzing carboxylic acids.
-
Deuterated Chloroform (CDCl₃): While common, the acidic proton signal (–COOH) in CDCl₃ can be very broad and its chemical shift is highly concentration-dependent due to dimer formation.[1][2]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the recommended solvent. It is a polar aprotic solvent that effectively solvates the molecule, breaking up hydrogen-bonded dimers. This results in a sharper, more reliable signal for the carboxylic acid proton.[3]
-
Deuterium Oxide (D₂O): Adding a drop of D₂O to the sample will cause the –COOH proton to exchange with deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum. This is a definitive test to confirm the identity of the acidic proton.[4]
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvation: Add ~0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Mixing: Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Standard parameters (e.g., 16 scans, 1-second relaxation delay) are typically sufficient.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
¹H and ¹³C NMR Spectral Data Interpretation
The combination of the electron-donating –SCH₃ group and the electron-withdrawing –COOH group results in a predictable electronic environment for each nucleus.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |
| –COOH | > 12.0 | Broad Singlet | N/A | 1H | Highly deshielded acidic proton, signal disappears upon D₂O exchange.[4][5][6] |
| H-5 (Thiophene) | ~7.8 - 8.0 | Doublet | J ≈ 5-6 Hz | 1H | Deshielded due to proximity to sulfur and conjugation. Coupled to H-4. |
| H-4 (Thiophene) | ~7.2 - 7.4 | Doublet | J ≈ 5-6 Hz | 1H | Shielded relative to H-5. Coupled to H-5. |
| –SCH₃ | ~2.5 - 2.7 | Singlet | N/A | 3H | Typical chemical shift for a methyl group attached to a sulfur atom. |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Signal Assignment | Predicted δ (ppm) | Rationale |
| –C OOH | ~165 - 175 | Carbonyl carbon of a carboxylic acid, highly deshielded.[3][6][7] |
| C-2 (Thiophene) | ~145 - 155 | Attached to the electron-donating –SCH₃ group, deshielded. |
| C-3 (Thiophene) | ~130 - 140 | Attached to the electron-withdrawing –COOH group. |
| C-5 (Thiophene) | ~128 - 135 | Aromatic CH carbon. |
| C-4 (Thiophene) | ~125 - 130 | Aromatic CH carbon. |
| –SC H₃ | ~15 - 20 | Aliphatic carbon attached to sulfur, highly shielded. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis.
Principles and Ionization Method Selection
The choice of ionization technique dictates the nature of the resulting mass spectrum.
-
Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons (70 eV). This typically causes extensive fragmentation, which is useful for structural elucidation but may result in a weak or absent molecular ion peak (M⁺˙).[8][9][10]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar molecules like carboxylic acids. It generates ions with minimal fragmentation, ensuring the observation of the molecular ion, typically as a protonated [M+H]⁺ species in positive ion mode or a deprotonated [M-H]⁻ species in negative ion mode.[9][11][12] ESI is the recommended method for confirming the molecular weight of this compound.
Protocol for MS Sample Preparation and Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (Positive Ion Mode):
-
Set the mass spectrometer to scan a relevant m/z range (e.g., 50-300 Da).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the ion of interest.
-
Acquire the full scan spectrum.
-
-
Data Acquisition (Tandem MS/MS):
-
To study fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 187.0) as the precursor.
-
Apply collision-induced dissociation (CID) energy to induce fragmentation and acquire the resulting fragment ion spectrum.
-
Mass Spectrum Interpretation and Fragmentation Analysis
The ESI mass spectrum will confirm the molecular weight, and the MS/MS spectrum will reveal the connectivity of the functional groups.
Caption: Predicted ESI-MS/MS fragmentation pathway from the protonated molecule.
Expected High-Resolution MS Data (ESI+):
| Ion | Calculated m/z | Observed m/z | Rationale |
| [C₇H₇O₂S₂]⁺ ([M+H]⁺) | 187.0000 | Within 5 ppm | Protonated molecular ion. |
| [C₇H₅OS₂]⁺ | 168.9731 | Within 5 ppm | Loss of water (H₂O) from the carboxylic acid. |
| [C₆H₇S₂]⁺ | 142.9938 | Within 5 ppm | Loss of the carboxyl radical (•COOH). |
| [C₆H₄O₂S]⁺ | 140.9881 | Within 5 ppm | Loss of the methylthio radical (•SCH₃). |
Integrated Workflow for Structural Confirmation
A robust characterization relies on integrating data from multiple analytical techniques. The workflow below illustrates a logical progression from sample receipt to final structural confirmation.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
By following this workflow, the proton and carbon framework established by NMR is cross-validated by the molecular weight and substructural fragment information from mass spectrometry, leading to an unambiguous structural assignment.
References
-
Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link][8]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link][11]
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Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link][12]
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University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link][9]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link][10]
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UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link][1]
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JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link][4]
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Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link][3]
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Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry. [Link][2]
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Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link][7]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][6]
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Mastering the Solid State: Advanced Crystallization Techniques for Thiophene-3-Carboxylic Acids
Introduction: The Critical Role of Crystallization in the Thiophene-3-Carboxylic Acid Workflow
Thiophene-3-carboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and organic electronics.[1][2][3] The purity and solid-state properties of these compounds are not merely academic; they directly influence bioavailability, stability, and performance. Crystallization is the most powerful technique in the chemist's arsenal for ensuring the requisite purity and controlling the polymorphic form of the final active pharmaceutical ingredient (API) or advanced material. This guide provides a comprehensive overview of crystallization techniques tailored to the unique physicochemical properties of thiophene-3-carboxylic acids, moving beyond generic protocols to explain the underlying principles that govern success.
Physicochemical Landscape of Thiophene-3-Carboxylic Acid
A successful crystallization strategy is built upon a thorough understanding of the molecule's properties. Thiophene-3-carboxylic acid is a white to off-white crystalline powder with a melting point in the range of 136-141 °C.[4] Its structure, featuring a polar carboxylic acid group and a less polar thiophene ring, results in a nuanced solubility profile.[5] It exhibits good solubility in water, alcohols, and ethers, while its solubility is lower in nonpolar solvents.[5] This solubility dichotomy is the key to designing effective crystallization protocols.
| Property | Value | Source |
| Molecular Formula | C5H4O2S | |
| Molecular Weight | 128.15 g/mol | |
| Melting Point | 136-141 °C | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Water Solubility | Soluble (0.2 g/10 mL) | |
| Organic Solvent Solubility | Good solubility in alcohols and ethers | [5] |
Strategic Selection of Crystallization Method
The choice of crystallization technique is dictated by the impurity profile of the crude material and the desired final particle attributes. For thiophene-3-carboxylic acids, the primary methods to consider are cooling crystallization, anti-solvent addition, and evaporative crystallization. The following decision tree provides a logical framework for selecting the most appropriate technique.
Caption: Decision workflow for selecting a crystallization technique.
Detailed Protocols and Methodologies
The following protocols are designed as robust starting points for the crystallization of thiophene-3-carboxylic acids. Researchers should consider these as templates to be optimized for their specific derivative and purity requirements.
Protocol 1: Cooling Crystallization from an Aqueous System
This method leverages the significant difference in solubility of thiophene-3-carboxylic acid in hot versus cold water.[6] It is particularly effective for removing non-polar impurities.
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, add the crude thiophene-3-carboxylic acid to a minimal amount of deionized water. Heat the mixture to just below boiling (approximately 90-95°C) with continuous stirring until the solid is completely dissolved. If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to a near boil for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling rate. Once at room temperature, further cooling in an ice bath can maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
Anti-solvent crystallization is a powerful technique where a second solvent (the anti-solvent) is added to a solution of the compound, reducing its solubility and inducing crystallization.[7][8] This method is ideal when a suitable single solvent for cooling crystallization cannot be identified.
Conceptual Workflow:
Caption: Workflow for anti-solvent crystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a "good" solvent in which the thiophene-3-carboxylic acid is readily soluble at room temperature (e.g., ethanol, acetone). Select an "anti-solvent" in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., water, n-hexane).
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent dropwise with vigorous stirring. Continue addition until the solution becomes faintly turbid, indicating the onset of precipitation.
-
Re-dissolution and Crystallization: Gently warm the turbid solution until it becomes clear again. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the anti-solvent or a mixture of the "good" solvent and anti-solvent.
-
Drying: Dry the crystals under vacuum.
| "Good" Solvent | Recommended Anti-Solvent | Rationale |
| Ethanol | Water | Creates a polar mixture, reducing the solubility of the organic acid. |
| Acetone | n-Hexane | Increases the non-polar character of the solvent system, forcing the polar carboxylic acid out of solution. |
| Tetrahydrofuran (THF) | n-Hexane | Similar to acetone/hexane, a versatile system for many organic compounds. |
Protocol 3: Evaporative Crystallization
This technique is suitable for thermally stable compounds that are soluble in a volatile solvent. It is a simple method but can sometimes lead to smaller crystals or the incorporation of impurities if evaporation is too rapid.[9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude thiophene-3-carboxylic acid in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Evaporation: Place the solution in a loosely covered container (e.g., a beaker with a watch glass or a flask with a perforated stopper) to allow for slow solvent evaporation. This can be done at room temperature or in a refrigerator to slow the process further.
-
Isolation: Once a sufficient quantity of crystals has formed, they can be isolated by filtration or by decanting the remaining solvent.
-
Drying: Air-dry the crystals or dry them under a gentle stream of inert gas.
Troubleshooting Common Crystallization Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound is coming out of solution above its melting point due to high supersaturation or the presence of impurities. | Re-heat the mixture and add more solvent to decrease the supersaturation level. Consider using a different solvent system.[10] |
| No Crystal Formation | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration.[11] |
| Rapid Precipitation/Amorphous Solid | The solution is too supersaturated, leading to rapid, uncontrolled precipitation. | Re-dissolve the solid by heating and add a small amount of additional solvent. Ensure a slow cooling rate.[10] |
| Low Yield | Too much solvent was used, or the compound has significant solubility even at low temperatures. | Concentrate the mother liquor and attempt a second crystallization. Re-evaluate the solvent choice for one with a steeper solubility curve. |
Conclusion
The crystallization of thiophene-3-carboxylic acids is a critical step in ensuring the quality and performance of the final product. A logical approach to method selection, based on the compound's physicochemical properties, is paramount. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop and optimize robust and reproducible crystallization processes. By understanding the "why" behind each step, scientists can move from routine application to intelligent process design, ultimately leading to higher purity materials and more reliable scientific outcomes.
References
- Vertex AI Search. (n.d.). Thiophene-3-carboxylic acid - Solubility of Things.
- Cheméo. (n.d.). Chemical Properties of 3-Thiophenecarboxylic acid (CAS 88-13-1).
- Sigma-Aldrich. (n.d.). 3-Thiophenecarboxylic acid 99%.
- Sigma-Aldrich. (n.d.). 3-Thiophenecarboxylic acid 99%.
- Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- (n.d.). Recrystallization and Crystallization.
- Crystal Growth & Design. (2022). Three-Step Mechanism of Antisolvent Crystallization.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments.
- Crystal Growth & Design. (2022). Three-Step Mechanism of Antisolvent Crystallization.
- Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
- IUCr Journals. (n.d.). The crystal and molecular structure of [alpha]-thiophene- and [alpha]-selenophene-carboxylic acids.
- (n.d.). RECRYSTALLISATION.
- Quora. (2017). What should I do if crystallisation does not occur?.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ACS Publications. (n.d.). Separation and Purification of Organic Acids by Gas Antisolvent Crystallization. Journal of Agricultural and Food Chemistry.
- (n.d.). Guide for crystallization.
- PubChem. (n.d.). Thiophene-3-carboxylic acid.
- RM@Schools. (n.d.). Antisolvent Crystallization.
- PubMed. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Pharmaceutics, 14(5), 1099.
- ResearchGate. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021.
- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- NIH. (n.d.). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline.
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- Georganics. (n.d.). Thiophene derivatives.
- The Journal of Physical Chemistry B. (2020). Freezing of Aqueous Carboxylic Acid Solutions on Ice.
- Scirp.org. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
- ACS Publications. (n.d.). Liquid Crystalline Materials Containing Thiophene Rings. Crystal Growth & Design.
- (n.d.). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds.
- Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe.
- Google Patents. (n.d.). US2744917A - Process for the preparation of thiophene dicarboxylic acid.
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- Wikipedia. (n.d.). Thiophene.
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The Versatile Synthon: A Guide to the Application of 2-(Methylthio)thiophene-3-carboxylic Acid in Modern Organic Synthesis
For the discerning researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the plethora of heterocyclic scaffolds, 2-(methylthio)thiophene-3-carboxylic acid has emerged as a synthon of considerable utility, offering a unique combination of functionalities that unlock access to a diverse array of complex molecular architectures. This comprehensive guide provides an in-depth exploration of its applications, complete with detailed protocols and an elucidation of the chemical principles that underpin its reactivity.
Introduction: Physicochemical Properties and Strategic Value
This compound is a crystalline solid at room temperature. Its structure, featuring a thiophene ring substituted with a carboxylic acid at the 3-position and a methylthio group at the 2-position, provides a unique electronic and steric environment that dictates its reactivity and utility.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 2-Methylthiophene-3-carboxylic acid[1] |
| Molecular Formula | C₆H₆O₂S₂ | C₆H₆O₂S |
| Molecular Weight | 174.24 g/mol | 142.18 g/mol |
| Appearance | Off-white to yellow crystalline solid | Solid |
| Melting Point | Not widely reported, expected to be a solid | Data not readily available |
| Key Functional Groups | Carboxylic acid, Thioether, Thiophene | Carboxylic acid, Methyl, Thiophene |
The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The carboxylic acid serves as a versatile handle for amide and ester formation, while the thiophene ring can participate in various C-H activation and cross-coupling reactions. The 2-methylthio group exerts a significant electronic influence, modulating the reactivity of the thiophene ring and the acidity of the carboxylic acid. This electron-donating group can influence the regioselectivity of electrophilic aromatic substitution reactions on the thiophene ring.
Synthesis of this compound: A Plausible Protocol
While a single, universally adopted synthesis for this compound is not prominently featured in the literature, a robust and logical approach can be devised from established methodologies for thiophene functionalization. The following protocol is a composite of well-precedented reactions, offering a reliable pathway to this valuable building block.
Protocol 1: Synthesis via Lithiation and Carboxylation of 2-(Methylthio)thiophene
This protocol leverages the propensity of thiophenes to undergo regioselective lithiation, followed by quenching with carbon dioxide.
Causality of Experimental Choices:
-
n-Butyllithium (n-BuLi): A strong base is required to deprotonate the thiophene ring. The C-H bond at the 5-position of a 2-substituted thiophene is generally the most acidic, but the directing effect of the methylthio group can favor lithiation at the 3-position. The use of a slight excess of n-BuLi ensures complete deprotonation.
-
Dry Ice (Solid CO₂): A readily available and inexpensive source of carbon dioxide for the carboxylation step. It is added in excess to ensure complete reaction with the lithiated intermediate.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be flame-dried, and all solvents must be rigorously dried to prevent quenching of the n-BuLi and the lithiated thiophene.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-(methylthio)thiophene (1.0 eq) and anhydrous tetrahydrofuran (THF) (10 mL per mmol of substrate).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, crush an excess of dry ice into a fine powder. Carefully and quickly, transfer the lithiated thiophene solution onto the crushed dry ice via a cannula under a positive pressure of nitrogen.
-
Quenching and Work-up: Allow the mixture to warm to room temperature overnight. Quench the reaction by the slow addition of water. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
A prominent application of this compound is in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology. The thiophene-3-carboxamide scaffold is a privileged motif in many kinase inhibitors, and the 2-methylthio group can be used to fine-tune the electronic properties and steric interactions within the kinase active site.
Protocol 2: Amide Coupling with HATU for the Synthesis of a Thiophene-3-carboxamide Kinase Inhibitor Precursor
This protocol details a standard and highly efficient method for amide bond formation using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a widely used coupling reagent.
Causality of Experimental Choices:
-
HATU: A highly effective coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. This intermediate readily reacts with the amine to form the amide bond with minimal side reactions and racemization (for chiral amines).
-
N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents and does not interfere with the coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and anhydrous N,N-dimethylformamide (DMF) (5 mL per mmol of carboxylic acid).
-
Reagent Addition: To the stirred solution, add DIPEA (3.0 eq) followed by the portion-wise addition of HATU (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(methylthio)thiophene-3-carboxamide derivative.
Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for the synthesis of kinase inhibitors using this compound.
Application in Materials Science: Building Blocks for Organic Electronics
The electron-rich nature of the thiophene ring makes it an excellent component for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The ability to functionalize the thiophene core allows for the tuning of the electronic and photophysical properties of the resulting materials. This compound can serve as a monomer or a precursor to monomers for the synthesis of conjugated polymers and small molecules for OLED applications.
Protocol 3: Fischer Esterification for the Synthesis of a Monomer Precursor for OLED Materials
This protocol describes the classic Fischer esterification to convert the carboxylic acid into an ester, which can be a more suitable monomer for certain polymerization reactions.
Causality of Experimental Choices:
-
Excess Alcohol: The Fischer esterification is an equilibrium process. Using a large excess of the alcohol (which often serves as the solvent) drives the equilibrium towards the formation of the ester product, according to Le Chatelier's principle.
-
Acid Catalyst (e.g., H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate and helps to remove the water formed as a byproduct, further driving the equilibrium towards the products.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) to the solution.
-
Reaction: Heat the mixture to reflux and maintain it for several hours (4-24 h), monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude ester can be purified by column chromatography or distillation to yield the pure product.
Conceptual Pathway for OLED Material Synthesis
Caption: Conceptual pathway for synthesizing conjugated polymers for OLEDs.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Hazards: Expected to be harmful if swallowed and may cause skin and eye irritation[1].
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive carboxylic acid, a tunable thiophene ring, and a modulating methylthio group provides synthetic chemists with a powerful tool for the construction of complex and functional molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their own synthetic endeavors, from the development of novel therapeutics to the creation of advanced materials.
References
-
PubChem. 2-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 3-Bromothiophene. [Link]
-
Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Custom Thiophene Derivatives Manufacturers, Suppliers. [Link]
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Application Notes and Protocols for the Derivatization of 2-(Methylthio)thiophene-3-carboxylic Acid in Bioassay Development
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the derivatization of 2-(methylthio)thiophene-3-carboxylic acid. This document outlines detailed protocols for the synthesis of amide and ester derivatives and discusses their potential applications in various bioassays, underpinned by the rich pharmacological history of the thiophene scaffold.
Introduction: The Thiophene Scaffold in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Its structural similarity to the phenyl ring allows it to act as a bioisostere, often improving physicochemical properties, metabolic stability, and binding affinity to biological targets.[1] Thiophene derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antifungal activities.[2][3][4][5] The derivatization of the carboxylic acid group at the 3-position of the 2-(methylthio)thiophene core into amides and esters is a key strategy to expand the chemical space and explore new therapeutic applications. The introduction of the methylthio group at the 2-position can further modulate the electronic properties and metabolic stability of the resulting compounds.[6]
Strategic Derivatization of this compound
The primary functional handle for derivatization on the parent molecule is the carboxylic acid at the 3-position. This group is readily converted into a variety of functional groups, with amides and esters being the most common for generating libraries of compounds for bioassays.
Rationale for Amide and Ester Synthesis
-
Amide Derivatives: The formation of an amide bond introduces a stable, planar group capable of participating in hydrogen bonding, a critical interaction in many biological recognition processes. By coupling the parent carboxylic acid with a diverse range of primary and secondary amines, a library of candidates with varied steric and electronic properties can be generated.
-
Ester Derivatives: Esterification allows for the modulation of lipophilicity, which can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The resulting esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.
Protocols for Derivatization
The following protocols are provided as a detailed guide for the synthesis of amide and ester derivatives of this compound.
Protocol 1: Amide Synthesis via HATU-Mediated Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes side reactions and is effective even with sterically hindered substrates.
Workflow for HATU-Mediated Amide Coupling
Caption: Workflow for HATU-mediated amide synthesis.
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1N HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and HATU (1.2 equivalents).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the desired amine (1.1 equivalents), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.
Protocol 2: Ester Synthesis via Fischer Esterification
Fischer esterification is a classic acid-catalyzed method for the formation of esters from carboxylic acids and alcohols. Using a large excess of the alcohol can drive the equilibrium towards the product.
Workflow for Fischer Esterification
Caption: Workflow for Fischer esterification.
Materials:
-
This compound
-
Desired primary or secondary alcohol
-
Concentrated Sulfuric Acid (H2SO4)
-
Sodium bicarbonate (NaHCO3) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction).
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Bioassay Screening of Derivatives
The synthesized amide and ester derivatives of this compound can be screened in a variety of bioassays to determine their pharmacological potential. Based on the known activities of thiophene derivatives, the following assays are recommended.
Anticancer Bioassays
Thiophene carboxamides have shown significant potential as anticancer agents.[2][7]
-
Cell Viability/Cytotoxicity Assays: The MTT or MTS assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Protocol:
-
Seed cancer cell lines (e.g., HepG2, MCF-7, A549) in 96-well plates and allow them to adhere overnight.[8]
-
Treat the cells with a range of concentrations of the synthesized derivatives for 24-72 hours.
-
Add the MTT or MTS reagent and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
-
-
Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce apoptosis or cause cell cycle arrest.
Representative Anticancer Activity of Thiophene Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide (2b) | Hep3B | 5.46 | [2] |
| Thiophene Carboxamide (2e) | Hep3B | 12.58 | [2] |
| 2-Acylaminothiophene | MCF-7 | 0.09 | [9] |
| 2-Aminothiophene Ester | Lymphoma CEM | 0.18 | [9] |
Anti-inflammatory Bioassays
Thiophene derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][5]
-
In Vitro COX/LOX Inhibition Assays: Commercially available kits can be used to measure the inhibition of COX-1, COX-2, and 5-LOX enzymes by the synthesized compounds.
-
In Vivo Carrageenan-Induced Paw Edema Model: This is a standard in vivo model to assess the anti-inflammatory activity of compounds.[10]
Antimicrobial and Antifungal Bioassays
Thiophene derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities.[3][11]
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.
-
Protocol:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Representative Antimicrobial Activity of Thiophene Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Thiophene Carboxylic Acid Thioureides | Bacillus subtilis | 7.8 - 125 | [11] |
| 2-Thiophene Carboxylic Acid Thioureides | Candida albicans | 31.25 - 62.5 | [11] |
| 3-Aminothiophene-2-carboxylates | Staphylococcus aureus | 10 - 20 | [12] |
| 3-Aminothiophene-2-carboxylates | Escherichia coli | 10 - 20 | [12] |
Conclusion
The derivatization of this compound into a library of amides and esters is a promising strategy for the discovery of novel bioactive compounds. The protocols outlined in these application notes provide a robust framework for the synthesis of these derivatives. Subsequent screening in anticancer, anti-inflammatory, and antimicrobial bioassays will enable the identification of lead compounds for further drug development. The inherent versatility of the thiophene scaffold, combined with the potential for diverse functionalization, makes this an exciting area for continued research.
References
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide (EVT-11891230) [evitachem.com]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jpsbr.org [jpsbr.org]
- 11. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]
- 12. jocpr.com [jocpr.com]
Application Note: 2-(Methylthio)thiophene-3-carboxylic Acid as a Versatile Precursor for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Strategic Value of the Thiophene Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen- and sulfur-containing scaffolds appearing in a vast number of FDA-approved drugs. Among these, the thienopyrimidine core is of particular interest due to its structural resemblance to purine, allowing it to interact with a wide range of biological targets.[1] Thieno[3,2-d]pyrimidines and their isomers have demonstrated significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]
The strategic selection of starting materials is paramount for the efficient construction of these complex scaffolds. 2-(Methylthio)thiophene-3-carboxylic acid emerges as a highly valuable and versatile building block for this purpose. Its vicinal carboxylic acid and methylthio groups are perfectly poised for cyclocondensation reactions, providing a reliable pathway to the fused thieno[3,2-d]pyrimidine system. This application note provides a comprehensive guide to the use of this compound in the synthesis of key heterocyclic intermediates, complete with detailed protocols, mechanistic insights, and data presentation.
Physicochemical Properties and Handling
A thorough understanding of the starting material is critical for reproducible and safe experimentation. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂S₂ | N/A |
| Molecular Weight | 174.24 g/mol | N/A |
| CAS Number | 31488-82-9 | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO | [4] |
| Storage | Store in a cool, dry place away from oxidizing agents. | [4] |
Safety Insight: While specific toxicity data is limited, analogous thiophene carboxylic acids can cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Synthesis of Thieno[3,2-d]pyrimidin-4-ones
The most direct application of this compound is its conversion into the thieno[3,2-d]pyrimidin-4(3H)-one core. This reaction serves as the gateway to a diverse library of derivatives. The general transformation involves a cyclocondensation reaction where the carboxylic acid and an adjacent group react with a C1-N source, such as formamide, to construct the pyrimidinone ring.[5]
Protocol 1: Synthesis of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
This protocol details the one-pot synthesis via thermal cyclocondensation with formamide. Formamide serves as both the reagent, providing the necessary nitrogen and carbon atoms for the pyrimidine ring, and as a high-boiling solvent.
Expert Rationale: The use of excess formamide under high-temperature conditions (150-180 °C) is a classic and robust method for this type of cyclization.[5] The high temperature is necessary to drive the dehydration and ring-closure steps. While microwave-assisted synthesis can shorten reaction times, thermal heating is often more accessible and scalable.[6][7]
Materials:
| Reagent | MW | Moles | Equivalents | Amount |
|---|---|---|---|---|
| This compound | 174.24 | 10 mmol | 1.0 | 1.74 g |
| Formamide | 45.04 | - | - | 20 mL |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.74 g, 10 mmol).
-
Add formamide (20 mL) to the flask.
-
Heat the reaction mixture with stirring in a pre-heated oil bath at 160 °C.
-
Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The starting material is acidic and will streak, while the product is a neutral, more mobile spot.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 20 mL).
-
Dry the solid under vacuum at 50 °C to a constant weight.
-
Purification (if necessary): The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.
Expected Results:
-
Yield: 70-85%
-
Appearance: White to off-white solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Advanced Synthetic Transformations
The thieno[3,2-d]pyrimidin-4(3H)-one is not an endpoint but a versatile intermediate. The ketone-like oxygen can be converted into a chlorine atom, a reactive handle for introducing diverse functionalities via nucleophilic aromatic substitution (SₙAr).
Protocol 2: Chlorination to 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine
This procedure transforms the pyrimidinone into a more reactive 4-chloro derivative, a crucial step for diversification.
Expert Rationale: Phosphorus oxychloride (POCl₃) is the standard reagent for this type of dehydration/chlorination reaction.[6] The addition of a catalytic amount of a tertiary amine base like N,N-dimethylaniline (DMA) or dimethylformamide (DMF) is often used to accelerate the reaction by forming a more reactive Vilsmeier-Haack type intermediate.
Materials:
| Reagent | MW | Moles | Equivalents | Amount |
|---|---|---|---|---|
| 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one | 198.27 | 5 mmol | 1.0 | 0.99 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | - | - | 10 mL |
| N,N-Dimethylaniline (catalyst) | 121.18 | - | - | 0.2 mL |
Step-by-Step Procedure:
-
Caution: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a dry fume hood with appropriate PPE.
-
To a dry 50 mL round-bottom flask equipped with a reflux condenser and stir bar, add 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (0.99 g, 5 mmol).
-
Carefully add POCl₃ (10 mL) followed by N,N-dimethylaniline (0.2 mL).
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Work-up: Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring in the fume hood. This is a highly exothermic process.
-
A precipitate will form. Stir the slurry for 30-60 minutes.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous slurry with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 4-chloro derivative.
Protocol 3: Nucleophilic Aromatic Substitution (SₙAr)
The 4-chloro position is now activated for displacement by various nucleophiles, enabling the synthesis of diverse libraries of compounds for screening. This protocol provides an example using a primary amine.
Expert Rationale: The SₙAr reaction is a cornerstone of heterocyclic chemistry. The choice of solvent and base is critical. A polar aprotic solvent like DMF or a protic solvent like isopropanol is typically used. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is employed to scavenge the HCl generated during the reaction without competing with the primary nucleophile.
Materials:
| Reagent | MW | Moles | Equivalents | Amount |
|---|---|---|---|---|
| 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine | 216.71 | 2 mmol | 1.0 | 0.43 g |
| Benzylamine | 107.15 | 2.4 mmol | 1.2 | 0.26 mL |
| Diisopropylethylamine (DIPEA) | 129.24 | 4 mmol | 2.0 | 0.70 mL |
| Isopropanol (IPA) | 60.10 | - | - | 15 mL |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add 4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine (0.43 g, 2 mmol), isopropanol (15 mL), and benzylamine (0.26 mL, 2.4 mmol).
-
Add DIPEA (0.70 mL, 4 mmol) to the mixture.
-
Heat the reaction to 80 °C and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino substituted product.
Visualized Synthetic Workflow
The following diagrams illustrate the overall synthetic pathway and a detailed workflow for the key chlorination step.
Caption: Detailed workflow for the chlorination reaction (Protocol 2).
Conclusion
This compound is a potent and strategically vital precursor for constructing medicinally relevant heterocyclic scaffolds. The protocols detailed herein demonstrate a reliable and scalable pathway to access the thieno[3,2-d]pyrimidine core and its subsequent diversification. The straightforward nature of these transformations, coupled with the high potential for derivatization, establishes this starting material as an essential tool for researchers in drug discovery and synthetic organic chemistry.
References
-
I. A. Al-Suwaidan, et al. (2024). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
-
A. A. Fayed, et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Future Medicinal Chemistry. [Link]
-
A. A. Tolmachev, et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry. [Link]
-
ChemBK. (2024). 2-methylthiophene-3-carboxylicaci. [Link]
-
E. Perspicace, et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. [Link]
-
Y. Wang, et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. [Link]
-
G. I. Koldobskii, et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. [Link]
-
ResearchGate. (2018). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. [Link]
-
MDPI. (2022). Thienopyrimidine. Encyclopedia. [Link]
-
T. P. Wencewicz, et al. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]
-
J. A. R. Salvador, et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. [Link]
-
S. G. Abdel-Hamide, et al. (2017). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
PubChem. (2024). 2-Methylthiophene-3-carboxylic acid. [Link]
-
V. P. Chernykh, et al. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
S. A. G. Al-Hamdani, et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds. [Link]
-
P. S. Kiselyov, et al. (2011). Three-component condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid. ResearchGate. [Link]
-
M. C. Bagley, et al. (2007). Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. ResearchGate. [Link]
-
S. Singh, et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
PrepChem. (2023). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
H. M. E. Hassaneen, et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. [Link]
-
A. El-Mekabaty, et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank. [Link]
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- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: A Scalable and Robust Experimental Protocol for the Synthesis of 2-(Methylthio)thiophene-3-carboxylic Acid
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)thiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] This application note provides a detailed, scalable, and field-proven protocol for its synthesis, starting from commercially available 3-thiophenecarboxylic acid. The described three-step synthetic route involves an initial esterification, followed by a highly regioselective directed ortho-metalation (DoM) and thiolation, and concluding with a straightforward saponification. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and practical considerations necessary for successful scale-up, ensuring both scientific integrity and operational safety.
Introduction and Synthetic Strategy
The thiophene nucleus is a cornerstone in the design of numerous pharmacologically active agents, serving as a bioisosteric replacement for benzene rings to modulate activity and physicochemical properties.[3][4] The title compound, this compound, incorporates two key functional groups—a carboxylic acid and a methylthio ether—on a thiophene scaffold, making it a versatile intermediate for further chemical elaboration.
The synthetic strategy detailed herein was chosen for its robustness, scalability, and reliance on well-understood, high-yielding chemical transformations. The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of the target compound.
The core of this synthesis lies in the directed ortho-metalation (DoM) step. The ester group at the 3-position serves as a powerful directing group, enabling the highly regioselective deprotonation of the C2 position of the thiophene ring using a strong base like n-butyllithium.[5][6] This avoids the formation of other isomers and is a more controlled approach than attempting to functionalize a pre-existing methylthio-thiophene. The subsequent hydrolysis of the ester is a robust and high-yielding final step.[7][8][9]
Safety and Hazard Management
The scale-up of any chemical synthesis requires a rigorous assessment of potential hazards. The following reagents used in this protocol demand strict adherence to safety procedures.
| Reagent | Key Hazards | Recommended Handling Precautions |
| n-Butyllithium (n-BuLi) | Pyrophoric (ignites spontaneously in air), water-reactive, corrosive. | Handle under an inert atmosphere (Nitrogen or Argon). Use dry, sealed syringes and cannulation techniques for transfers. Wear flame-retardant lab coat, safety glasses, and appropriate gloves.[6] |
| Dimethyl Disulfide (DMDS) | Highly flammable liquid and vapor, harmful if swallowed or inhaled, strong stench. | Work exclusively in a well-ventilated chemical fume hood. Avoid all sources of ignition. Use personal protective equipment including gloves and eye protection.[10] |
| Tetrahydrofuran (THF) | Highly flammable liquid, can form explosive peroxides upon storage. | Use from a freshly opened container or test for peroxides before use. Store away from heat and ignition sources. Ground all equipment to prevent static discharge.[10] |
| Thionyl Chloride (SOCl₂) | Causes severe skin burns and eye damage, reacts violently with water, harmful if inhaled. | Handle only in a chemical fume hood. Wear acid-resistant gloves, apron, and a face shield. Have a sodium bicarbonate solution ready for quenching. |
| Sodium Hydroxide (NaOH) | Corrosive, causes severe skin and eye damage. | Wear appropriate gloves and eye protection. Be cautious of the exothermic reaction when dissolving in water. |
General Precautions: A full risk assessment should be conducted before beginning any work.[11] An appropriate fire extinguisher (Class D for organometallics) and a safety shower/eyewash station must be readily accessible.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-Thiophenecarboxylate
Rationale: The carboxylic acid of the starting material is protected as a methyl ester. This is crucial for two reasons: 1) It prevents the acidic proton of the carboxylic acid from quenching the organolithium reagent in the next step, and 2) The ester itself acts as the directing group for the subsequent lithiation.[6]
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-thiophenecarboxylic acid (50.0 g, 0.39 mol).
-
Add methanol (500 mL) followed by the slow, dropwise addition of thionyl chloride (42 mL, 0.585 mol) at 0 °C (ice bath). Caution: This addition is exothermic and releases HCl gas. Perform in a fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (400 mL) and wash sequentially with a saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a pale yellow oil.
Expected Outcome: Yield: >95%. The product is typically of sufficient purity to proceed to the next step without further purification.
Step 2: Synthesis of Methyl 2-(Methylthio)thiophene-3-carboxylate
Rationale: This is the key bond-forming step. The reaction is conducted at -78 °C to ensure the stability of the lithiated thiophene intermediate and prevent side reactions.[12] n-Butyllithium is used to deprotonate the C2 position, which is the most acidic proton on the ring due to the directing and inductive effects of the ester at C3.[5][13] The resulting anion is a potent nucleophile that readily attacks the electrophilic sulfur atom of dimethyl disulfide.
Caption: Key mechanism of directed ortho-metalation and thiolation.
Procedure:
-
Set up a 2 L, three-necked, oven-dried flask under a positive pressure of nitrogen. Equip it with a magnetic stirrer, a nitrogen inlet, a low-temperature thermometer, and a rubber septum.
-
Add methyl 3-thiophenecarboxylate (50.0 g, 0.35 mol) and anhydrous tetrahydrofuran (THF, 700 mL).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 240 mL, 0.385 mol, 1.1 eq) via syringe or cannula over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of dimethyl disulfide (DMDS, 36.2 g, 0.385 mol, 1.1 eq) in anhydrous THF (100 mL).
-
Add the DMDS solution dropwise to the reaction mixture at -78 °C.
-
After the addition, allow the reaction to stir at -78 °C for an additional 2 hours before slowly warming to room temperature overnight.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (200 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Expected Outcome: Yield: 80-90%. The crude product is a yellow to brown oil. Purification can be achieved by column chromatography on silica gel if necessary, but it is often pure enough for the next step.
Step 3: Saponification to this compound
Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base to convert the methyl ester back to the desired carboxylic acid.[7][8][14] The reaction is typically driven to completion by heating. Acidification of the resulting carboxylate salt precipitates the final product.
Procedure:
-
In a 1 L round-bottom flask, dissolve the crude methyl 2-(methylthio)thiophene-3-carboxylate (approx. 0.315 mol) in a mixture of methanol (300 mL) and water (100 mL).
-
Add sodium hydroxide pellets (25.2 g, 0.63 mol, 2.0 eq) and heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether (2 x 150 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 50 °C.
Expected Outcome: Yield: >90%. A white to off-white solid. The product can be recrystallized from an ethanol/water mixture for higher purity if required.
Data Summary and Characterization
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 3-Thiophenecarboxylic Acid | SOCl₂, Methanol | Methyl 3-Thiophenecarboxylate | >95% |
| 2 | Methyl 3-Thiophenecarboxylate | n-BuLi, (CH₃S)₂ | Methyl 2-(Methylthio)thiophene-3-carboxylate | 80-90% |
| 3 | Methyl 2-(Methylthio)thiophene-3-carboxylate | NaOH, HCl | This compound | >90% |
Characterization of Final Product:
-
Appearance: White to off-white solid.
-
Melting Point: 148-151 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (s, 1H, COOH), 7.75 (d, J=5.4 Hz, 1H), 7.15 (d, J=5.4 Hz, 1H), 2.55 (s, 3H, SCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 165.5, 138.2, 134.1, 130.5, 128.9, 18.7.
References
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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Application Notes and Protocols for the Development of Novel Insecticides Using 2-(Methylthio)thiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Scaffold for Insecticide Discovery
The relentless evolution of insecticide resistance in pest populations necessitates a continuous search for novel chemical entities with unique modes of action. Thiophene-containing compounds have emerged as a promising class of molecules in agrochemical research, exhibiting a wide range of biological activities, including insecticidal and larvicidal properties.[1][2] The thiophene ring, a bioisostere of the phenyl group, offers distinct electronic and metabolic properties that can be exploited in the design of new pesticides.[3][4] This guide focuses on the strategic use of 2-(methylthio)thiophene-3-carboxylic acid as a versatile starting material for the development of a new generation of insecticides. The presence of the methylthio group and the carboxylic acid handle provides a rich platform for chemical diversification, enabling the exploration of a broad chemical space to identify potent and selective insecticidal agents.
Rationale and Background: The Thiophene Advantage in Insecticide Design
Thiophene derivatives are prevalent in nature and have been the subject of extensive research in medicinal and agricultural chemistry.[5] Their utility in insecticide development is supported by several key factors:
-
Proven Bioactivity: Numerous naturally occurring and synthetic thiophene derivatives have demonstrated significant insecticidal and phototoxic effects.[1][6]
-
Structural Versatility: The thiophene core can be readily functionalized at multiple positions, allowing for fine-tuning of its physicochemical and biological properties.
-
Novel Mechanisms of Action: Thiophene-based compounds have the potential to interact with novel molecular targets in insects, offering a solution to combat resistance to existing insecticide classes. Some thiophene derivatives have been shown to target the insect's nervous system, a common site of action for many insecticides.[7]
This compound is a particularly attractive starting scaffold due to the following attributes:
-
Carboxylic Acid Functional Group: This group is an ideal anchor for the synthesis of a diverse library of amides and esters, two functional groups commonly found in bioactive molecules.
-
Methylthio Substituent: The sulfur atom in the methylthio group can engage in unique interactions with biological targets and can also be a site for metabolic modification, influencing the compound's pharmacokinetic profile.
Molecular Design and Synthesis Strategy
Our strategy focuses on the synthesis of a library of 2-(methylthio)thiophene-3-carboxamides. Amides are a robust functional group known for their stability and ability to form hydrogen bonds, which are crucial for target binding.[8]
General Synthetic Workflow
The synthesis of the target carboxamides will be achieved through a straightforward and efficient amidation of this compound with a diverse range of primary and secondary amines.
Caption: General workflow for the synthesis of a 2-(methylthio)thiophene-3-carboxamide library.
Detailed Protocol: Synthesis of a Representative Carboxamide
This protocol describes the synthesis of N-benzyl-2-(methylthio)thiophene-3-carboxamide as a representative example.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(methylthio)thiophene-3-carbonyl chloride is used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol).
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
-
Characterization:
-
Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Screening Cascade for Insecticidal Activity
A tiered screening approach will be employed to efficiently identify promising insecticidal candidates from the synthesized library.
Caption: A tiered screening cascade for identifying insecticidal lead compounds.
Protocol: Primary Insecticidal Bioassay (Leaf-Dip Method)
This protocol is adapted for testing the contact toxicity of the synthesized compounds against a common agricultural pest, such as the green peach aphid (Myzus persicae).[9][10]
Materials:
-
Synthesized 2-(methylthio)thiophene-3-carboxamides
-
Acetone
-
Triton X-100 (surfactant)
-
Distilled water
-
Cabbage or lettuce leaves
-
Adult apterous aphids
-
Petri dishes with moist filter paper
-
Fine paintbrush
-
Microcentrifuge tubes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound in acetone (e.g., 10 mg/mL).
-
Prepare serial dilutions of the stock solution in distilled water containing 0.1% Triton X-100 to achieve the desired test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm).
-
A control solution should be prepared with acetone and 0.1% Triton X-100 in distilled water.
-
-
Leaf Treatment:
-
Cut leaf discs (e.g., 5 cm diameter) from fresh cabbage or lettuce leaves.
-
Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.
-
Allow the treated leaf discs to air dry for 1-2 hours.
-
-
Insect Infestation:
-
Place each dried leaf disc in a Petri dish containing a moist filter paper to maintain humidity.
-
Using a fine paintbrush, carefully transfer 20-30 adult aphids onto each leaf disc.
-
Seal the Petri dishes with parafilm, ensuring adequate ventilation.
-
-
Incubation and Mortality Assessment:
-
Incubate the Petri dishes at 25±1°C with a 16:8 hour (light:dark) photoperiod.
-
Assess aphid mortality at 24, 48, and 72 hours post-infestation. Aphids that are unable to move when gently prodded with the paintbrush are considered dead.
-
Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.
-
Lead Optimization and Structure-Activity Relationship (SAR) Studies
The data obtained from the primary and secondary screens will be used to establish a structure-activity relationship (SAR), guiding the synthesis of more potent and selective analogs.
Hypothetical SAR Table
| Compound ID | R1 | R2 | LC₅₀ (ppm) vs. M. persicae |
| Parent | H | H | >1000 |
| 1a | H | Benzyl | 250 |
| 1b | H | 4-Chlorobenzyl | 120 |
| 1c | H | 2,4-Dichlorobenzyl | 85 |
| 1d | H | 4-Methoxybenzyl | 300 |
| 1e | H | Cyclohexyl | 450 |
| 2a | CH₃ | CH₃ | >1000 |
Interpretation of Hypothetical SAR:
-
Amine Substitution: The presence of a substituent on the amide nitrogen (R1 and/or R2) appears crucial for activity.
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents on the nitrogen (e.g., benzyl) seem to be more favorable than aliphatic ones (e.g., cyclohexyl).
-
Electronic Effects of Phenyl Ring Substituents: Electron-withdrawing groups (e.g., chlorine) on the benzyl ring enhance insecticidal activity, while electron-donating groups (e.g., methoxy) decrease it. This suggests that the electronic properties of the R-group play a significant role in target interaction.
-
Steric Effects: The improved activity from mono- to di-substitution on the benzyl ring (1b vs. 1c) suggests that steric bulk at specific positions may be beneficial.
Mechanism of Action (MoA) Studies
Identifying the molecular target of the lead compounds is critical for understanding their mode of action and for developing strategies to mitigate resistance. Based on the neurotoxic symptoms observed in preliminary assays and the known targets of other thiophene-based insecticides, initial MoA studies could focus on the insect's nervous system.
Hypothetical Signaling Pathway and Potential Target
Caption: A hypothetical signaling pathway illustrating the potential targeting of the nicotinic acetylcholine receptor (nAChR) by a novel insecticide.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This assay will determine if the lead compounds inhibit the enzyme acetylcholinesterase, a key target for organophosphate and carbamate insecticides.
Materials:
-
Lead compounds
-
Acetylcholinesterase (from electric eel or insect source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
Chlorpyrifos (positive control)
Procedure:
-
Reagent Preparation:
-
Prepare solutions of lead compounds and chlorpyrifos in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution (or DMSO for control).
-
Add 50 µL of the AChE solution to each well and incubate for 10 minutes at room temperature.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of AChE inhibition for each compound concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for active compounds.
-
Conclusion
This compound represents a promising and versatile scaffold for the development of novel insecticides. The systematic approach outlined in these application notes, encompassing rational design, efficient synthesis, a tiered screening cascade, and mechanism of action studies, provides a robust framework for the discovery of next-generation pest control agents. The exploration of the chemical space around this thiophene core has the potential to yield potent and selective insecticides with novel modes of action, thereby contributing to sustainable agriculture and the management of insecticide resistance.
References
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protocols.io. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. [Link]
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ResearchGate. (n.d.). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. [Link]
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University of Nottingham. (n.d.). Standard Operating Procedure for Testing Insecticide Susceptibility of Adult Mosquitoes in WHO Bottle Bioassays. [Link]
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Innovation to Impact. (n.d.). SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. [Link]
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The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives. MDPI. [Link]
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Tian, Y., Wei, X., & Xu, H. (2006). Photoactivated insecticidal thiophene derivatives from Xanthopappus subacaulis. Journal of Natural Products, 69(8), 1241–1244. [Link]
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ChemBK. (n.d.). 2-methylthiophene-3-carboxylicaci. [Link]
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MDPI. (2024). Biological Activities of Thiophenes. [Link]
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Synthesis and in silico studies of new thiophene-isoquinolinone hybrids as potential larvicides against Culex pipiens. PMC. [Link]
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Exploring the Applications of Thiophene Derivatives Beyond Pharmaceuticals. (n.d.). [Link]
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Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2015). Phytochemistry Reviews, 14(4), 625-658. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. [Link]
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Applying bioisosteric replacement strategy in the discovery and optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides. (2021). ACS Fall 2021. [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. [Link]
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Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]
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Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. PubMed. [Link]
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Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. PMC. [Link]
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Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. [Link]
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Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). [Link]
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Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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ResearchGate. (2023). Insecticidal activity, and SAR studies of semicarbazide, thiosemicarbazide, urea and thiourea derivatives against Spodoptera littoralis (Boisd.). [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2022). Journal of Chemical Health Risks. [Link]
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Application Notes and Protocols for High-Throughput Screening of 2-(Methylthio)thiophene-3-carboxylic Acid Derivatives
Introduction: Unlocking the Therapeutic Potential of Thiophene Scaffolds
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The 2-(methylthio)thiophene-3-carboxylic acid backbone, in particular, represents a versatile starting point for the generation of diverse chemical libraries. High-throughput screening (HTS) provides a powerful platform to rapidly interrogate these libraries against a multitude of biological targets, accelerating the identification of novel therapeutic leads.[6][7]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust HTS campaigns for this compound derivatives. We will delve into the critical aspects of assay development, outline detailed screening protocols for relevant target classes, and provide a roadmap for data analysis and hit validation, all while addressing the specific challenges associated with screening sulfur-containing compounds.
Strategic Considerations for Screening Thiophene Derivatives
Thiophene-containing compounds, while promising, can present unique challenges in HTS assays. A primary concern is the potential for assay interference. The sulfur atom can lead to compound autofluorescence or quenching in fluorescence-based assays, and the overall scaffold can sometimes promote non-specific interactions or aggregation.[8][9] Therefore, a well-defined strategy to identify and mitigate these artifacts is paramount to a successful screening campaign. This includes the judicious selection of assay technologies and the implementation of a rigorous hit validation cascade.
Target Selection: Where to Cast the Net
The broad biological activity of thiophene derivatives suggests multiple potential target classes for an HTS campaign. Based on existing literature for structurally related compounds, promising starting points include:
-
Protein Kinases: Derivatives of 2-acylaminothiophene-3-carboxamides have been identified as potent inhibitors of kinases like FLT3 and VEGFR-2.[10][11] These enzymes are critical regulators of cellular signaling and are well-established targets in oncology and immunology.
-
G-Protein Coupled Receptors (GPCRs): Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been discovered as agonists for the orphan GPCR, GPR35, highlighting the potential of this scaffold to modulate this large and therapeutically important class of receptors.[12]
-
Ion Channels: While direct evidence for this compound derivatives is limited, the general ability of small molecules to modulate ion channel function makes this an exploratory yet potentially fruitful area.[13][14]
The choice of target will ultimately dictate the specifics of the assay design and development process.
High-Throughput Screening Workflow
A typical HTS campaign follows a multi-step process, from initial assay development to the confirmation of promising hits.
Caption: A generalized workflow for a high-throughput screening campaign.
Application Protocols
Here, we provide detailed protocols for setting up HTS assays for two of the most promising target classes for this compound derivatives: protein kinases and GPCRs.
Protocol 1: Fluorescence-Based Kinase Inhibition Assay
This protocol describes a homogenous, fluorescence-based assay to identify inhibitors of a protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[15]
Assay Principle:
Caption: Principle of a fluorescence-based kinase inhibition assay.
Materials:
-
384-well, low-volume, black microplates
-
Purified protein kinase
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescence-based ADP detection kit (e.g., Transcreener® ADP² FP Assay)
-
This compound derivative library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Plate reader capable of fluorescence polarization or intensity detection
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each compound from the library into the wells of the 384-well plate using an acoustic liquid handler.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known inhibitor at a high concentration (positive control).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the kinase and its substrate in assay buffer. The optimal concentrations should be determined during assay development.
-
Add 5 µL of the enzyme/substrate mix to each well of the plate.
-
Incubate for 15 minutes at room temperature to allow for compound pre-binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer. The concentration should be at or near the Km for the kinase to be sensitive to competitive inhibitors.
-
Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the ADP detection reagent according to the manufacturer's protocol.
-
Add 10 µL of the detection reagent to each well.
-
Incubate for the recommended time (e.g., 60 minutes) to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader using the appropriate filter sets for the chosen fluorescent probe.
-
Data Analysis and Quality Control:
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3*(SDpos + SDneg)) / |Meanpos - Meanneg| | > 0.5 |
| Signal-to-Background | Meanneg / Meanpos | > 2 |
| % Inhibition | 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos)) | N/A |
SD: Standard Deviation, pos: positive control, neg: negative control
A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[16]
Protocol 2: Luminescence-Based GPCR Activation Assay (β-arrestin Recruitment)
This protocol describes a cell-based assay to identify agonists or antagonists of a GPCR by measuring the recruitment of β-arrestin.[16][17]
Assay Principle:
Caption: Principle of a luminescence-based β-arrestin recruitment assay.
Materials:
-
384-well, white, solid-bottom microplates
-
HEK293 cells stably co-expressing the target GPCR fused to the large NanoLuc fragment (LgBiT) and β-arrestin fused to the small NanoLuc fragment (SmBiT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM or other serum-free medium
-
Luminescence substrate (e.g., furimazine)
-
This compound derivative library (dissolved in DMSO)
-
Known agonist for the target GPCR (positive control)
-
Luminometer
Procedure:
-
Cell Plating:
-
Harvest and resuspend the cells in culture medium at the optimized density.
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 18-24 hours.
-
-
Compound Addition:
-
On the day of the assay, remove the culture medium and replace it with 15 µL of serum-free medium.
-
Dispense 50 nL of each compound from the library into the wells.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known agonist (positive control).
-
Incubate at 37°C, 5% CO₂ for the optimized time (e.g., 90 minutes).
-
-
Detection:
-
Prepare the luciferase substrate according to the manufacturer's instructions.
-
Add 5 µL of the substrate to each well.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader.
-
Data Analysis and Quality Control:
The same quality control metrics (Z'-factor, Signal-to-Background) as in the kinase assay protocol should be applied. For agonist screening, the % activation would be calculated.
Hit Validation and Triage: Separating the Wheat from the Chaff
A critical phase of any HTS campaign is the rigorous validation of primary hits to eliminate false positives.[8][18] This is especially important when screening libraries of thiophene derivatives due to their potential for assay interference.
Hit Confirmation Cascade:
Caption: A typical hit validation cascade for an HTS campaign.
Detailed Steps for Hit Validation:
-
Re-confirmation: Cherry-pick the primary hits and re-test them in the primary assay to confirm their activity.
-
Dose-Response Analysis: Perform a 10-point dose-response curve to determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.[9][19] Compounds with flat or unusual dose-response curves may be artifacts and should be deprioritized.[8]
-
Orthogonal Assays: Test the hits in a secondary assay that measures the same biological endpoint but uses a different detection technology. For example, a kinase inhibitor identified in a fluorescence-based ADP detection assay could be tested in a label-free mass spectrometry-based assay. This helps to eliminate compounds that interfere with the primary assay's detection system.
-
Counter-Screens for Thiophene Interference:
-
Fluorescence Interference: For hits from fluorescence-based assays, measure the intrinsic fluorescence of the compounds at the assay's excitation and emission wavelengths.
-
Aggregation: Test the effect of adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. A significant loss of activity in the presence of detergent suggests that the compound may be acting via aggregation.[9]
-
Reactivity: The inclusion of a reducing agent like dithiothreitol (DTT) in the assay buffer can help identify compounds that act through reactive mechanisms, particularly those targeting cysteine residues in the target protein.[7]
-
-
Structure-Activity Relationship (SAR) by Catalog: Analyze the structures of the validated hits and purchase or synthesize close analogs to begin to understand the SAR. A steep SAR, where small structural changes lead to a significant loss of activity, is a good indication of a specific binding interaction.
Conclusion: From Hits to Leads
The successful high-throughput screening of a this compound derivative library is a critical first step in the journey of drug discovery. By employing a well-designed HTS campaign that incorporates robust assay technologies and a stringent hit validation cascade, researchers can confidently identify high-quality, tractable hits. These validated hits, with confirmed on-target activity and initial SAR, provide a solid foundation for subsequent hit-to-lead and lead optimization efforts, ultimately paving the way for the development of novel therapeutics.
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Li, Y., et al. (2021). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 225, 113791. [Link]
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Ye, L., et al. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry, 54(17), 6153-6164. [Link]
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Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]
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Application Notes and Protocols: 2-(Methylthio)thiophene-3-carboxylic Acid as a Precursor for Advanced Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The field of organic electronics continues to be driven by the development of novel π-conjugated polymers with tailored functionalities. Polythiophenes, in particular, have garnered significant attention due to their excellent thermal and environmental stability.[1] This document provides a detailed guide on the utilization of a unique thiophene derivative, 2-(Methylthio)thiophene-3-carboxylic acid , as a precursor for the synthesis of functional conductive polymers. The presence of both a methylthio (-SCH₃) and a carboxylic acid (-COOH) group on the thiophene ring offers a strategic combination of an electron-donating thioether and an electron-withdrawing carboxyl group. This substitution pattern is anticipated to modulate the electronic properties, solubility, and processability of the resulting polymer, opening avenues for its application in sensors, organic field-effect transistors (OFETs), and biocompatible electronic interfaces. This guide will detail both chemical and electrochemical polymerization methodologies, characterization techniques, and a discussion on the anticipated properties of poly(this compound).
Introduction: The Strategic Design of a Functionalized Thiophene Monomer
The performance of polythiophene-based materials is intrinsically linked to the nature of the substituents on the thiophene ring.[2] The monomer, this compound, presents a compelling case for the synthesis of advanced conductive polymers for several key reasons:
-
Modulated Electronic Properties: The interplay between the electron-donating methylthio group and the electron-withdrawing carboxylic acid group can lead to a polymer with a tailored band gap and altered highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3]
-
Enhanced Solubility and Processability: The carboxylic acid moiety is expected to impart solubility in polar organic solvents and even aqueous basic solutions, a significant advantage over unsubstituted polythiophene which is notoriously insoluble.[1]
-
Post-Polymerization Modification: The carboxylic acid group serves as a versatile handle for post-polymerization modification, allowing for the covalent attachment of biomolecules, nanoparticles, or other functional moieties.
-
Intermolecular Interactions: The presence of both sulfur in the methylthio group and the carboxylic acid functionality can promote specific intermolecular interactions, potentially influencing the polymer chain packing and, consequently, the charge transport properties.
This guide will provide detailed protocols for the synthesis of poly(this compound) via two primary routes: chemical oxidative polymerization and electrochemical polymerization.
Polymerization Methodologies
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a widely used method for the synthesis of polythiophenes on a larger scale.[4] The most common oxidant is anhydrous ferric chloride (FeCl₃), which initiates the polymerization through a radical cation mechanism.[5]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The polymerization is highly sensitive to moisture, which can react with the oxidant and terminate the polymerization. Therefore, the use of anhydrous solvents and reagents is critical.
-
Inert Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is necessary to prevent side reactions with atmospheric oxygen.
-
Monomer to Oxidant Ratio: The molar ratio of monomer to FeCl₃ is a crucial parameter that influences the molecular weight and yield of the polymer. A common starting point is a 1:4 monomer to oxidant ratio.[6]
-
Solvent: A dry, non-coordinating solvent such as chloroform or nitrobenzene is typically used. Chloroform is often preferred due to its volatility, which simplifies polymer isolation.[4]
-
Reaction Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to control the rate of polymerization.[4]
Experimental Workflow: Chemical Oxidative Polymerization
Caption: Workflow for chemical oxidative polymerization.
Protocol 2.1: Chemical Oxidative Polymerization of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve this compound (1.0 g, 5.37 mmol) in 50 mL of anhydrous chloroform under an argon atmosphere.
-
Oxidant Suspension: In a separate flame-dried flask, prepare a suspension of anhydrous ferric chloride (3.48 g, 21.48 mmol) in 50 mL of anhydrous chloroform.
-
Polymerization: Slowly add the FeCl₃ suspension to the monomer solution at room temperature with vigorous stirring. The reaction mixture should turn dark, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed for 24 hours at room temperature under argon.
-
Quenching: Quench the reaction by pouring the mixture into 250 mL of methanol.
-
Isolation: Collect the precipitated polymer by filtration.
-
Purification:
-
Wash the polymer thoroughly with methanol until the filtrate is colorless to remove any unreacted monomer and residual FeCl₃.
-
Wash the polymer with a 1 M HCl solution to remove any remaining iron species, followed by washing with deionized water until the filtrate is neutral.
-
Finally, wash with methanol again to remove water.
-
-
Drying: Dry the resulting dark polymer powder in a vacuum oven at 40 °C overnight.
Electrochemical Polymerization
Electrochemical polymerization offers precise control over the thickness and morphology of the polymer film deposited on an electrode surface.[7] This method is ideal for the fabrication of polymer films for electronic devices and sensors.
Causality Behind Experimental Choices:
-
Three-Electrode System: A standard three-electrode electrochemical cell is used, consisting of a working electrode (where the polymer film is deposited), a counter electrode, and a reference electrode.[7]
-
Solvent and Electrolyte: A polar aprotic solvent, such as acetonitrile or propylene carbonate, is typically used with a supporting electrolyte (e.g., lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆)) to ensure conductivity of the solution.[7]
-
Monomer Concentration: The monomer concentration influences the rate of polymerization and the quality of the resulting film. A typical concentration is in the range of 10-100 mM.
-
Polymerization Mode: Polymerization can be carried out potentiostatically (at a constant potential), galvanostatically (at a constant current), or by potential cycling (cyclic voltammetry).[7] Cyclic voltammetry is often preferred as it allows for simultaneous monitoring of the polymer film growth.[7]
Experimental Workflow: Electrochemical Polymerization
Caption: Workflow for electrochemical polymerization.
Protocol 2.2: Electrochemical Polymerization of this compound
-
Electrolyte Solution: Prepare a 0.1 M solution of lithium perchlorate (LiClO₄) in anhydrous acetonitrile.
-
Monomer Solution: Add this compound to the electrolyte solution to a final concentration of 50 mM.
-
Cell Assembly: Assemble a three-electrode electrochemical cell with a platinum or glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Deoxygenation: Purge the monomer solution with argon for 15 minutes to remove dissolved oxygen.
-
Electropolymerization:
-
Immerse the electrodes in the solution.
-
Perform cyclic voltammetry by sweeping the potential from 0 V to an appropriate oxidation potential (e.g., +1.8 V vs. Ag/AgCl) and back to 0 V at a scan rate of 50 mV/s for a set number of cycles (e.g., 10-20 cycles). The exact potential will need to be determined experimentally based on the oxidation potential of the monomer.
-
An increase in the peak currents with each cycle indicates the deposition and growth of a conductive polymer film on the working electrode.[7]
-
-
Film Characterization: After polymerization, remove the working electrode from the solution, rinse it with fresh acetonitrile, and dry it under a stream of nitrogen. The electrochemical properties of the film can then be characterized in a monomer-free electrolyte solution.
Characterization of Poly(this compound)
A comprehensive characterization of the synthesized polymer is essential to understand its structure-property relationships.
| Technique | Purpose | Anticipated Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical structure of the polymer. | Presence of characteristic peaks for the thiophene ring, C=O stretching of the carboxylic acid, and C-S stretching of the methylthio group. Broad O-H stretch from the carboxylic acid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed structure and regioregularity of the polymer. | Broad signals in the aromatic region corresponding to the thiophene protons. Signals for the -SCH₃ and protons adjacent to the carboxylic acid. The degree of broadening can indicate the extent of polymerization. |
| UV-Vis Spectroscopy | To determine the electronic absorption properties and estimate the optical band gap. | A broad absorption band in the visible region corresponding to the π-π* transition of the conjugated polymer backbone.[8] The position of the absorption maximum will be influenced by the substituents. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Determination of the decomposition temperature. Polythiophenes generally exhibit good thermal stability.[2] |
| Scanning Electron Microscopy (SEM) | To investigate the surface morphology of the polymer films. | Visualization of the film's texture, which can vary from smooth to granular depending on the polymerization conditions. |
| Cyclic Voltammetry (CV) | To study the electrochemical behavior (redox properties) of the polymer film. | Reversible oxidation and reduction peaks, indicating the p-doping and de-doping processes characteristic of conductive polymers. |
| Four-Point Probe Measurement | To determine the electrical conductivity of the polymer. | The conductivity is expected to be in the range of semiconducting materials and will be highly dependent on the doping level.[9] |
Predicted Properties and Potential Applications
Based on the chemistry of functionalized polythiophenes, we can predict the following properties for poly(this compound):
-
Conductivity: The polymer is expected to be a semiconductor in its neutral state, with conductivity increasing significantly upon doping (oxidation). The interplay of the electron-donating and -withdrawing groups may lead to interesting charge transport characteristics. The conductivity of a similar polymer, poly(2-thiophen-3-yl-malonic acid), was found to be 10⁻⁵ S/cm.[9]
-
Solubility: The carboxylic acid groups should render the polymer soluble in polar organic solvents like DMSO and DMF, and in aqueous base. This is a significant advantage for solution-based processing and device fabrication.
-
Stability: Polythiophenes are known for their good environmental and thermal stability.[10]
-
Bio-functionalization: The carboxylic acid groups provide a reactive site for the covalent attachment of biomolecules, making this polymer a promising candidate for biosensors, drug delivery systems, and tissue engineering scaffolds.
Conclusion
This compound is a strategically designed monomer that holds considerable promise for the development of a new class of functional conductive polymers. The synthetic protocols outlined in this guide, based on established chemical and electrochemical methods for thiophene polymerization, provide a solid foundation for researchers to explore the potential of this material. The unique combination of a thioether and a carboxylic acid substituent is expected to yield a polymer with tunable electronic properties, enhanced processability, and the versatility for post-polymerization functionalization. Further research into the specific properties and device applications of poly(this compound) is warranted and is anticipated to contribute significantly to the advancement of organic electronics and biomedical technologies.
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Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym - DTIC. (2025, March 2). Retrieved from [Link]
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Electropolymerization process of thiophene (Th). - ResearchGate. (n.d.). Retrieved from [Link]
-
Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle - OpenRiver - Winona State University. (2016, September 1). Retrieved from [Link]
-
Synthesis and characterization of polythiophenes with alkenyl substituents - ResearchGate. (2010, January). Retrieved from [Link]
-
Electropolymerization Strategies on Thiophene Derivatives: An Overview | Request PDF. (2023, May). Retrieved from [Link]
-
Synthesis and characterization of polythiophenes with alkenyl substituents - SciSpace. (2010). Retrieved from [Link]
-
Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC - NIH. (2018). Retrieved from [Link]
-
Synthesis and characterization of poly(3-thiophene acetic acid) upon binding by cationic groups - ResearchGate. (2021, December 23). Retrieved from [Link]
-
Thiophene-2-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Proposed mechanism of thiophene oxidative polymerization with FeCl 3 in CHCl 3 - ResearchGate. (n.d.). Retrieved from [Link]
-
Structural and thermal properties of carboxylic acid functionalized polythiophenes - SciSpace. (2013). Retrieved from [Link]
-
Mechanism of electropolymerization of Thiophene - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - NIH. (2022, September 15). Retrieved from [Link]
-
The Chemistry Behind Advanced Synthesis: Focus on Thiophene Carboxylic Acids. (n.d.). Retrieved from [Link]
-
Chemical polymerization of thiophene using FeCl3 as oxidant - ResearchGate. (2018, October). Retrieved from [Link]
-
Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization - MDPI. (2022, April 24). Retrieved from [Link]
-
Stability of conducting polythiophene and derivatives (Journal Article) | OSTI.GOV. (1983, October 1). Retrieved from [Link]
-
Synthesis and characterization of polythiophenes with alkenyl substituents - RSC Publishing. (2010). Retrieved from [Link]
-
The Chemistry of Conducting Polythiophenes. (2001). Retrieved from [Link]
-
Electrochemical Synthesis and Vibrational Mode Analysis of poly (3-methelthiophene). (2013, September). Retrieved from [Link]
-
Solvent free oxidative coupling polymerization of 3-hexylthiophene (3HT) in the presence of FeCl3 particles - The Royal Society of Chemistry. (2015). Retrieved from [Link]
-
Chemical Oxidative Polymerization of Aniline with Ferric Chloride. - SciSpace. (1991). Retrieved from [Link]
Sources
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- 2. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 4. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Stability of conducting polythiophene and derivatives (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for the Preparation of 2-(Methylthio)thiophene-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-(Methylthio)thiophene-3-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The protocol details a two-step synthetic sequence, commencing with the preparation of 2-(Methylthio)thiophene-3-carboxylic acid, followed by its conversion to the target acyl chloride using thionyl chloride. This guide emphasizes the underlying chemical principles, safety protocols, and analytical characterization, designed to ensure both a successful and safe laboratory execution.
Introduction
Thiophene-containing molecules are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The specific functionalization of the thiophene ring allows for the fine-tuning of a compound's biological properties. 2-(Methylthio)thiophene-3-carbonyl chloride serves as a versatile building block, enabling the introduction of the 2-(methylthio)thiophene-3-carbonyl moiety into a wide range of molecular scaffolds. This application note provides a detailed, field-proven protocol for its preparation, grounded in established chemical principles.
PART 1: Synthesis of this compound
A plausible synthetic route to the starting material, this compound, involves the protection of the 3-position of a suitable thiophene precursor, followed by lithiation, quenching with dimethyl disulfide, and subsequent deprotection and carboxylation. A representative procedure is outlined below.
Materials and Reagents
| Reagent | Formula | M.W. | Supplier | Purity |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | Sigma-Aldrich | 98% |
| n-Butyllithium | C₄H₉Li | 64.06 | Acros Organics | 2.5 M in hexanes |
| Dimethyl disulfide | C₂H₆S₂ | 94.20 | Alfa Aesar | 99% |
| Dry Ice (solid CO₂) | CO₂ | 44.01 | Local Supplier | N/A |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | Anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich | Anhydrous |
| Hydrochloric acid | HCl | 36.46 | VWR | Concentrated |
| Sodium sulfate | Na₂SO₄ | 142.04 | EMD Millipore | Anhydrous |
Experimental Protocol
-
Lithiation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromothiophene (1.0 eq) dissolved in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Sulfenylation: To the solution of 3-lithiothiophene, add dimethyl disulfide (1.1 eq) dropwise, again ensuring the temperature remains below -70 °C. Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield crude 3-(methylthio)thiophene. This intermediate can be purified by vacuum distillation.
-
Carboxylation: The purified 3-(methylthio)thiophene is then carboxylated at the 2-position. Dissolve 3-(methylthio)thiophene (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 1 hour.
-
Quench the resulting lithiated species by pouring it over an excess of crushed dry ice. Allow the mixture to warm to room temperature.
-
Acidification and Extraction: Add water to the reaction mixture and acidify to pH 2 with concentrated hydrochloric acid. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization.
PART 2: Preparation of 2-(Methylthio)thiophene-3-carbonyl chloride
The conversion of the carboxylic acid to the corresponding acyl chloride is efficiently achieved using thionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2]
Materials and Reagents
| Reagent | Formula | M.W. | Supplier | Purity |
| This compound | C₆H₆O₂S₂ | 174.24 | Synthesized | As prepared |
| Thionyl chloride | SOCl₂ | 118.97 | Sigma-Aldrich | 99.5% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Alfa Aesar | Anhydrous (catalyst) |
Experimental Workflow
Caption: Workflow for the synthesis of 2-(Methylthio)thiophene-3-carbonyl chloride.
Detailed Protocol
-
Reaction Setup: In a flame-dried, 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add anhydrous dichloromethane (DCM, approx. 10 volumes). Equip the flask with a reflux condenser connected to a nitrogen inlet and a bubbler to vent HCl and SO₂ gases into a basic scrubber.
-
Reagent Addition: Add a catalytic amount of anhydrous dimethylformamide (DMF, ~1-2 drops). Cool the reaction mixture to 0 °C in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise via a syringe.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis to observe the disappearance of the starting carboxylic acid.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure. Caution: The evolved gases are corrosive and toxic. Ensure the vacuum pump is protected with a cold trap and a base trap.
-
Purification: The crude 2-(Methylthio)thiophene-3-carbonyl chloride can be purified by vacuum distillation to yield the final product as a liquid.
PART 3: Characterization
The identity and purity of the synthesized 2-(Methylthio)thiophene-3-carbonyl chloride should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃): Expected signals would include a singlet for the methylthio protons and two doublets for the thiophene ring protons.
-
¹³C NMR (CDCl₃): Signals corresponding to the carbonyl carbon, the thiophene ring carbons, and the methylthio carbon should be observed.
-
FT-IR (neat): A strong absorption band characteristic of the acyl chloride carbonyl group is expected around 1760-1800 cm⁻¹.
-
Mass Spectrometry (GC-MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
PART 4: Safety and Handling
Extreme caution must be exercised when working with thionyl chloride.
-
Thionyl Chloride: It is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[3] All manipulations should be performed in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles or a face shield.[3]
-
Acyl Chlorides: The product, 2-(Methylthio)thiophene-3-carbonyl chloride, is expected to be corrosive and moisture-sensitive. Handle with care and store under an inert atmosphere.
-
Waste Disposal: Quench any residual thionyl chloride cautiously by slowly adding it to a stirred, cooled solution of sodium carbonate or sodium bicarbonate. All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
The protocol described provides a detailed and practical guide for the synthesis of 2-(Methylthio)thiophene-3-carbonyl chloride. By adhering to the outlined procedures and safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The causality-driven explanations for experimental choices aim to empower scientists with a deeper understanding of the synthetic process.
References
- Organic Syntheses, Coll. Vol. 10, p.576 (2004); Vol. 79, p.251 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0251]
- Fisher Scientific. Safety Data Sheet: Thionyl chloride. [Link: https://www.fishersci.com/store/msds?partNumber=AC138720025&productDescription=THIONYL+CHLORIDE%2C+99%2B%25%2C+ACROS+ORGANICS&vendorId=VN00032119&countryCode=US&language=en]
- Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.04%3A_Chemistry_of_Acid_Chlorides]
- MDPI. Thiophene-3-carbonyl Chloride. [Link: https://www.mdpi.com/1422-8599/2021/3/M1254]
- Sigma-Aldrich. Thiophene-3-carbonyl chloride product page. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/734454]
- PubChem. 2-Methylthiophene-3-carboxylic acid. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylthiophene-3-carboxylic-acid]
- Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link: https://www.beilstein-journals.org/bjoc/articles/12/100]
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link: https://www.masterorganicchemistry.com/2011/12/03/reagent-friday-thionyl-chloride-socl2/]
- YouTube. Reaction of Carboxylic Acids with Thionyl Chloride. [Link: https://www.youtube.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylthio)thiophene-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(Methylthio)thiophene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic route and troubleshoot common experimental challenges. We will move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring you can adapt and refine the procedure for maximum yield and purity.
The synthesis of 3-substituted thiophenes, particularly with functional groups at both the 2- and 3-positions, presents a significant challenge in regioselectivity. Direct deprotonation of 2-(methylthio)thiophene overwhelmingly favors the more acidic 5-position. Therefore, a robust and controllable strategy involves a halogen-dance-like approach, using a pre-installed directing group to ensure the carboxyl group is introduced at the desired C3 position.
This guide details a reliable two-step protocol starting from 3-bromothiophene, focusing on a highly regioselective sulfenylation followed by a lithium-halogen exchange and carboxylation.
Section 1: Recommended Synthetic Protocol & Workflow
This protocol is designed as a self-validating system. Adherence to the described stoichiometry, temperature control, and anhydrous techniques is critical for success.
Overall Synthetic Workflow
Caption: Recommended two-step synthesis pathway.
Step 1: Synthesis of 3-Bromo-2-(methylthio)thiophene
-
Reactor Setup: Under a nitrogen or argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.
-
Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) to the stirred THF. Add 3-bromothiophene (1.0 eq.) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. This step selectively deprotonates the C2 position, which is the most acidic proton adjacent to the bromine atom.
-
Sulfenylation: Add dimethyl disulfide (DMDS, 1.1 eq.) dropwise to the reaction mixture at -78 °C. The reaction is often instantaneous.
-
Warming & Quenching: After the addition of DMDS, allow the reaction to stir for an additional 30 minutes at -78 °C before removing the cooling bath and allowing it to warm to room temperature over 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield 3-bromo-2-(methylthio)thiophene as a clear oil.
Step 2: Synthesis of this compound
-
Reactor Setup: In a separate, rigorously dried flask under inert atmosphere, dissolve the purified 3-bromo-2-(methylthio)thiophene (1.0 eq.) in anhydrous THF (15 mL/mmol).
-
Cooling: Cool the solution to -78 °C.
-
Lithium-Halogen Exchange: Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. The rapid exchange of bromine for lithium creates the key 3-lithiothiophene intermediate. Stir for 45 minutes at -78 °C.
-
Carboxylation: In a separate beaker, crush a large excess of dry ice (solid CO₂) into a fine powder. Vigorously stir the dry ice and transfer the lithiated thiophene solution onto the powder via a cannula. Causality: This ensures the organolithium reacts with CO₂ rather than trace atmospheric moisture or protons from the solvent. The reaction should be immediate.
-
Workup: Allow the mixture to warm to room temperature, which will sublimate the excess CO₂. Quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is ~1-2. This protonates the carboxylate salt to form the desired carboxylic acid.
-
Extraction & Purification: Extract the acidic aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude solid can be purified by recrystallization from a suitable solvent like ethanol/water or hexane/ethyl acetate.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: Logic diagram for troubleshooting low yield issues.
Q1: My yield of 3-bromo-2-(methylthio)thiophene is low, and I recovered a lot of 3-bromothiophene starting material. What went wrong?
A: This outcome strongly suggests a failure in the initial deprotonation step. The organolithium reagent is extremely sensitive and reactive.
-
Primary Cause: Inactivation of n-BuLi. Organolithium reagents are potent bases and will react instantly with any available proton source, most commonly trace water.
-
Scientific Rationale: If moisture is present in your THF, glassware, or nitrogen line, or if the n-BuLi has degraded through exposure to air, it will be quenched before it can deprotonate the thiophene ring.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled THF from a sodium/benzophenone still or from a solvent purification system. Oven-dry all glassware overnight and assemble it hot under a stream of inert gas.
-
Verify Reagent Potency: The concentration of commercially available n-BuLi can decrease over time. It is best practice to titrate the n-BuLi solution (e.g., using diphenylacetic acid) before use to determine its exact molarity. This ensures you are adding the correct number of equivalents.
-
Q2: In the carboxylation step, my main product was 2-(methylthio)thiophene (the debrominated starting material), not the carboxylic acid. Why did this happen?
A: This is a classic sign of the 3-lithiothiophene intermediate being quenched by a proton source instead of carbon dioxide.
-
Primary Cause: Insufficient or inefficient carboxylation.
-
Scientific Rationale: The C-Li bond is highly polarized, making the carbon atom extremely nucleophilic and basic. It will readily abstract a proton from any available source (water, alcohols, etc.). If the lithiated intermediate encounters a proton before it reacts with CO₂, the result is the simple protonated (debrominated) thiophene.
-
Troubleshooting Steps:
-
CO₂ Quality and Quantity: Use a large excess (at least 10 equivalents) of freshly crushed, high-quality dry ice. Do not use old, frost-covered pellets, as the frost is frozen atmospheric water. Crushing the dry ice increases the surface area for reaction.
-
Quenching Method: The method of addition is critical. Adding the organolithium solution to a stirred slurry of dry ice in THF is more effective than adding solid CO₂ to the reaction flask. This maintains a low temperature and a high concentration of the electrophile (CO₂).
-
Temperature Control: Do not allow the reaction mixture to warm above -70 °C before the addition of CO₂. At higher temperatures, the organolithium may react with the THF solvent itself.
-
Q3: The lithium-halogen exchange seems incomplete, as I recovered a significant amount of 3-bromo-2-(methylthio)thiophene. How can I improve this?
A: Incomplete exchange points to issues with either the reagent stoichiometry or the reaction kinetics.
-
Primary Cause: Insufficient active n-BuLi or insufficient time for the exchange to complete.
-
Scientific Rationale: Lithium-halogen exchange is typically very fast at -78 °C, but its rate can be affected by reagent concentration and purity.
-
Troubleshooting Steps:
-
Titrate n-BuLi: As in Q1, ensure you are adding at least 1.05-1.1 full equivalents of active n-BuLi.
-
Increase Reaction Time: While often complete in under 30 minutes, you can extend the stirring time at -78 °C to 60-90 minutes before carboxylation to ensure the exchange reaches completion.
-
Check for Competing Reactions: Ensure no electrophilic contaminants are present in your starting material or solvent, which could consume the n-BuLi.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Why not perform a direct carboxylation of 2-(methylthio)thiophene?
-
A: The acidity of protons on a thiophene ring is highest at the α-positions (C2 and C5) and significantly lower at the β-positions (C3 and C4). The sulfur atom in the methylthio group at C2 further activates the adjacent C5 position for deprotonation. Therefore, adding a strong base like n-BuLi to 2-(methylthio)thiophene will selectively remove the proton at C5, leading to the 5-carboxylic acid isomer upon quenching with CO₂. Using a halogen at the 3-position provides a reliable "chemical handle" for forcing metalation at that specific site via lithium-halogen exchange.[1][2]
-
-
Q: Can I use other bases or metalating agents?
-
A: While other strong bases like lithium diisopropylamide (LDA) could be used for the initial C2 deprotonation, n-BuLi is generally sufficient and more common. For the second step, a Grignard reagent could theoretically be formed from the bromide, but this often requires harsher conditions (e.g., refluxing with magnesium) that may not be compatible with the methylthio group. The lithium-halogen exchange with n-BuLi is exceptionally fast, clean, and efficient at very low temperatures, making it the superior method for this transformation.[3]
-
-
Q: What are the most critical parameters for maximizing my yield?
-
A: The three pillars of success for this reaction are:
-
Strict Anhydrous Conditions: Moisture is the primary enemy of organolithium reagents.
-
Accurate Reagent Stoichiometry: The potency of your n-BuLi must be known to ensure complete metalation.
-
Rigorous Temperature Control: Maintaining the reaction at -78 °C minimizes side reactions, such as solvent degradation or unwanted coupling.
-
-
-
Q: What is the best way to purify the final this compound?
-
A: An acid-base extraction is highly effective for initial purification. After the acidic workup, extract the product into an organic solvent. Then, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous basic layer, leaving neutral organic impurities behind. You can then re-acidify the aqueous layer with cold 1M HCl to precipitate your pure product, which can be collected by filtration or extracted back into an organic solvent. Final purification is typically achieved by recrystallization.
-
Section 4: Quantitative Data Summary
Table 1: Recommended Reagent Stoichiometry and Conditions
| Step | Reagent | Molar Equivalents | Solvent | Temperature (°C) | Time | Notes |
| 1 | 3-Bromothiophene | 1.0 | Anhydrous THF | -78 | 1 hr | Substrate |
| n-Butyllithium | 1.05 | - | -78 | - | Titrate before use | |
| Dimethyl disulfide | 1.1 | - | -78 to RT | 1-2 hrs | Quenches the lithiated species | |
| 2 | 3-Bromo-2-(methylthio)thiophene | 1.0 | Anhydrous THF | -78 | 45 min | Substrate from Step 1 |
| n-Butyllithium | 1.1 | - | -78 | - | For Li-Halogen exchange | |
| Carbon Dioxide (solid) | >10 | - | -78 to RT | 1 hr | Use a large excess |
References
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. [Link]
-
Proposed C–H carboxylation mechanisms for (a) benzothiophene and (b)... ResearchGate. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
- Preparation method of 2-thiophenecarboxylic acid.
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(Methylthio)thiophene-3-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 2-(Methylthio)thiophene-3-carboxylic acid. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.
Purification Strategy: A Decision-Making Workflow
The first step in any purification is to assess the nature of the crude product and select the most appropriate technique. This workflow provides a logical path for purifying this compound, a solid at room temperature.
Caption: Decision workflow for selecting a purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as 3-methylthiophene or related precursors.[1]
-
Reagents: For example, residual brominating agents (like NBS) or organolithium reagents (like n-BuLi) if used in the synthesis.[1][2]
-
Side-Reaction Byproducts: Isomeric products, over-methylated or over-thiolated species, or products from competing reactions.
-
Solvents and Water: Residual organic solvents from the reaction or workup, and moisture.[3]
-
Inorganic Salts: Salts formed during quenching or pH adjustment steps (e.g., NaCl, MgSO₄).[3]
Q2: My primary purification by acid-base extraction gave a very low yield. What are the likely causes and solutions?
A2: Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities by leveraging the differential solubility of the acid and its conjugate base salt.[4][5][6] Low yield is a frequent issue that can often be resolved.
Troubleshooting Low Yield in Acid-Base Extraction
| Possible Cause | Explanation & Solution |
|---|---|
| Incomplete Extraction | The carboxylic acid was not fully converted to its water-soluble salt. Solution: Ensure thorough mixing (gentle inversions, not vigorous shaking, to avoid emulsions) and perform at least 2-3 extractions with fresh aqueous base to maximize transfer into the aqueous layer.[3][7] |
| Incorrect pH for Extraction | The pH of the aqueous base was not high enough to deprotonate the carboxylic acid fully. Solution: Use a base with a pKb sufficient to drive the equilibrium. A 5-10% solution of NaOH, K₂CO₃, or even saturated NaHCO₃ is typically effective. The pH should be at least 2-3 units above the pKa of the acid.[6] |
| Incomplete Precipitation | Upon re-acidification, the carboxylic acid did not fully precipitate from the aqueous solution. Solution: Add the strong acid (e.g., 6M HCl) dropwise while stirring until the solution is strongly acidic (test with pH paper).[3][8] Chilling the solution in an ice bath significantly decreases the solubility of the acid, maximizing precipitation.[3][8] |
| Product Lost in Emulsion | An emulsion layer formed between the organic and aqueous phases, trapping the product. Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution).[3] Allow the separatory funnel to stand undisturbed for a longer period. |
| Premature Workup | The reaction may not have gone to completion, resulting in a genuinely low amount of product to be extracted. Solution: Always monitor reaction completion via TLC or LC-MS before initiating the workup.[7] |
Q3: My compound is a solid. Can I just use recrystallization? What is the best procedure?
A3: Yes, for solid carboxylic acids, recrystallization is often the most effective purification method.[3][6] The key is selecting a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.
General Protocol for Recrystallization of this compound
-
Solvent Selection: Perform small-scale solubility tests with solvents like ethanol, isopropanol, toluene, heptane, or mixtures such as toluene/heptane or ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[8]
-
Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal and boil for a few minutes. Use sparingly, as it can adsorb your product.[8]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[3][8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask.[8]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.
Q4: I'm trying to recrystallize my product, but it's "oiling out" or no crystals are forming at all. What should I do?
A4: This is a common and frustrating problem in recrystallization. The cause is usually related to the solvent choice or the presence of impurities that depress the melting point.
Caption: Troubleshooting logic for common recrystallization issues.
Q5: My compound streaks badly on a silica gel TLC plate, making analysis and column chromatography difficult. How can I fix this?
A5: Streaking or "tailing" is a classic problem for carboxylic acids on standard silica gel.[3] It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface.[3] This creates a mixed population of adsorbed and un-adsorbed molecules, leading to a smear rather than a tight spot.
The Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[3] This creates an acidic environment that keeps your compound fully protonated, preventing its interaction with the silica and resulting in sharp, well-defined spots.
Q6: I need to use column chromatography. What are the recommended conditions?
A6: Column chromatography is ideal for separating impurities with polarities similar to your product.[3]
General Protocol for Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. Remember to add 0.5-1% acetic or formic acid to the mobile phase to prevent streaking.[3]
-
Column Packing: Pack the column with silica gel using either a wet or dry slurry method, ensuring there are no air bubbles or channels.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM if needed) and load it onto the column. Alternatively, for less soluble compounds, use "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the column.
-
Elution: Run the column with your chosen mobile phase, applying gentle air pressure if necessary for flash chromatography.
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Q7: What are the primary safety hazards associated with this compound and its purification?
A7: Based on data for similar thiophene carboxylic acids and general laboratory chemicals, several hazards should be considered. 2-Methylthiophene-3-carboxylic acid is classified as an irritant.[10] Safety data for related compounds indicate potential for skin irritation, serious eye irritation, and respiratory irritation.[10][11][12][13]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][13][14]
-
Ventilation: Handle the solid compound and all organic solvents in a certified chemical fume hood to avoid inhaling dust or vapors.[11][12]
-
Handling: Avoid skin and eye contact. Wash hands thoroughly after handling.[12][14]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.[13]
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4625409, 2-Methylthiophene-3-carboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Thiophenecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Quora. (2015). What could be the reason for getting a very low yield in organic chemistry? Retrieved from [Link]
-
Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
-
Journal of Visualized Experiments. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ChemBK. (2024). 2-methylthiophene-3-carboxylicaci. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... Retrieved from [Link]
-
Molecules. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
Sources
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. 2-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 4625409 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for Thiophene Carboxylation
Introduction: The direct C-H carboxylation of thiophenes is a highly atom-economical and environmentally conscious method for synthesizing thiophene carboxylic acids, which are crucial building blocks in pharmaceuticals, agrochemicals, and materials science. Utilizing carbon dioxide (CO₂), an abundant and non-toxic C1 source, this reaction avoids the need for pre-functionalized starting materials.[1] However, the inherent stability of both CO₂ and the C-H bonds of thiophenes presents significant challenges, often leading to issues with yield, selectivity, and reproducibility.[1]
This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles to help you navigate and optimize your thiophene carboxylation experiments.
Section 1: Troubleshooting Common Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows low to no yield of the desired carboxylated thiophene. What are the likely causes and how can I fix it?
A1: Low or no yield is the most common issue and can stem from several factors. A systematic approach is key to diagnosing the problem.
Potential Causes & Solutions:
-
Inefficient C-H Bond Cleavage: The activation of the thiophene C-H bond is often the rate-limiting step.[1][2] Thiophene's C-H bonds are weakly acidic (pKa ≈ 32.5), making deprotonation difficult under mild conditions.[1]
-
Solution 1: Re-evaluate Your Base. The choice and strength of the base are critical. For metal-free systems, strong bases like cesium carbonate (Cs₂CO₃) are often used, sometimes in combination with carboxylate salts like cesium pivalate (CsOPiv) which create a synergistic effect to enhance deprotonation.[1] In transition-metal-catalyzed systems, bases like potassium carbonate (K₂CO₃) or organic bases may be used, but their role is often to assist in a concerted metalation-deprotonation (CMD) pathway.
-
Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy for C-H cleavage. However, be aware that excessive temperatures (>300 °C in some systems) can lead to the thermal decomposition of your product.[1] A screening of temperatures (e.g., 100 °C to 250 °C) is recommended.
-
-
Catalyst Inactivity or Decomposition: If using a transition metal catalyst (e.g., Palladium, Silver, Rhodium), its activity is paramount.
-
Solution 1: Check Catalyst Precursor and Ligands. Ensure you are using a high-purity catalyst and that any ligands are properly coordinated. N-heterocyclic carbenes (NHCs) and phosphine ligands are commonly used to stabilize the metal center and promote reactivity.[3][4]
-
Solution 2: Suppress Catalyst Decomposition. Palladium catalysts, for instance, can decompose to inactive palladium black at high temperatures. It has been shown that conducting the reaction under a binary system of CO/CO₂ can suppress this decomposition and improve catalyst durability.[5][6]
-
Solution 3: Ensure an Inert Atmosphere. Many catalysts are sensitive to air and moisture. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., Argon or Nitrogen). Impure or wet solvents can also be a cause of low yields.[7]
-
-
Insufficient CO₂ Concentration/Pressure: The concentration of dissolved CO₂ in the reaction medium affects the rate of the carboxylation step.
-
Solution: Optimize CO₂ Pressure. While higher pressure generally increases CO₂ concentration, there is often an optimal range. For example, in some carbonate-mediated systems, yield increases from 2 to 8 bar of CO₂ but then decreases at higher pressures.[1] It is advisable to perform a pressure optimization study for your specific system.
-
Q2: I'm observing poor regioselectivity, with a mixture of C2 and C5-carboxylated products. How can I control the position of carboxylation?
A2: Regioselectivity is a significant challenge, especially with unsubstituted or symmetrically substituted thiophenes. The C2 and C5 positions are generally more reactive.
Control Strategies:
-
Ligand Control (for Pd-Catalysis): In palladium-catalyzed reactions, the choice of ligand can dramatically influence regioselectivity. For instance, using a 2,2'-bipyridyl ligand can favor α-arylation (and by extension, carboxylation), while bulky phosphine ligands can promote β-selectivity through a different mechanistic pathway.[8]
-
Directing Groups: If your thiophene substrate has a directing group, this will be the primary determinant of regioselectivity. Functional groups that can coordinate to the metal catalyst will direct the C-H activation to an adjacent position.
-
Steric Hindrance: Bulky substituents on the thiophene ring can sterically block certain positions, favoring carboxylation at the less hindered site.
Q3: My reaction is producing significant amounts of side products, such as dicarboxylated or decomposed material. What's going wrong?
A3: The formation of side products typically points to reaction conditions that are too harsh or not selective enough.
Troubleshooting Steps:
-
Over-Carboxylation: The formation of thiophene-2,5-dicarboxylate occurs when the initial product undergoes a second carboxylation.
-
Solution: Reduce Reaction Time and Temperature. Monitor the reaction progress by TLC or GC/LC-MS. Stop the reaction once the desired mono-carboxylated product is maximized. Lowering the temperature can also reduce the rate of the second carboxylation.[9] For example, in certain systems, the dicarboxylated product is only observed at temperatures above 220 °C.[9]
-
-
Thermal Decomposition: As mentioned, high temperatures can cause the carboxylated product to decompose, potentially through decarboxylation.
-
Solution: Find the Optimal Temperature Window. Carefully screen temperatures to find a balance between a sufficient reaction rate and product stability.[1]
-
-
Oxidant-Related Side Reactions: In catalytic systems that require a stoichiometric oxidant (e.g., p-benzoquinone in some Pd-catalyzed reactions), the oxidant itself can sometimes lead to undesired side reactions.[10]
-
Solution: Optimize Oxidant Stoichiometry. Use the minimum amount of oxidant necessary for efficient catalyst turnover. Screening different oxidants may also be beneficial.
-
Section 2: Frequently Asked Questions (FAQs)
What is the best catalyst for thiophene carboxylation?
There is no single "best" catalyst, as the optimal choice depends on the substrate and desired reaction conditions.
-
Palladium (Pd) Catalysts: Pd(OAc)₂ is a widely used and versatile catalyst for the C-H functionalization of heterocyles.[5][10] It is often effective for a range of substituted thiophenes. The mechanism is thought to involve the formation of a σ-palladium complex followed by CO₂ insertion.[11]
-
Silver (Ag) Catalysts: Ag(I) salts have been shown to catalyze the C-H carboxylation of thiophene derivatives under relatively mild conditions, often requiring a phosphine ligand and a strong base like lithium tert-butoxide.[12]
-
Metal-Free Systems: For direct carboxylation without transition metals, strong bases are used to deprotonate the thiophene directly. Molten salt systems using cesium or potassium carbonate, assisted by carboxylate salts, have proven effective, although they often require high temperatures (200-300 °C).[1][2]
How do I choose the right solvent and base?
-
Solvent: For transition-metal-catalyzed reactions, polar aprotic solvents like DMF, DMAc, or DMSO are common choices.[13] In some cases, solvent-free conditions using molten salts are employed, which can be advantageous from a green chemistry perspective.[1][2]
-
Base: The base's primary role is to facilitate the C-H activation step. The strength of the base should be matched to the acidity of the C-H bond.
-
In metal-free systems, the alkalinity of the base directly correlates with reaction effectiveness. Cesium salts are generally more effective than potassium salts, and pivalates are more effective than acetates due to their stronger basicity.[1]
-
In Pd-catalyzed systems, the base (e.g., KOAc, K₂CO₃) often acts as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism.[8]
-
What is the optimal temperature and CO₂ pressure?
These parameters are highly system-dependent and must be optimized empirically.
-
Temperature: Ranges can vary from 70-100 °C for some Pd-catalyzed systems to over 250 °C for molten salt methods.[1][10] A good starting point is to review the literature for a similar substrate and then perform a temperature screen in 10-20 °C increments.
-
Pressure: While some reactions can proceed under atmospheric pressure of CO₂, most require elevated pressures (e.g., 5-30 atm) to ensure sufficient CO₂ is available for the reaction.[10] As noted in the troubleshooting section, an optimal pressure often exists, beyond which no benefit is observed.[1]
Section 3: Key Parameter Optimization & Data
Optimizing a thiophene carboxylation reaction requires a systematic evaluation of several variables. The following tables summarize the impact of key parameters based on literature findings.
Table 1: Effect of Base System on Thiophene Carboxylation (Metal-Free)
Reaction Conditions: Thiophene, Base System, CO₂ (8 bar), 300 °C. Data adapted from Zhang et al., 2022.[1]
| Entry | Carbonate | Additive (Carboxylate) | Yield (%) | Note |
| 1 | Cs₂CO₃ | Cesium Formate | 0.51 | Weaker carboxylate base gives lower yield. |
| 2 | Cs₂CO₃ | Cesium Acetate | 2.96 | Increased yield with stronger carboxylate base. |
| 3 | Cs₂CO₃ | Cesium Pivalate | 4.98 | Optimal performance with the strongest base. |
| 4 | K₂CO₃ | Potassium Pivalate | 3.52 | Cesium carbonate is generally superior to potassium carbonate. |
Key Insight: In base-mediated, metal-free systems, the basicity of the carbonate and the carboxylate additive is directly proportional to the product yield.[1] Cesium pivalate is a highly effective additive due to its strong alkalinity.[1]
Table 2: Optimization of Pd-Catalyzed Carbonylation of 2-Ethylthiophene
Reaction Conditions: 2-Ethylthiophene, Pd(OAc)₂, Additive, CO/CO₂ pressure, 100 °C. Data adapted from Yamamoto et al., 2023.[10][14]
| Entry | Catalyst Loading (mol%) | Oxidant (equiv.) | CO Pressure (atm) | CO₂ Pressure (atm) | Yield (%) |
| 1 | 10 | None | 20 | 0 | 9 |
| 2 | 3 | p-BQ (1.5) | 10 | 5 | 99 |
| 3 | 1 | p-BQ (1.5) | 30 | 5 | 100 |
| 4 | 1 | p-BQ (1.5) | 30 | 0 | 25 |
| 5 | 1 | p-BQ (1.5) | 0 | 5 | N.D. |
Key Insight: For this palladium-catalyzed system, both an oxidant (p-benzoquinone, p-BQ) and a binary CO/CO₂ atmosphere are crucial for high yields.[10] CO₂ appears to stabilize the catalyst, preventing decomposition, while CO acts as the carbonyl source.[6][10]
Section 4: Visualizing the Process
Diagrams can help clarify complex workflows and mechanisms.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing a failed or low-yielding reaction.
Caption: A systematic troubleshooting flowchart for low-yield thiophene carboxylation experiments.
Simplified Mechanism for Pd-Catalyzed Carboxylation
This diagram illustrates the key steps in a common palladium-catalyzed C-H carboxylation cycle.
Caption: Key steps in the palladium-catalyzed carboxylation of thiophene via C-H activation.
Section 5: General Experimental Protocol
The following is a generalized, adaptable protocol for a palladium-catalyzed carboxylation. Warning: This procedure should be performed by trained personnel in a well-ventilated fume hood. High-pressure reactions require appropriate safety precautions and equipment.
Step-by-Step Methodology: Pd-Catalyzed Carboxylation
-
Reactor Preparation:
-
To a high-pressure autoclave reactor equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the oxidant (e.g., p-benzoquinone, 1.5 equiv.), and the base (if required).
-
Seal the reactor and purge thoroughly with an inert gas (e.g., Argon) for 10-15 minutes.
-
-
Reagent Addition:
-
Under a positive pressure of Argon, add the thiophene substrate (1.0 equiv.) and the anhydrous solvent via syringe.
-
-
Pressurization:
-
Seal the reactor completely. First, pressurize with CO₂ to the desired pressure (e.g., 5 atm).
-
Then, carefully introduce CO to the final desired pressure (e.g., 30 atm). Caution: Carbon monoxide is highly toxic.
-
-
Reaction:
-
Place the reactor in a pre-heated oil bath or heating mantle set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
-
Work-up:
-
Cool the reactor to room temperature and then carefully vent the excess gas in a fume hood.
-
Open the reactor and dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel. Wash with a mild acidic solution (e.g., 1M HCl) to protonate the carboxylate product, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired thiophene carboxylic acid.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
-
References
-
Zhang, Q., Shi, P., & Zeng, A. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. [Link]
-
ResearchGate. (n.d.). Summary reaction results for thiophene carboxylation as the function of... [Link]
-
Yamamoto, Y., Kurata, D., & Ogawa, A. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed carboxylation reaction. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Pd-catalyzed carbonylation of 2-ethylthiophene 1a a. [Link]
-
Li, J., et al. (n.d.). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. [Link]
-
ResearchGate. (n.d.). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. [Link]
-
Zhang, Q., Shi, P., & Zeng, A. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. MDPI. [Link]
-
Encyclopedia.pub. (2023). Transition-Metal-Catalyzed Carboxylation. [Link]
-
ResearchGate. (n.d.). Mechanistic investigation of carboxylation between thiophene and CO2: the catalytic effect of different phase M2CO3 (M = Cs/K). [Link]
-
ResearchGate. (n.d.). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. [Link]
-
Martin, R., & Correa, A. (n.d.). Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. ACS Publications. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Lee, J., et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics. [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 6. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 10. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO 2 -binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01379K [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Grignard Reactions with Thiophene Derivatives
Welcome to the technical support center for navigating the complexities of Grignard reactions with thiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful C-C bond-forming reactions. Here, we address common challenges and provide field-proven solutions to help you optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why are Grignard reactions with thiophene derivatives often more challenging than with simple aryl halides?
Thiophene derivatives present unique challenges. The sulfur heteroatom can interact with magnesium, influencing the electronic properties of the ring. Furthermore, the acidity of the protons on the thiophene ring, particularly at the C2 and C5 positions, can lead to side reactions like deprotonation by the highly basic Grignard reagent.[1][2][3] 3-halothiophenes, in particular, can be more challenging for Grignard formation compared to their 2-halo counterparts.[4]
Q2: What are the absolute critical parameters for a successful thiophene Grignard reaction?
Strictly anhydrous conditions are non-negotiable. Grignard reagents are potent bases and will be quenched by any protic source, including water, alcohols, or even acidic protons on glassware.[4][5][6] All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[4][5] Anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether (Et2O), are essential.[4]
Q3: How can I confirm the formation and determine the concentration of my thiophenyl Grignard reagent?
Visual confirmation of Grignard formation includes the disappearance of magnesium turnings and a change in the reaction mixture's appearance (often becoming cloudy and greyish). However, for accurate stoichiometry in your subsequent reaction, it is crucial to determine the concentration of your Grignard reagent. This is typically done by titration against a known concentration of an acid or iodine.[6]
Q4: Are there alternatives to traditional Grignard formation for generating a nucleophilic thiophene species?
Yes. For particularly stubborn halothiophenes, a lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures (e.g., -78 °C) can be a more reliable method.[4] Additionally, "Turbo-Grignards," such as i-PrMgCl·LiCl, can facilitate the magnesiation of functionalized and sensitive heteroaryl halides under mild conditions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
A low or non-existent yield is one of the most common frustrations. The underlying cause often traces back to the initial Grignard reagent formation.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting common byproducts.
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
-
Place magnesium turnings (1.2 equivalents) into a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet.
-
Method A (Iodine): Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. The disappearance of the purple color indicates activation. [4]3. Method B (Mechanical): Stir the magnesium turnings vigorously under a strong stream of inert gas for several hours. This will mechanically abrade the oxide layer. [7][8]4. Cool the flask to room temperature before proceeding with the Grignard reagent formation.
Protocol 2: Formation of 2-Thienylmagnesium Bromide
-
To the flask containing activated magnesium turnings, add a small amount of anhydrous THF via cannula.
-
In a separate flame-dried flask, dissolve 2-bromothiophene (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approx. 10%) of the 2-bromothiophene solution to the magnesium suspension to initiate the reaction. An exothermic reaction and a color change should be observed. If the reaction does not start, gentle warming may be applied.
-
Once the reaction is initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed (typically 1-2 hours). The resulting grey, cloudy solution is the Grignard reagent.
Experimental Workflow for Thiophene Grignard Reaction
Caption: Step-by-step experimental workflow for a typical thiophene Grignard reaction.
References
-
ResearchGate. (2013). How do Grignard Activating Reagents work?. Retrieved from [Link]
-
Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]
-
LookChem. (n.d.). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. Retrieved from [Link]
-
Organosynthetic & Organometallic Chemistry. (2010). activation of Magnesium for grignard reaction. Retrieved from [Link]
- Google Patents. (n.d.). US6197089B1 - Activated magnesium metal.
-
LookChem. (n.d.). 2-Thienylmagnesium bromide. Retrieved from [Link]
-
SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]
-
Ottokemi. (n.d.). 2-Thienylmagnesium bromide solution, 1.0 M in THF. Retrieved from [Link]
-
ResearchGate. (2013). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (2005). Deprotonation of Thiophenes Using Lithium Magnesates. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Deprotonation of thiophenes using lithium magnesates. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Reddit. (2018). A question about Grignard reagent and Kumada coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
-
RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
Stability issues of 2-(Methylthio)thiophene-3-carboxylic acid under storage
A Guide to Understanding and Preventing Stability Issues During Storage
Welcome to the technical support center for 2-(Methylthio)thiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to ensure the integrity of your experiments.
Overview of Chemical Stability
This compound is a specialized organic compound valued in synthetic chemistry. Its structure, featuring a thiophene ring substituted with both a carboxylic acid and a methylthio group, presents a unique set of stability considerations. While the thiophene ring itself is a stable aromatic system, the methylthio (a sulfide) group is susceptible to oxidation. Understanding this susceptibility is key to preventing degradation and ensuring the compound's purity and reactivity over time.
The primary degradation pathway of concern is the oxidation of the sulfur atom in the methylthio group. This can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. Such oxidative processes can be initiated by atmospheric oxygen and may be accelerated by factors such as light, elevated temperatures, and the presence of trace metal impurities.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To minimize degradation, it is crucial to store the compound under conditions that limit its exposure to oxygen and sources of energy that can promote oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes contact with oxygen, a key reactant in the primary degradation pathway.[1] |
| Light | Amber vial or dark container | Protection from light is essential as photo-oxidation can be a significant degradation route for sulfur-containing compounds. |
| Container | Tightly sealed, appropriate material | A tightly sealed container prevents the ingress of moisture and atmospheric oxygen. Glass is a suitable container material. |
Q2: I've noticed a change in the color of my stored this compound. What could be the cause?
A change in color, such as yellowing or darkening, is often an indicator of chemical degradation. For this compound, it likely points to the oxidation of the methylthio group. The formation of sulfoxide and sulfone derivatives can alter the electronic properties of the molecule, leading to a visible change in its appearance.
Q3: How can I check the purity of my stored this compound?
Regular purity assessment is a good laboratory practice, especially for sensitive compounds. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid) can effectively separate the parent compound from its potential degradation products. The appearance of new peaks, particularly at different retention times, would indicate the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide valuable information about the structural integrity of the compound. Oxidation of the methylthio group would lead to a downfield shift of the methyl protons.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of any impurities, which can help in confirming their identity as oxidation products (sulfoxide: +16 amu; sulfone: +32 amu).
Q4: My compound is showing decreased reactivity in my experiments. Could this be related to storage issues?
Yes, a decrease in reactivity is a common consequence of degradation. The oxidation of the methylthio group to a sulfoxide or sulfone alters the electronic nature of the thiophene ring, which can impact its reactivity in subsequent synthetic steps. If you observe lower than expected yields or incomplete reactions, it is advisable to re-analyze the purity of your starting material.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues with this compound.
Visual Inspection and Initial Assessment
The first step in troubleshooting is a careful visual inspection of the stored compound.
| Observation | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) | Oxidation of the methylthio group. | Proceed to analytical purity assessment (HPLC, NMR). |
| Clumping or change in texture | Moisture absorption. | Dry the sample under vacuum and store with a desiccant. Re-evaluate storage container seal. |
| No visible change | Degradation may still have occurred. | If suboptimal storage conditions are suspected, proceed with analytical purity assessment. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues.
References
-
PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Retrieved from [Link]
-
Reddit. (2013). Handling thiols in the lab. r/chemistry. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Challenges in the Halogenation of Thiophenecarboxylic Acids
Welcome to the technical support center for the halogenation of thiophenecarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical synthetic transformations. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal results in your experiments. Our focus is on providing not just solutions, but also a deep understanding of the chemical principles at play, empowering you to make informed decisions in the laboratory.
Troubleshooting Guide
This section addresses specific issues that can arise during the halogenation of thiophenecarboxylic acids, offering potential causes and actionable solutions based on established chemical principles and field-proven insights.
Issue 1: Poor Regioselectivity in the Halogenation of 3-Thiophenecarboxylic Acid
Question: I am attempting to monobrominate 3-thiophenecarboxylic acid and obtaining a mixture of isomers. How can I improve the regioselectivity of this reaction?
Answer:
The regioselectivity of electrophilic halogenation on a substituted thiophene ring is dictated by the electronic effects of the substituent. The carboxylic acid group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, the sulfur atom in the thiophene ring is an ortho, para-director. In the case of 3-thiophenecarboxylic acid, the C2 and C5 positions are activated by the sulfur atom. The C2 position is generally the most reactive site on an unsubstituted thiophene ring.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures and highly reactive halogenating agents can lead to a loss of selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.
-
Solution: For bromination with elemental bromine, acetic acid is a commonly used solvent.[1] For NBS bromination, less polar solvents like chloroform or carbon tetrachloride can be effective.[1] Experimenting with a range of solvents may be necessary to optimize regioselectivity for your specific substrate.
-
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 2: Over-halogenation Leading to Di- or Poly-substituted Products
Question: My reaction is producing significant amounts of di- and tri-halogenated thiophenecarboxylic acids, reducing the yield of my desired mono-halogenated product. How can I prevent this?
Answer:
Over-halogenation is a common side reaction, especially with highly reactive halogenating agents or when the reaction is allowed to proceed for too long.[1]
Potential Causes and Solutions:
-
Excess Halogenating Agent: Using a stoichiometric excess of the halogenating agent will inevitably lead to multiple substitutions.
-
Solution: Use a strict 1:1 stoichiometry of the thiophenecarboxylic acid to the halogenating agent.[1]
-
-
Rapid Addition of Reagent: Adding the halogenating agent too quickly can create localized high concentrations, promoting over-halogenation.
-
Solution: Add the halogenating agent slowly or in portions to the reaction mixture.[1] Using a syringe pump for slow addition can provide excellent control.
-
-
Elevated Reaction Temperature: Higher temperatures increase the reaction rate, which can favor multiple substitutions.
-
Solution: Maintain a low reaction temperature (e.g., 0-10 °C).[1]
-
-
Reaction Monitoring: Allowing the reaction to run for an extended period after the starting material is consumed will increase the likelihood of over-halogenation.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed.[1]
-
Issue 3: Decarboxylation as a Major Side Reaction
Question: I am observing significant decarboxylation of my thiophenecarboxylic acid during halogenation, leading to the formation of halogenated thiophenes without the carboxylic acid group. What causes this and how can I avoid it?
Answer:
Decarboxylation is a known side reaction in the halogenation of certain aromatic carboxylic acids, particularly under harsh conditions.[2][3] The electron-withdrawing nature of multiple halogen atoms on the thiophene ring can destabilize the carboxylic acid, making it more susceptible to decarboxylation, especially at elevated temperatures.[1]
Potential Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures and the presence of strong acids can promote decarboxylation.[1]
-
Solution: Maintain a controlled, lower reaction temperature. Minimize the reaction time and work up the reaction promptly once the starting material is consumed.[1]
-
-
Instability of Polyhalogenated Products: Polybrominated thiophenecarboxylic acids can be particularly unstable and prone to decarboxylation.[1]
-
Solution: Focus on reaction conditions that favor mono-halogenation to avoid the formation of these unstable intermediates.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common halogenating agents for thiophenecarboxylic acids, and what are their pros and cons?
A1: The choice of halogenating agent is crucial for a successful reaction. Here is a comparison of common reagents:
| Halogenating Agent | Pros | Cons |
| Elemental Halogens (Br₂, Cl₂, I₂) ** | Readily available and inexpensive. | Highly reactive, can lead to over-halogenation and poor regioselectivity. Corrosive and hazardous to handle.[4] |
| N-Halosuccinimides (NBS, NCS, NIS) | Milder and more selective than elemental halogens.[1][5] Easier to handle. | More expensive than elemental halogens. |
| Copper(II) Halides (CuCl₂, CuBr₂) ** | Can be effective for specific transformations, particularly in transition-metal-catalyzed reactions.[6] | May require higher temperatures and specific catalysts. |
Q2: How does the position of the carboxylic acid group (2- vs. 3-position) affect the outcome of halogenation?
A2: The position of the carboxylic acid group has a significant impact on the regiochemical outcome of the reaction.
-
2-Thiophenecarboxylic Acid: The carboxylic acid at the 2-position directs electrophilic substitution primarily to the 5-position. The sulfur atom activates the 5-position, and the directing effect of the carboxylic acid group also favors this position.
-
3-Thiophenecarboxylic Acid: The situation is more complex. The sulfur atom activates the 2- and 5-positions. The carboxylic acid at the 3-position deactivates the ring, but its directing effect is less straightforward. Generally, a mixture of products can be expected, with substitution at the 2- and 5-positions being the most likely. Careful optimization of reaction conditions is crucial to achieve high regioselectivity.
Q3: Are there any catalytic methods available for the halogenation of thiophenecarboxylic acids?
A3: Yes, catalytic methods are increasingly being explored to improve the efficiency and selectivity of halogenation reactions.
-
Transition Metal Catalysis: Palladium and gold catalysts have been used in the halogenation of thiophene derivatives.[6][7] These methods can offer high selectivity and yields but may require specialized ligands and anhydrous conditions.
-
Lewis Acid Catalysis: Lewis acids can activate the halogenating agent, increasing its electrophilicity. This can be useful for less reactive substrates.
-
Thianthrene/TfOH Catalysis: A recently developed system using thianthrene in combination with trifluoromethanesulfonic acid (TfOH) has been shown to effectively catalyze electrophilic halogenations using N-halosuccinimides.[5][8]
Workflow for Selecting a Halogenation Method:
Caption: A decision-making flowchart for selecting an appropriate halogenation method.
Experimental Protocols
Protocol 1: Monobromination of 2-Thiophenecarboxylic Acid using N-Bromosuccinimide (NBS)
This protocol provides a general procedure for the selective monobromination of 2-thiophenecarboxylic acid at the 5-position.
Materials:
-
2-Thiophenecarboxylic acid
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxylic acid (1.0 eq) in chloroform or acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of NBS: Slowly add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 10 °C.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: If chloroform was used as the solvent, separate the organic layer. If acetic acid was used, extract the product into a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromo-2-thiophenecarboxylic acid.
References
-
Chen, C.-C., Chen, C.-M., & Wu, M.-J. (2014). Transition Metal-Catalyzed Cascade Cyclization of Aryldiynes to Halogenated Benzo[b]naphtho[2,1-d]thiophene Derivatives. The Journal of Organic Chemistry, 79(10), 4704–4711. [Link]
-
Karmakar, B., Banik, S. M., & Banik, B. K. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Molecules, 22(1), 93. [Link]
-
Wu, M.-J., Chen, C.-C., & Chen, C.-M. (2014). Transition metal-catalyzed cascade cyclization of aryldiynes to halogenated benzo[b]naphtho[2,1-d]thiophene derivatives. The Journal of Organic Chemistry, 79(10), 4704-4711. [Link]
-
Wang, Y., et al. (2024). Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. Chemical Science. [Link]
- Kamigata, N., Satoh, T., & Yoshida, M. (1989). NOVEL HALOGENATION OF THIOPHENES WITH BENZENESELENINYL CHLORIDE AND ALUMINUM HALIDE.
-
ACS Publications. (2014). Transition Metal-Catalyzed Cascade Cyclization of Aryldiynes to Halogenated Benzo[b]naphtho[2,1-d]thiophene Derivatives. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2024). Thianthrene/TfOH-catalyzed electrophilic halogenations using N -halosuccinimides as the halogen source. Chemical Science. [Link]
-
ResearchGate. (n.d.). A new reaction for halogenation of thiophene in coking benzene. Retrieved from [Link]
-
Leclerc, M., & Diaz, A. F. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
-
ACS Publications. (2022). Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Industrial & Engineering Chemistry Research. [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]
-
Royal Society of Chemistry. (n.d.). Polythiophene synthesis via halogen dance. Organic Chemistry Frontiers. [Link]
-
Gabriele, B., Mancuso, R., Novello, M., & Russo, P. (2018). Iodolactonization of 3-Alkynylthiophene-2-Carboxylic and 3-Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. ChemistrySelect, 3(35), 10031-10037. [Link]
-
ACS Publications. (2022). Regio- and Chemoselective Access to Dihydrothiophenes and Thiophenes via Halogenation/Intramolecular C(sp2)–H Thienation of α-Allyl Dithioesters at Room Temperature. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [Link]
-
Química Organica.org. (n.d.). Electrophilic substitution on thiophene. Retrieved from [Link]
-
Amanote Research. (1976). On the Halogenation of Halothiophenes With N-Chloro-. Retrieved from [Link]
-
Lowe, D. A., Siddall, T. L., & Rittiner, J. E. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. [Link]
-
Ghorbanpour, A., & Gevorgyan, V. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 395-463. [Link]
-
National Institutes of Health. (2020). Decarboxylative Halogenation of Organic Compounds. PubMed Central. [Link]
-
ResearchGate. (n.d.). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. Retrieved from [Link]
-
ResearchGate. (2024). Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. Retrieved from [Link]
-
YouTube. (2020). Electrophilic substitution of thiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel method for the bromination of thiophenes. Retrieved from [Link]
-
Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
ResearchGate. (n.d.). decarboxylative halogenation. Retrieved from [Link]
-
OSTI.GOV. (n.d.). A Unified Approach to Decarboxylative Halogenation of (Het- ero)aryl Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2007). Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanisms of regioselective halogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Chemia. (2023). Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5): Discussion series on bromination/iodination reactions 22. Retrieved from [Link]
-
ACS Publications. (n.d.). Base-catalyzed halogen dance reaction at thiophenes: a spectroscopic reinvestigation of the synthesis of 2,5-dibromo-3-(trimethylsilyl)thiophene. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]
-
Reddit. (2024). Bromination Help : r/Chempros. Retrieved from [Link]
-
Reddit. (2020). Help with MonoBromination of 3-Thiophenecarboxylic acid. : r/chemhelp. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition metal-catalyzed cascade cyclization of aryldiynes to halogenated benzo[b]naphtho[2,1-d]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thianthrene/TfOH-catalyzed electrophilic halogenations using N -halosuccinimides as the halogen source - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04461D [pubs.rsc.org]
Technical Support Center: Synthesis of 2-(Methylthio)thiophene-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-(Methylthio)thiophene-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthetic procedure. Our goal is to provide practical, experience-driven advice to help you optimize your reaction outcomes, identify impurities, and troubleshoot effectively.
Troubleshooting Guide: From Unexpected Results to Optimized Outcomes
This section addresses specific experimental issues in a direct question-and-answer format. We delve into the root causes of common problems and provide actionable protocols for resolution.
Q1: My final yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from several potential points of failure in the synthetic sequence. The most common pathway involves the lithiation of 2-(methylthio)thiophene followed by carboxylation with carbon dioxide. Let's break down the critical steps.
Potential Cause 1: Inefficient Lithiation The deprotonation of 2-(methylthio)thiophene is a competitive reaction. While the methylthio group directs lithiation to the C3 position, the C5 position remains highly acidic and can also be deprotonated.[1] Incomplete reaction can result from:
-
Degraded Organolithium Reagent: n-Butyllithium (n-BuLi) degrades upon exposure to air and moisture. Always titrate your n-BuLi solution before use to determine its exact molarity.
-
Insufficient Reagent: Using less than one full equivalent of active n-BuLi will result in unreacted starting material.
-
Incorrect Temperature: Lithiation of thiophenes is typically performed at low temperatures (-78 °C to -40 °C) to prevent side reactions. Allowing the temperature to rise prematurely can lead to reagent decomposition and undesired reactions.
Troubleshooting Protocol:
-
Reagent Qualification: Titrate your n-BuLi solution using a standard method (e.g., with diphenylacetic acid).
-
Stoichiometry: Use 1.05–1.1 equivalents of the titrated n-BuLi to ensure complete conversion of the starting material.
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the n-BuLi addition and subsequent stirring.
Potential Cause 2: Ineffective Carboxylation The introduction of the carboxyl group via CO₂ is highly sensitive to technique.
-
Moisture Contamination: Any moisture in the CO₂ source or reaction flask will quench the lithiated intermediate before it can react with CO₂.
-
Poor CO₂ Delivery: Inefficient bubbling of CO₂ gas through the solution or insufficient contact with solid CO₂ (dry ice) can lead to incomplete carboxylation.
Troubleshooting Protocol:
-
Use Anhydrous CO₂: Pass CO₂ gas through a drying tube (e.g., filled with CaSO₄) before introducing it to the reaction mixture.
-
Dry Ice Method: A highly effective method is to pour the cold lithiated solution onto a large excess of freshly crushed, high-purity dry ice. This ensures rapid and complete quenching.
-
Vigorous Agitation: Ensure vigorous stirring during the carboxylation step to maximize contact between the lithiated species and CO₂.
Potential Cause 3: Work-up and Purification Losses The desired product can be lost during the extraction and purification phases.
-
Incorrect pH during Extraction: this compound is soluble in the aqueous phase under basic conditions (as the carboxylate salt) and in the organic phase under acidic conditions. Failure to properly acidify the aqueous layer will result in significant product loss.
-
Emulsion Formation: Thiophene derivatives can sometimes form emulsions during extraction, trapping the product.
Troubleshooting Protocol:
-
Monitor pH: After quenching, acidify the aqueous layer with 1-2 M HCl to a pH of ~2 to ensure the carboxylic acid is fully protonated before extraction with an organic solvent (e.g., ethyl acetate).
-
Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it.
Q2: My NMR/LC-MS analysis shows an isomeric by-product. How can I identify it and prevent its formation?
This is the most common purity issue. The primary isomeric by-product is 2-(Methylthio)thiophene-5-carboxylic acid .
Mechanism of Formation: The -SMe group is a directing group for ortho-lithiation (at C3). However, the C5 proton on the thiophene ring is inherently the most acidic due to its alpha position relative to the ring sulfur. This creates a kinetic vs. thermodynamic competition. Using a strong, non-coordinating base under kinetic conditions (low temperature) favors deprotonation at the C5 position, while directed ortho-metalation (DoM) at C3 is also significant.[1][2]
| Compound | Molecular Weight | Key ¹H NMR Signals (approx. δ, CDCl₃) |
| Desired Product: this compound | 172.23 | ~7.5 ppm (d, J≈5.5 Hz), ~7.2 ppm (d, J≈5.5 Hz), ~2.5 ppm (s, 3H) |
| Isomeric By-product: 2-(Methylthio)thiophene-5-carboxylic acid | 172.23 | ~7.6 ppm (d, J≈4.0 Hz), ~6.9 ppm (d, J≈4.0 Hz), ~2.6 ppm (s, 3H) |
Note: The coupling constants (J values) are a key diagnostic tool for distinguishing 2,3-disubstitution from 2,5-disubstitution in thiophenes.
Strategies for Improving Regioselectivity:
-
Choice of Base: While n-BuLi is common, using lithium diisopropylamide (LDA) can sometimes offer improved selectivity for the 3-position due to its bulkier nature and different coordination properties.
-
Temperature and Time: Perform the lithiation at the lowest possible temperature (-78 °C) and proceed to the carboxylation step immediately after the recommended stirring time (typically 1-2 hours) to favor the kinetically formed 3-lithiated species.
-
Purification: If the isomer forms, careful column chromatography on silica gel can be used for separation, although it can be challenging due to the similar polarities of the isomers.
Q3: I see a significant amount of decarboxylated by-product, 2-(methylthio)thiophene, in my final analysis. Why did this happen?
The presence of the starting material, 2-(methylthio)thiophene, after the full reaction sequence points to decarboxylation.
Cause: Thiophenecarboxylic acids can be susceptible to decarboxylation under harsh acidic or thermal conditions. If the acidic workup is performed with highly concentrated acid or if the mixture is heated during this step, the carboxyl group can be lost.
Prevention Protocol:
-
Use Moderate Acid Concentration: Use 1 M or 2 M HCl for the workup acidification step.
-
Avoid Heat: Perform the entire aqueous workup and extraction at room temperature or below.
-
Minimize Contact Time: Complete the extraction process promptly after acidification.
-
Solvent Removal: When removing the solvent after extraction, use a rotary evaporator at a moderate temperature (≤40 °C) to prevent thermal decarboxylation of the isolated product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most direct and widely employed route is the directed ortho-metalation (DoM) of 2-(methylthio)thiophene. This strategy leverages the directing ability of the methylthio group to achieve C-H activation at the adjacent C3 position.
This method is generally preferred over routes starting from 3-bromothiophene due to its higher atom economy and fewer synthetic steps.
Q2: How does the methylthio group control the regioselectivity of the lithiation?
The regioselectivity is a result of a complex interplay between two main factors: Directed ortho-Metalation (DoM) and the inherent acidity of the thiophene ring protons.
-
Directed ortho-Metalation (DoM): The sulfur atom of the methylthio group has lone pairs of electrons that can coordinate with the lithium atom of the n-BuLi. This coordination pre-positions the base near the C3 proton, facilitating its abstraction over other protons. This is a powerful tool for achieving regioselectivity in aromatic systems.[2]
-
Inherent Acidity: In thiophene itself, the protons at the C2 and C5 positions (alpha to the ring sulfur) are significantly more acidic than those at C3 and C4 (beta positions).[3][4] Therefore, there is always a competing background reaction where the n-BuLi deprotonates the C5 position, leading to the isomeric 2-(methylthio)thiophene-5-carboxylic acid by-product.
Sources
- 1. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Methylthio)thiophene-3-carboxylic Acid Esters
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 2-(methylthio)thiophene-3-carboxylic acid esters. The purity of these intermediates is critical for successful downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound ester?
A1: Based on the typical synthesis and workup procedures, the primary impurities include:
-
2-(Methylsulfinyl)thiophene-3-carboxylic acid ester (Sulfoxide): The thioether is susceptible to oxidation, which can occur during synthesis or prolonged storage.[1][2] This is often the most common and challenging impurity to remove.
-
2-(Methylsulfonyl)thiophene-3-carboxylic acid ester (Sulfone): Further oxidation of the sulfoxide leads to the corresponding sulfone. This is more likely to occur if strong oxidizing agents are used or if the reaction is subjected to harsh conditions.[1]
-
This compound: This results from the hydrolysis of the ester group.[3] This can happen during aqueous workups, especially under acidic or basic conditions, or during silica gel chromatography.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as the parent thiophene, acylating agents, or precursors from a Gewald synthesis (e.g., carbonyl compounds, active methylene nitriles) may be present.[4]
-
Reaction Byproducts: Side reactions can lead to various byproducts, such as dimers or positional isomers, depending on the specific synthetic method employed.[5][6]
Q2: How can I quickly assess the purity of my product and identify the main impurities?
A2: A combination of Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.
-
TLC Analysis: A quick TLC (e.g., using a mobile phase of 20-30% ethyl acetate in hexanes) can give you a good initial assessment. The sulfoxide and carboxylic acid impurities are significantly more polar and will have lower Rf values than the desired ester. The sulfone will be slightly more polar than the ester.
-
¹H NMR Spectroscopy: This is the most powerful tool for both confirming your product structure and identifying impurities.
-
Sulfoxide Impurity: Look for a new singlet peak for the S-CH₃ group shifted downfield to approximately δ 2.7-3.0 ppm, compared to the S-CH₃ of your product at ~δ 2.5 ppm.
-
Sulfone Impurity: The S-CH₃ singlet will be shifted even further downfield, typically to δ 3.2-3.4 ppm.
-
Carboxylic Acid Impurity: The most obvious sign is the appearance of a broad singlet in the δ 10-12 ppm region, corresponding to the carboxylic acid proton.
-
Starting Materials: Compare the spectrum of your crude product to the spectra of your starting materials to identify any unreacted components.
-
Q3: My purified product is a yellow oil/solid. Is this normal?
A3: While the pure ester is typically a pale yellow or off-white solid/oil, intense coloration (dark brown or tarry) can indicate the presence of polymeric byproducts or complex polysulfides, which can form at elevated reaction temperatures.[5] If the color persists after initial purification, treatment with activated charcoal during recrystallization may be beneficial.
II. Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for common purification challenges. The choice of method depends on the nature and quantity of the impurities present.
Logical Flow for Purification Strategy
The following diagram outlines a decision-making workflow for purifying your crude this compound ester.
Sources
- 1. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Navigating the Labyrinth of Crystallization: A Technical Support Guide for Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the crystallization of thiophene derivatives. As a Senior Application Scientist, I understand that achieving high-quality crystals of these versatile heterocyclic compounds is a critical yet often challenging step in your research and development pipeline. The unique physicochemical properties of thiophene and its analogues demand a nuanced approach to solvent system optimization.[1][2] This guide is designed to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your crystallization processes effectively.
Understanding the Core Principles: The "Why" Behind the "How"
Crystallization is a thermodynamically driven process where molecules arrange themselves into a highly ordered, repeating lattice structure.[3] For thiophene derivatives, which are often utilized in pharmaceuticals and organic electronics, controlling this process is paramount as the crystal form can significantly impact critical properties like solubility, stability, bioavailability, and electronic characteristics.[4][5][]
The choice of solvent is arguably the most critical factor in a successful crystallization.[7][8] An ideal solvent system should exhibit a specific solubility profile: the thiophene derivative should be highly soluble at an elevated temperature and sparingly soluble at a lower temperature.[7] This temperature-dependent solubility is the driving force for crystallization upon cooling.
Thiophene itself is a nonpolar, aromatic compound, generally insoluble in water but soluble in many organic solvents like ether, benzene, and toluene.[2][5] However, the solubility of its derivatives can vary dramatically based on the nature and position of substituents on the thiophene ring. These modifications can introduce polarity and hydrogen bonding capabilities, altering their interaction with different solvents.
Troubleshooting Guide: A Q&A Approach to Common Crystallization Issues
Here, we address specific problems you might encounter during your experiments with actionable solutions and explanations.
Issue 1: My Thiophene Derivative "Oils Out" Instead of Crystallizing.
Question: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oily liquid rather than forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the supersaturation is too high for nucleation and crystal growth to occur in an orderly fashion.[8] This is a common problem with compounds that are highly soluble in the chosen solvent.
Causality & Troubleshooting Steps:
-
Reduce Supersaturation Rate: The most immediate cause is often a solution that is too concentrated or cooled too quickly.
-
Action: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the concentration. Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[9]
-
-
Solvent Choice Re-evaluation: The solvent may be "too good" for your compound, meaning the compound remains highly soluble even at lower temperatures.[10]
-
Action: Experiment with a solvent in which your compound has lower solubility. Alternatively, consider a mixed solvent system. Start by dissolving your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid.[7] Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
-
Lower the Crystallization Temperature: If practical, try cooling the solution to a lower temperature (e.g., in a refrigerator or freezer) to further decrease the solubility of your compound.
Issue 2: I'm Getting Amorphous Precipitate or Very Fine Needles, Not Well-Defined Crystals.
Question: My compound crashes out of solution as a powder or as very fine, needle-like crystals. How can I encourage the growth of larger, higher-quality crystals?
Answer: The rapid formation of a large number of nuclei leads to the growth of many small crystals or even amorphous solid.[10] This is often a result of high supersaturation and a fast crystallization rate.
Causality & Troubleshooting Steps:
-
Control the Cooling Rate: Slow cooling is crucial for growing larger crystals as it allows molecules to orient themselves correctly into the crystal lattice.
-
Action: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath or refrigerator.[11]
-
-
Utilize Seeding: Introducing a "seed crystal" provides a template for further crystal growth and can help control the number of nucleation sites.
-
Action: Add a single, small crystal of your purified thiophene derivative to the slightly cooled, saturated solution. This will encourage the growth of a few large crystals rather than many small ones.[9]
-
-
Consider Vapor Diffusion: This is an excellent technique for growing high-quality single crystals, especially with small amounts of material.[10][12]
-
Action: Dissolve your compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting slow crystal growth.[10][12][13][14]
-
Issue 3: My Compound Won't Crystallize at All, Even After Cooling.
Question: I've created a saturated solution, but no crystals form, even after prolonged cooling. What should I do?
Answer: This indicates that the solution is not sufficiently supersaturated, or that there is an energetic barrier to nucleation.
Causality & Troubleshooting Steps:
-
Induce Nucleation: Sometimes, a little physical help is needed to get the crystallization process started.
-
Action: Try scratching the inside of the flask with a glass rod at the surface of the solution.[9] The microscopic scratches on the glass can provide nucleation sites.
-
-
Increase Supersaturation: The concentration of your compound in the cold solvent may still be too high.
-
Action: If scratching doesn't work, gently heat the solution and evaporate some of the solvent to increase the concentration.[9] Then, allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to oiling out or rapid precipitation.
-
-
Introduce an Anti-Solvent: As mentioned before, adding a miscible solvent in which your compound is insoluble can effectively induce crystallization.[3]
-
Action: Add the anti-solvent dropwise to your solution at room temperature until you observe persistent turbidity. Then add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to stand undisturbed.
-
Frequently Asked Questions (FAQs)
Q1: How do I perform a systematic solvent screen for a new thiophene derivative?
A1: A systematic approach is key. Start by testing the solubility of a small amount of your compound (a few milligrams) in a range of solvents (0.5-1.0 mL) with varying polarities at both room temperature and at the solvent's boiling point.[15] A good candidate solvent will show poor solubility at room temperature but good solubility when heated.[7]
Q2: What are some common solvent/anti-solvent pairs for thiophene derivatives?
A2: While the ideal pair is compound-specific, some common combinations to start with include:
-
Dichloromethane / Hexane
-
Toluene / Heptane
-
Ethyl Acetate / Cyclohexane
-
Acetone / Water (if your derivative has some polarity)
-
Tetrahydrofuran / Hexane[10]
Q3: Can impurities affect the crystallization of my thiophene derivative?
A3: Absolutely. Impurities can inhibit crystal growth, alter the crystal habit (shape), or become trapped within the crystal lattice, reducing the purity of your final product.[7] If you are struggling with crystallization, it may be beneficial to first purify your compound by another method, such as column chromatography. A purity of at least 80-90% is recommended before attempting to grow single crystals for X-ray diffraction.[10]
Q4: What is polymorphism and why is it important for thiophene derivatives?
A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[4][16] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability.[17] For pharmaceutical applications, it is crucial to identify and control the polymorphic form to ensure consistent drug performance.[4][16] Some thiophene derivatives have been shown to exhibit polymorphism, which can affect their optical and electronic properties.[18][19][20]
Q5: What analytical techniques can I use to characterize my crystals?
A5: Several techniques are essential for characterizing the solid state of your thiophene derivative:
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess the degree of crystallinity.[16][21]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.[16]
-
Thermogravimetric Analysis (TGA): To identify the presence of solvates or hydrates.[16]
-
Microscopy: To visually inspect crystal morphology (shape and size).
Experimental Protocols
Protocol 1: Step-by-Step Anti-Solvent Crystallization
-
Dissolve your thiophene derivative in a minimal amount of a "good" solvent at room temperature in a clean flask.
-
Slowly add a miscible "poor" solvent (anti-solvent) dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid).
-
Add one or two drops of the "good" solvent to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Cover the flask and allow it to stand undisturbed at room temperature. Crystal formation should occur over several hours to days.
-
Once a sufficient quantity of crystals has formed, isolate them by filtration.
-
Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
Protocol 2: Step-by-Step Vapor Diffusion Crystallization (Sitting Drop Method)
-
Prepare a reservoir of a volatile anti-solvent in a sealed container (e.g., a crystallization plate well or a sealed jar).[13]
-
In a small, open vial or on a sitting drop post, place a concentrated solution of your thiophene derivative in a less volatile "good" solvent.[13]
-
Place the vial or post inside the sealed container with the anti-solvent reservoir, ensuring the two liquids do not touch.
-
Seal the container tightly and leave it undisturbed in a location with a stable temperature.
-
Over time, the anti-solvent vapor will diffuse into your compound's solution, gradually inducing crystallization.[12][13]
-
Monitor the progress periodically without disturbing the setup. High-quality crystals may take several days to weeks to grow.
Visualizing the Workflow
Diagram 1: Logical Flow for Solvent System Selection
Caption: A decision-making workflow for selecting an appropriate solvent system.
Diagram 2: Troubleshooting Crystallization Failures
Caption: A troubleshooting guide for common crystallization problems.
References
- Vertex AI Search. (n.d.). API Crystallinity and Polymorphism.
- Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
- Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
- Guide for crystallization. (n.d.).
- APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Kim, J. H., et al. (2021). Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. ACS Omega.
- Solubility of Things. (n.d.). Thiophene.
- Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
- ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
- Linac Coherent Light Source, SLAC National Accelerator Laboratory. (n.d.). Crystal Growth.
- BenchChem. (n.d.). Physicochemical properties of thiophene derivatives.
- Klett, B., et al. (2016). Polymorphism in α-sexithiophene crystals: relative stability and transition path. Physical Chemistry Chemical Physics.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- X-tal protocols. (n.d.). Screening for Crystals.
- Klett, B., et al. (2016). Polymorphism in α-sexithiophene crystals: Relative stability and transition path. Physical Chemistry Chemical Physics, 18(21), 14603-14609.
- World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Semantic Scholar. (n.d.). Polymorphism in α-sexithiophene crystals: relative stability and transition path.
- CD Formulation. (n.d.). API Physical & Chemical Characterization.
- Crystal Growth & Design. (2023, February 1). Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility.
- Crystal Growth & Design. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.
- Teva api. (2021, April 13). Defining the right physical properties of API.
- VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
- CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients.
- Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization.
- ResearchGate. (2025, August 6). Search of Optimum Conditions for Sublimation Growth of Thiophene/Phenylene Co-Oligomer Crystals.
- National Institutes of Health. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
- Crystal Growth & Design. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.
- Hampton Research. (n.d.). Crystallization Screening.
- JoVE. (2010, May 10). Video: Protein Crystallization for X-ray Crystallography.
- Labinsights. (2023, May 8). Crystallinity Determination for API Development.
- ResearchGate. (n.d.). Procedure for antisolvent crystallization using (a) a previous method....
- National Institutes of Health. (n.d.). Crystallization screening: the influence of history on current practice.
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
- Texas A&M University Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy.
- International Journal of Pharmaceutical Research and Applications. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- Crystal Growth & Design. (2025, June 16). Liquid Crystalline Materials Containing Thiophene Rings.
- SOP: CRYSTALLIZATION. (n.d.).
- Universität Potsdam. (n.d.). Advice for Crystallization.
- Organic Chemistry at CU Boulder. (n.d.). Crystallization.
- The Center for Xray Crystallography, University of Florida. (2015, April 28). Crystal Growing Tips.
- Ichikawa, M., et al. (n.d.). Improved Crystal-growth and Emission Gain-narrowing of Thiophene/phenylene Co-oligomers.
Sources
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- 4. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
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Technical Support Center: Synthesis of 2-(Methylthio)thiophene-3-carboxylic Acid and Analogues
Welcome to the technical support center for the synthesis of 2-(methylthio)thiophene-3-carboxylic acid and its analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during the synthesis of this important class of compounds. As experienced chemists, we understand that synthetic challenges are multifaceted. Therefore, this guide moves beyond simple procedural instructions to explain the underlying chemical principles governing the success or failure of your reactions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing not just solutions but also the rationale behind them.
FAQ 1: Low Yield in the Carboxylation of 2-(Methylthio)thiophene
Question: I am attempting to synthesize this compound by lithiation of 2-(methylthio)thiophene followed by quenching with carbon dioxide, but I am consistently obtaining low yields of the desired product. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in this two-step, one-pot synthesis are a common issue and can often be attributed to several critical factors related to the stability of the lithiated intermediate and the conditions of the carboxylation step.
Underlying Causes & Solutions:
-
Inefficient Lithiation: The deprotonation of 2-(methylthio)thiophene is the crucial first step. The methylthio group directs the lithiation to the adjacent C5 position due to its coordinating ability and inductive effect. However, incomplete deprotonation can be a major source of low yield.
-
Troubleshooting:
-
Choice of Base: While n-butyllithium (n-BuLi) is commonly used, its reactivity can sometimes lead to side reactions. Consider using a stronger base like sec-butyllithium or tert-butyllithium, which can lead to more efficient deprotonation at low temperatures. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also enhance the reactivity of n-BuLi and improve the regioselectivity of the deprotonation.[1]
-
Reaction Temperature: Lithiation of thiophenes is highly exothermic and the resulting lithiated species can be unstable at higher temperatures.[2] It is imperative to maintain a very low temperature, typically -78 °C, throughout the addition of the organolithium reagent.
-
-
-
Decomposition of the Lithiated Intermediate: 2-Lithiothiophenes can undergo decomposition, especially if the temperature is not rigorously controlled.
-
Troubleshooting:
-
Strict Temperature Control: Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature closely.
-
Minimize Reaction Time: Do not prolong the time between the formation of the lithiated species and the addition of carbon dioxide.
-
-
-
Inefficient Carboxylation: The reaction with carbon dioxide is also a critical step that can be a source of low yield.
-
Troubleshooting:
-
Source of CO2: Gaseous CO2 bubbled through the solution can sometimes be inefficient. A more reliable method is to quench the reaction mixture by pouring it onto a large excess of freshly crushed dry ice.[3] This ensures a high concentration of CO2 and helps to maintain a low temperature during the quench.
-
Exothermic Quench: The addition of the lithiated species to CO2 is exothermic.[2] Adding the organolithium solution slowly to a slurry of dry ice in an appropriate solvent (e.g., THF) can help to dissipate the heat effectively.
-
-
Experimental Protocol: Optimized Lithiation and Carboxylation
-
Dissolve 2-(methylthio)thiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF.
-
Slowly transfer the solution of the lithiated thiophene via cannula into the dry ice slurry, ensuring the temperature of the quenching mixture remains low.
-
Allow the mixture to warm to room temperature slowly.
-
Quench the reaction with water and acidify with aqueous HCl (e.g., 1 M) to a pH of ~2.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | n-BuLi | n-BuLi with TMEDA or s-BuLi | Enhanced reactivity and potentially higher yields.[1] |
| Temperature | -70 °C to -78 °C | Strictly maintained at -78 °C | Minimizes decomposition of the lithiated intermediate.[2] |
| CO2 Source | Gaseous CO2 | Crushed dry ice | Ensures high local concentration and maintains low temperature.[3] |
| Quenching | Adding CO2 to reaction | Adding reaction to CO2 slurry | Better temperature control during the exothermic quench.[2] |
FAQ 2: Presence of Dicarboxylic Acid and Other Byproducts
Question: During the synthesis of a this compound analogue, I am observing the formation of a significant amount of the corresponding dicarboxylic acid and other unidentified impurities. How can I suppress these side reactions?
Answer:
The formation of dicarboxylic acids and other byproducts is often a result of over-lithiation or side reactions of the starting material and intermediates.
Underlying Causes & Solutions:
-
Dilithiation: Thiophenes can undergo deprotonation at more than one position, especially with an excess of a strong base or at elevated temperatures.[4] For 2-(methylthio)thiophene, while the primary site of lithiation is C5, deprotonation at C3 can also occur, leading to the formation of a dicarboxylic acid upon quenching with CO2.
-
Troubleshooting:
-
Stoichiometry of the Base: Use a precise amount of the organolithium reagent (typically 1.05-1.1 equivalents). An excess of base will promote dilithiation.
-
Reverse Addition: Adding the thiophene solution slowly to the organolithium reagent at -78 °C can sometimes minimize the formation of dilithiated species by ensuring the base is not in large excess at any point.
-
-
-
"Halogen Dance" Rearrangement: If you are starting from a halogenated thiophene to perform a lithium-halogen exchange, a "halogen dance" rearrangement can occur, where the lithium and halogen atoms exchange positions, leading to a mixture of regioisomers.
-
Troubleshooting:
-
Low Temperature: Perform the lithium-halogen exchange at a very low temperature (e.g., -100 °C) to suppress this rearrangement.
-
-
-
Reaction with the Carboxylic Acid Product: The initially formed carboxylate can be deprotonated by any remaining organolithium reagent, leading to further side reactions upon workup.
-
Troubleshooting:
-
Efficient Quenching: Ensure a rapid and complete quench with a large excess of carbon dioxide to consume all the organolithium species.
-
-
Purification Strategy for Carboxylic Acids:
If byproducts are formed, a selective purification method is necessary.
-
Acid-Base Extraction: Carboxylic acids can be selectively extracted from a mixture of neutral organic compounds.
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract with an aqueous basic solution (e.g., saturated sodium bicarbonate or 1 M sodium hydroxide). The carboxylic acid will move into the aqueous layer as its carboxylate salt.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the pure carboxylic acid.
-
Collect the solid by filtration or extract the aqueous layer with an organic solvent.[5]
-
Part 2: Visualization of Key Processes
Workflow for Troubleshooting Low Yield in Carboxylation
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of thiophene carboxylic acids.
Proposed Reaction Mechanism: Lithiation and Carboxylation
Caption: The general reaction pathway for the synthesis of this compound.
References
- BenchChem. (n.d.). Overcoming competing elimination reactions in thiophene compound synthesis.
- Dakine Chemicals. (n.d.). Mastering Thiophene Synthesis: Insights for Chemical Manufacturers.
- Bayh, O., Awad, H., Mongin, F., Hoarau, C., Trécourt, F., Quéguiner, G., Marsais, F., Blanco, F., Abarca, B., & Ballesteros, R. (2005).
- Gayo, L. M., & Scola, P. M. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Organic Process Research & Development, 25(2), 356-361.
- Google Patents. (n.d.). Continuous flow carboxylation reaction.
-
Reddit. (2021). Ortho-metalation vs. Li-X exhange? Retrieved from [Link]
-
Jack Silver. (2013). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]
- Gronowitz, S., & Bugge, A. (1969). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1367-1371.
- Zhang, Y., et al. (2022).
Sources
- 1. Deprotonation of thiophenes using lithium magnesates [organic-chemistry.org]
- 2. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Preventing degradation of 2-(Methylthio)thiophene-3-carboxylic acid during workup
A Guide to Preventing Degradation During Experimental Workup
Welcome to the technical support center for researchers working with 2-(Methylthio)thiophene-3-carboxylic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to help you navigate the complexities of its workup and ensure the integrity of your final compound. We understand that stability is paramount, and this resource is designed to explain the chemical principles behind common degradation pathways and offer field-proven solutions.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you may encounter during the isolation and purification of this compound. Each issue is presented in a question-and-answer format, detailing the likely causes and providing actionable solutions.
Q1: My final yield is significantly lower than expected, and TLC/LC-MS analysis shows new, highly polar impurities. What is happening?
A1: This is a classic sign of oxidation. The methylthio (-SCH₃) group on your compound is susceptible to oxidation, which typically converts the sulfide first to a sulfoxide and then to a sulfone. This transformation dramatically increases the polarity of the molecule, leading to the new, lower Rf spots on a TLC plate and potential loss of product during extraction into organic solvents.
Probable Cause: The thiophene ring's sulfur atom and, more readily, the exocyclic methylthio group can be oxidized by various agents.[1][2][3] This can be caused by:
-
Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or under basic conditions, can facilitate slow oxidation.
-
Residual Oxidizing Agents: If your reaction used an oxidizing agent, incomplete quenching can lead to continued oxidation during the workup.
-
Peroxides in Solvents: Older, improperly stored ethers (like THF or diethyl ether) can contain peroxides that will readily oxidize the sulfide.
Solutions:
-
Inert Atmosphere: Whenever possible, conduct the workup under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for extraction and washing to minimize exposure to oxygen.
-
Thorough Quenching: If the reaction involved an oxidant, ensure it is completely quenched before proceeding. A common method for quenching many oxidants is the addition of a mild reducing agent like aqueous sodium thiosulfate or sodium sulfite until the oxidizing agent is consumed (e.g., as indicated by a negative peroxide test strip).
-
Use Fresh, High-Purity Solvents: Always use freshly opened or purified solvents, especially ethers, to avoid peroxide contamination.
-
Minimize Workup Time: Plan your workup to be as efficient as possible. Do not leave the compound in solution, exposed to air, for extended periods.
Q2: I'm having trouble extracting my product from the aqueous layer. Even with multiple extractions, a significant amount seems to remain in the water.
A2: This issue is rooted in the acidic nature of your compound. As a carboxylic acid, this compound will exist predominantly as its water-soluble carboxylate salt (R-COO⁻) in neutral or basic aqueous solutions. Attempting to extract the compound under these conditions is highly inefficient.
Probable Cause: The pKa of a thiophenecarboxylic acid is generally in the range of 3-4. If the pH of your aqueous layer is above this value, the compound will be deprotonated and sequestered in the aqueous phase.
Solutions:
-
Controlled Acidification: Before extraction, carefully adjust the pH of the aqueous layer. Using a pH meter or pH paper, add a dilute acid (e.g., 1M HCl or 1M H₂SO₄) dropwise until the pH is approximately 2-3. This ensures the carboxylic acid is fully protonated (R-COOH), rendering it significantly more soluble in common organic solvents like ethyl acetate or dichloromethane.
-
Salting Out: After acidification, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, further decreasing the solubility of your organic compound and promoting its partition into the organic solvent.[4]
-
Choice of Solvent: Ensure you are using an appropriate extraction solvent. Ethyl acetate is an excellent choice as it is a good solvent for many carboxylic acids and is less dense than water.
Q3: After rotovaping the solvent, my crude product looks dark and oily, and the crude NMR is messy with broad peaks, suggesting polymerization.
A3: Thiophene rings can be sensitive to strongly acidic conditions, which can lead to polymerization or decomposition. While thiophene is more stable to acid than furan or pyrrole, harsh acidic workups can still cause degradation.[5]
Probable Cause:
-
Excessive Acid: Using a high concentration of strong acid during the pH adjustment step or for washing can catalyze polymerization or other side reactions on the electron-rich thiophene ring.
-
Elevated Temperatures: Concentrating the acidified organic extracts at high temperatures can accelerate acid-catalyzed degradation.
Solutions:
-
Use Dilute Acid: When acidifying the aqueous layer, use a dilute solution (e.g., 1M HCl) and add it slowly with good stirring, monitoring the pH to avoid overshooting to a very low pH.
-
Neutralizing Wash: After extracting your product into the organic layer from the acidified aqueous phase, consider washing the organic layer with brine to remove residual strong acid.
-
Low-Temperature Concentration: Remove the solvent under reduced pressure (rotoevaporation) using a low-temperature water bath (typically ≤ 40°C). Overheating the crude product in the presence of trace acid is a common cause of decomposition.
Key Degradation Pathways
To effectively prevent degradation, it is crucial to understand the primary chemical liabilities of this compound.
Caption: Primary degradation pathways for the target compound.
FAQs: Best Practices for Handling and Analysis
Q: What are the key chemical liabilities of this compound? A: The two primary points of instability are the methylthio group and the thiophene ring itself. The methylthio group is readily oxidized to the corresponding sulfoxide and sulfone.[1][6] The electron-rich thiophene ring is susceptible to electrophilic attack and can undergo polymerization under harsh acidic conditions.
Q: What is the optimal workflow for a standard aqueous workup? A: A self-validating workflow is essential. The following diagram outlines a robust procedure designed to minimize degradation.
Caption: Recommended workflow for a robust workup procedure.
Q: How can I definitively confirm if my sample has degraded? A: Analytical techniques are required for confirmation.
-
¹H NMR Spectroscopy: Oxidation of the methylthio group causes a significant downfield shift of the -SCH₃ protons (typically from ~2.5 ppm for the sulfide to ~2.8-3.0 ppm for the sulfoxide). The formation of other byproducts will also be evident.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It can separate the parent compound from its more polar degradation products. The mass spectrometer will confirm the identity of the impurities; for example, the sulfoxide will have a mass of +16 amu compared to the parent compound, and the sulfone will be +32 amu.
Q: What storage conditions are recommended for the isolated compound? A: To ensure long-term stability, store the purified this compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C).[7]
Summary of Key Parameters
This table summarizes the critical parameters to control during the workup process to ensure the stability and purity of your product.
| Parameter | Recommended Condition | Rationale for Prevention of Degradation |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the methylthio group by atmospheric oxygen.[1][3] |
| pH for Extraction | 2 - 3 | Ensures the carboxylic acid is fully protonated, maximizing its solubility in organic solvents and preventing loss as the carboxylate salt. |
| Temperature | ≤ 40°C | Minimizes the risk of thermal decomposition and acid-catalyzed side reactions like polymerization or decarboxylation. |
| Solvents | Fresh, Peroxide-Free | Avoids oxidation of the sulfide by peroxide contaminants commonly found in aged ethers. |
| Light Exposure | Minimize (use amber vials) | Prevents potential photo-degradation pathways.[7] |
References
-
Shimizu, T., Hiranuma, S., & Nakata, T. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Journal of the American Chemical Society, 119(39), 9071–9082. [Link]
-
Quora. (2017). What is the acidity order of thiophene pyrrole and furan? [Link]
-
Lee, J., & Lee, Y. (2009). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. Bulletin of the Korean Chemical Society, 30(7), 1633-1634. [Link]
-
Wikipedia. (n.d.). Thiophene. [Link]
-
Dansette, P. M., et al. (1992). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. Chemical Research in Toxicology, 5(2), 234-242. [Link]
-
Química Organica.org. (n.d.). Basic behavior of pyrrole, thiophene and furan. [Link]
-
ChemBK. (2024). 2-methylthiophene-3-carboxylicaci. [Link]
-
Valaskova, L., et al. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 34(9), 1905-1920. [Link]
-
Reddit. (2024). Why is thiophene stable to acid? r/OrganicChemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. (n.d.). Thiophene and Thiophene Derivatives. [Link]
-
PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]
-
Reddit. (2021). Deprotonation of 2-thiophenecarboxylic acid. r/OrganicChemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Pellis, A., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 645041. [Link]
-
Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
- Google Patents. (2010). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
HOPEMAX. (2025). What is the stability of 2 - Acetylthiophene under different conditions? [Link]
-
PubMed. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]
Sources
- 1. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. hopemaxchem.com [hopemaxchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of Thiophenes
Welcome to the Technical Support Center dedicated to overcoming the challenges of catalyst poisoning in cross-coupling reactions involving thiophene substrates. Thiophene and its derivatives are vital heterocyclic building blocks in pharmaceuticals, agrochemicals, and organic electronics.[1][2] However, their propensity to deactivate transition metal catalysts, particularly palladium, presents a significant hurdle for synthetic chemists.[3]
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to diagnose, troubleshoot, and ultimately prevent catalyst poisoning in your thiophene cross-coupling reactions.
Understanding the Core Problem: Why Thiophenes are Challenging
The primary culprit behind catalyst deactivation in these reactions is the sulfur atom within the thiophene ring. Sulfur, being a soft Lewis base, readily and often irreversibly coordinates to the soft Lewis acidic palladium catalyst.[4] This strong interaction sequesters the active catalytic species, effectively "poisoning" it and halting the desired cross-coupling cycle. The consequences of this poisoning manifest as low to no product yield, formation of byproducts, and inconsistent reaction outcomes.
This guide is structured into a troubleshooting section with specific experimental issues and a frequently asked questions (FAQ) section for broader conceptual understanding.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki-Miyaura reaction with a bromothiophene substrate is giving low to no yield, and I observe the formation of palladium black. What's happening and how can I fix it?
This is a classic symptom of severe catalyst poisoning and subsequent catalyst decomposition. The sulfur on your thiophene substrate is likely binding strongly to the palladium, leading to the formation of inactive palladium-sulfur species and aggregation into palladium black.[5][6]
Here’s a systematic approach to troubleshoot this issue:
Initial Diagnostic Steps:
-
Verify Reagent Quality: Ensure your thiophene starting material, boronic acid/ester, and base are pure. Impurities can exacerbate catalyst deactivation.
-
Ensure Inert Atmosphere: Rigorously degas your solvent and maintain a strict inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst, contributing to the formation of palladium black.[7]
Corrective Actions & Optimization Strategy:
-
Ligand Selection is Crucial: Standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich phosphine ligands which can shield the palladium center and promote the catalytic cycle over deactivation pathways.[3]
-
Palladium Precursor Matters: Instead of generating the active Pd(0) in situ from precursors like Pd(OAc)₂, consider using pre-formed Pd(0) sources or specialized palladacycle precatalysts (e.g., G3-XPhos, G4-SPhos). These can offer higher initial activity and stability.[3]
-
Optimize the Base: The choice of base is critical. For Suzuki couplings with thiophenes, inorganic bases like finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.
-
Solvent and Temperature Considerations: Ensure your solvent is anhydrous and thoroughly degassed. While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition.[8] If you suspect thermal instability, try running the reaction at a lower temperature for a longer duration.
Experimental Protocol: A Robust Starting Point for Suzuki Coupling of 2-Bromothiophene
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-bromothiophene (1.0 equiv.), the aryl boronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent.
-
Assembly: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 2: I'm attempting a Stille coupling with a stannylthiophene, but the reaction is sluggish and stalls before completion. What strategies can I employ?
Stille reactions with thiophenes can also suffer from catalyst poisoning, although the mechanism can be more complex. In addition to sulfur poisoning, side reactions involving the organotin reagent can occur.
Troubleshooting & Optimization:
-
Ligand Choice: As with Suzuki reactions, bulky, electron-rich ligands are beneficial. For Stille couplings, ligands such as P(t-Bu)₃, RuPhos, or XPhos can be effective. In some cases, arsine ligands like AsPh₃ have shown unique efficacy where phosphine ligands fail.[9]
-
Additives: The addition of a stoichiometric amount of a copper(I) salt (e.g., CuI, CuBr) can act as a co-catalyst, accelerating the transmetalation step and potentially mitigating catalyst poisoning.[10] Similarly, lithium chloride (LiCl) is often added to facilitate the transmetalation from the organotin reagent to the palladium center.
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly used in Stille couplings and can be effective for thiophene substrates. Ensure they are of high purity and are thoroughly degassed.
Data Summary: Recommended Ligands for Thiophene Cross-Coupling
| Reaction Type | Recommended Ligand Class | Specific Examples | Key Advantages |
| Suzuki-Miyaura | Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich, promotes fast oxidative addition and reductive elimination.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form stable complexes with palladium. | |
| Stille | Bulky Trialkylphosphines | P(t-Bu)₃ | Highly electron-donating, accelerates key catalytic steps. |
| Buchwald-type Biarylphosphines | XPhos, RuPhos | Generally robust and high-performing for various cross-couplings. | |
| Arsine Ligands | AsPh₃ | Can be effective when phosphine ligands fail due to different electronic properties.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of palladium catalyst poisoning by thiophene?
The sulfur atom in thiophene possesses lone pairs of electrons that can strongly coordinate to the palladium center of the catalyst. This forms a stable palladium-sulfur adduct. This process can be reversible or irreversible.[4][11] In many cases, especially at elevated temperatures, this coordination is strong and effectively removes the palladium from the catalytic cycle. The deactivated catalyst can then aggregate to form inactive palladium black.
Caption: Mechanism of catalyst poisoning by thiophene.
Q2: Are certain positions on the thiophene ring more problematic for catalyst poisoning?
While the presence of the sulfur heteroatom is the primary issue, the electronic and steric environment of the thiophene ring can play a role. Thiophenes with electron-donating groups may exhibit enhanced coordination to the palladium center. However, the dominant factor remains the inherent affinity of sulfur for palladium.
Q3: Can I just increase the catalyst loading to overcome poisoning?
While modestly increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide a temporary solution by compensating for the deactivated catalyst, it is not an ideal or cost-effective strategy.[3] It can also lead to higher levels of residual palladium in your final product, which is a significant concern in pharmaceutical applications. A better approach is to optimize the reaction conditions, particularly the choice of ligand, to prevent poisoning in the first place.
Q4: Besides ligand and catalyst choice, what other reaction parameters are critical?
-
Base Selection: The choice of base can influence the rate of transmetalation and the stability of the catalyst. An inappropriate base can lead to side reactions or fail to promote the desired coupling.[3][12]
-
Solvent Purity: Solvents must be anhydrous and rigorously degassed. Water can lead to protodeboronation in Suzuki reactions, and oxygen can irreversibly oxidize the active Pd(0) catalyst.[7]
-
Temperature Control: Finding the optimal temperature is a balance. It needs to be high enough to drive the reaction but not so high that it accelerates catalyst decomposition.[8]
Caption: Troubleshooting workflow for thiophene cross-coupling.
References
-
The effect of sulfur poisoning on methane oxidation over palladium supported on γ-alumina catalysts - Digital Commons @ NJIT. (1998, September 21). Retrieved from [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. Retrieved from [Link]
-
Catalyst poisoning - Wikipedia. Retrieved from [Link]
-
Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF - ResearchGate. Retrieved from [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. Retrieved from [Link]
-
Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Retrieved from [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Publishing. (2022, March 22). Retrieved from [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). Retrieved from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - Milano-Bicocca. (2021, December 16). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Retrieved from [Link]
-
Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC - NIH. Retrieved from [Link]
-
On the role of additives in alkyl–alkyl Negishi cross-couplings - RSC Publishing. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Retrieved from [Link]
-
Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization - NIH. Retrieved from [Link]
-
Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives - MDPI. Retrieved from [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). Retrieved from [Link]
-
Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions | Journal of the American Chemical Society - ACS Publications. (2018, November 9). Retrieved from [Link]
-
The Mechanisms of the Stille Reaction | Request PDF - ResearchGate. Retrieved from [Link]
-
Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity - ResearchGate. Retrieved from [Link]
-
Role of sulphur-heterocycles in medicinal chemistry: An update - PubMed. (2019, October 15). Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Retrieved from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2025, October 15). Retrieved from [Link]
-
Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed. Retrieved from [Link]
Sources
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- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. scispace.com [scispace.com]
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- 6. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 2-(Methylthio)thiophene-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies and troubleshooting protocols for enhancing the aqueous solubility of 2-(Methylthio)thiophene-3-carboxylic acid for reliable and reproducible results in biological assays.
Section 1: Understanding the Molecule - Physicochemical Properties FAQ
A thorough understanding of the compound's properties is the foundation for developing a successful solubilization strategy.
Q1: What are the key physicochemical properties of this compound that affect its solubility?
A1: The solubility of this compound is primarily governed by three features: its carboxylic acid group, the thiophene ring, and the methylthio substituent.
-
Carboxylic Acid Group (-COOH): This is the most critical feature for aqueous solubility. It is an ionizable group. At low pH (acidic conditions), it remains in its neutral, protonated form (-COOH), which is less soluble in water. At higher pH (alkaline conditions), it deprotonates to form a carboxylate salt (-COO⁻), which is significantly more polar and thus more water-soluble[1][2][3]. The transition point for this change is its pKa.
-
Thiophene Ring & Methylthio Group (-SCH₃): The thiophene ring is aromatic and, along with the methylthio group, contributes to the molecule's overall lipophilicity (hydrophobicity)[4][5]. This makes the neutral form of the molecule poorly soluble in aqueous buffers.
A summary of its key properties is presented below.
| Property | Predicted/Estimated Value | Implication for Solubility |
| Molecular Formula | C₆H₆O₂S | Relatively small molecule. |
| Molecular Weight | 142.18 g/mol [6] | Low molecular weight. |
| pKa (Predicted) | ~3.5 - 4.5 | The compound is a weak acid. Solubility will dramatically increase at pH values above the pKa. The pKa of the related thiophene-2-carboxylic acid is 3.51[7]. |
| XLogP3 (Predicted) | 1.5[6] | Indicates moderate lipophilicity, suggesting poor aqueous solubility at a pH below its pKa. |
| Aqueous Solubility | Insoluble / Poor[8] | The neutral form is not suitable for direct use in most aqueous biological assays. |
Q2: Why is the stock solution preparation so critical for this compound?
A2: Because of its poor intrinsic aqueous solubility, you cannot simply dissolve the powdered compound directly into your aqueous assay buffer and expect accurate or reproducible concentrations. This approach often leads to the formation of a fine, often invisible, suspension rather than a true solution. This suspension can cause significant variability in assays, clog liquid handling equipment, and produce misleading results. A concentrated, stable, and fully solubilized stock solution is therefore essential. This stock is then diluted to the final working concentration in the assay medium, ensuring the compound remains in solution.
Section 2: Core Solubility Enhancement Strategies - Protocols & Troubleshooting
Here we detail the three primary strategies for solubilizing this compound, from the simplest to more advanced methods.
Strategy 1: pH-Adjusted Aqueous Solutions
Q3: How does pH modification improve the solubility of this compound?
A3: This is the most direct method and relies on the acidic nature of the carboxylic acid group. According to the Henderson-Hasselbalch equation, when the pH of the solution is raised above the compound's pKa, the equilibrium shifts from the neutral, poorly soluble form (R-COOH) to the ionized, highly soluble carboxylate salt form (R-COO⁻)[3][][10]. By preparing a stock solution at a pH at least 2 units above the pKa (e.g., pH > 6.5), you can achieve significantly higher aqueous concentrations.
Caption: pH-dependent equilibrium of this compound.
Protocol 1: Preparing a pH-Adjusted Stock Solution
Objective: To prepare a 10 mM stock solution in a buffered aqueous system.
Materials:
-
This compound (MW: 142.18 g/mol )
-
1 M NaOH solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Mass: Weigh out 1.42 mg of the compound to prepare 1 mL of a 10 mM stock solution.
-
Initial Suspension: Add the powder to a microcentrifuge tube. Add ~80% of the final desired volume of PBS (e.g., 800 µL for a 1 mL final volume). The powder will not dissolve and will form a cloudy suspension.
-
pH Adjustment: While gently vortexing, add 1 M NaOH dropwise (e.g., 0.5-1.0 µL at a time). Monitor the solution. As the pH increases, the solution will become clear as the compound dissolves.
-
Verify pH: Once the solution is clear, use a calibrated micro-pH probe to check the pH. The target pH should be between 7.2 and 7.5 for most cell-based assays. Adjust as necessary with NaOH or dilute HCl.
-
Final Volume: Bring the solution to the final volume (1 mL) with PBS.
-
Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C or -80°C.
Troubleshooting:
-
Issue: The compound won't dissolve even after adding NaOH.
-
Cause & Solution: You may have exceeded the solubility limit at that pH or the initial pH of your buffer was too low. Try sonicating the sample gently in a water bath. If it remains insoluble, you may need to start over and aim for a lower stock concentration (e.g., 1-5 mM).
-
-
Issue: The compound precipitates when diluted into the final assay medium.
-
Cause & Solution: The final pH of the assay medium is too low, causing the compound to revert to its insoluble protonated form. Ensure your final assay medium is well-buffered to maintain a pH above 6.5.
-
Strategy 2: Organic Co-Solvent Systems
Q4: When should I use a co-solvent like DMSO, and what are the best practices?
A4: Using an organic co-solvent is necessary when very high stock concentrations are required (>10-20 mM) or when pH modification is incompatible with your assay. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for many hydrophobic compounds[][11].
Best Practices for DMSO in Biological Assays:
-
Prepare High-Concentration Stocks: Make a highly concentrated stock in 100% DMSO (e.g., 50-100 mM).
-
Minimize Final Concentration: The final concentration of DMSO in your assay should be kept as low as possible, as it can be toxic to cells. Most cell lines tolerate 0.5% DMSO, but sensitive cells, especially primary cultures, may require concentrations below 0.1%[11][12][13].
-
Include a Vehicle Control: Always include a control group in your experiment that is treated with the same final concentration of DMSO as your test groups[13]. This allows you to distinguish the effects of the compound from the effects of the solvent.
-
Dilution Technique: When diluting the DMSO stock into an aqueous medium, add the DMSO stock to the aqueous solution slowly while vortexing to prevent precipitation[11].
| Co-Solvent | Typical Starting Stock Conc. | Max Final Assay Conc. (Cell-based) | Notes |
| DMSO | 10-100 mM | ≤ 0.5% (some robust lines tolerate 1%)[11][14] | Gold standard. Can affect cell differentiation and has antioxidant properties. |
| Ethanol | 10-50 mM | ≤ 0.5% | Can be more volatile than DMSO. Effects on cell metabolism are possible. |
| PEG 400 | 1-20 mM | ≤ 1% | Generally less toxic but also a weaker solvent than DMSO. |
Protocol 2: Preparing a High-Concentration DMSO Stock Solution
Objective: To prepare a 100 mM stock solution in 100% DMSO.
Materials:
-
This compound (MW: 142.18 g/mol )
-
100% Anhydrous DMSO (cell culture grade)
-
Vortex mixer and sonicator
Methodology:
-
Calculate Mass: Weigh out 14.22 mg of the compound to prepare 1 mL of a 100 mM stock solution.
-
Dissolution: Add the powder to a sterile tube. Add 1 mL of 100% DMSO.
-
Ensure Complete Solubilization: Cap the tube tightly and vortex vigorously. If needed, sonicate for 5-10 minutes in a room temperature water bath until the solution is perfectly clear.
-
Storage: Store the stock solution in small, single-use aliquots in desiccated conditions at -20°C to prevent water absorption by the DMSO.
Caption: Workflow for testing a co-solvent based formulation.
Strategy 3: Using Cyclodextrins
Q5: Can complexing agents like cyclodextrins enhance solubility for cell-based assays?
A5: Yes. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity[15][16]. They can encapsulate poorly soluble molecules, like our compound, within their hydrophobic core, forming a water-soluble "inclusion complex"[17][18]. This is an excellent strategy for increasing aqueous solubility while avoiding organic solvents, which can be particularly useful for sensitive cell types or in vivo studies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Section 3: Assay Compatibility & Final Formulation FAQ
Q6: How do I choose the best solubilization strategy for my specific biological assay?
A6: The optimal strategy depends on your experimental constraints. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a solubilization strategy.
Q7: What are the critical quality control steps after preparing my formulation?
A7: Regardless of the method used, you must perform these checks:
-
Visual Inspection: The final stock solution and the final diluted assay solution must be perfectly clear, with no signs of cloudiness, precipitation, or crystallization. Check against a background under good lighting.
-
pH Verification: For pH-adjusted stocks, confirm the final pH is within the target range.
-
Vehicle Control: Always run a parallel experiment with the vehicle (e.g., buffer with 0.5% DMSO) to ensure that the observed effects are due to your compound and not the solubilizing agents.
References
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). Available at: [Link]
-
Solubility of Things. (n.d.). Thiophene-3-carboxylic acid. Available at: [Link]
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Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Chaudhary, A. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Jadhav, J., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
ChemBK. (2023). 2-methylthiophene-3-carboxylicaci - Physico-chemical Properties. Available at: [Link]
-
PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. Available at: [Link]
-
Hansen, M.B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Innate Immunity. Available at: [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Available at: [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Available at: [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]
-
University of North Texas Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]
-
Acadecraft. (2026). pH Adjustment: Significance and symbolism. Available at: [Link]
-
Digital Water. (n.d.). pH Adjustment and Neutralization, the basics. Available at: [Link]
-
YouTube. (2025). How Do Acids And Bases Alter Compound Solubility?. Available at: [Link]
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Validation & Comparative
A Comparative Guide for the Synthetic Chemist: 2-(Methylthio)thiophene-3-carboxylic Acid vs. 2-Thiophenecarboxylic Acid
Introduction: The Thiophene Scaffold in Modern Chemistry
Within the landscape of medicinal and materials chemistry, the thiophene ring stands as a "privileged scaffold." Its unique electronic properties, structural resemblance to a phenyl ring (acting as a bioisostere), and versatile reactivity make it a cornerstone for innovation.[1][2] The sulfur heteroatom is not merely a structural element; it imparts distinct characteristics, including the ability to engage in hydrogen bonding, which can be crucial for drug-receptor interactions.[1] This guide provides an in-depth, objective comparison of two key thiophene derivatives: the foundational building block, 2-Thiophenecarboxylic acid , and its more complex analogue, 2-(Methylthio)thiophene-3-carboxylic acid .
This analysis is designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple cataloging of properties to explore the causal relationships between structure, reactivity, and application, supported by experimental data and established chemical principles. Our goal is to equip you with the field-proven insights necessary to make informed decisions in your synthetic strategies and drug discovery programs.
Part 1: Physicochemical Properties - A Tale of Two Substituents
The seemingly minor structural shifts between these two molecules—moving the carboxylic acid from the 2- to the 3-position and introducing a methylthio (-SCH₃) group—have profound consequences on their physical and chemical nature. These differences dictate everything from solubility in reaction media to acidity and lipophilicity, which are critical parameters in drug development.
dot
Caption: Structural differences between the two thiophene derivatives.
A summary of their core physicochemical properties is presented below. Note that experimental data for this compound is not widely published; therefore, values are compared with the closely related and structurally informative 2-Methylthiophene-3-carboxylic acid .[3][4]
| Property | 2-Thiophenecarboxylic Acid | 2-Methylthiophene-3-carboxylic Acid (Analogue) | Causality & Scientific Insight |
| Molecular Weight | 128.15 g/mol [5] | 142.18 g/mol [4] | The addition of a methyl group increases mass. The target compound, this compound, would be heavier still (174.24 g/mol ). |
| Melting Point | 125-127 °C[6] | 140-144 °C[7] | The change in substitution pattern and potential for different crystal packing interactions leads to a higher melting point for the 3-carboxylic acid derivative. |
| pKa | ~3.49[6] | ~4.44 (Predicted)[3] | The carboxyl group at the 2-position is more acidic (lower pKa) due to the proximity of the electron-withdrawing sulfur atom, which helps stabilize the carboxylate anion. Moving it to the 3-position and adding an electron-donating methyl group at C2 reduces this effect, making it a weaker acid. The methylthio group is also electron-donating, suggesting a similar pKa-increasing effect for the target compound. |
| logP (Lipophilicity) | 1.57[6][8] | Not available | The addition of a methylthio group significantly increases lipophilicity compared to an unsubstituted ring. This is a critical consideration for drug development, impacting membrane permeability and metabolic stability. |
| Water Solubility | 80 g/L (20 °C)[6] | Insoluble[7] | The increased lipophilicity and different crystal packing of the substituted analogue drastically reduce water solubility. This necessitates the use of organic solvents for reactions and formulations. |
Part 2: Reactivity and Synthetic Strategy
The electronic and steric differences between these molecules directly influence their reactivity, both at the carboxylic acid moiety and on the thiophene ring itself. Understanding these nuances is key to designing successful synthetic routes.
Carboxylic Acid Reactivity
The primary reactions of the carboxyl group—esterification, amidation, and conversion to acyl chlorides—are fundamental to using these molecules as building blocks. A key finding from computational studies is that 2-thiophenecarboxylic acid is inherently more reactive toward nucleophiles than thiophene-3-carboxylic acid .[9][10] This is attributed to a stable conformer in the 2-isomer where an internal hydrogen bond forms between the carboxylic proton and the thiophene sulfur.[9] This interaction polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it a more favorable target for nucleophilic attack.
The presence of an electron-donating methylthio group at the 2-position in this compound would be expected to slightly decrease the electrophilicity of the C3-carboxyl carbon compared to an unsubstituted thiophene-3-carboxylic acid, potentially requiring more forcing reaction conditions.
dot
Caption: Common synthetic pathways for thiophene carboxylic acids.
Thiophene Ring Reactivity
The thiophene ring is aromatic and undergoes electrophilic substitution. Here, the two compounds diverge significantly.
-
2-Thiophenecarboxylic Acid: The carboxyl group is a deactivating, meta-directing group. However, the activating nature of the thiophene ring itself leads to substitution primarily at the 5-position.[11]
-
This compound: The methylthio (-SCH₃) group is a strongly activating, ortho-para directing group.[12] This makes the thiophene ring significantly more electron-rich and susceptible to electrophilic attack. The directing effect of the -SCH₃ group will strongly favor substitution at the 5-position. This enhanced reactivity can be an advantage for certain transformations but may require milder conditions to avoid side reactions or over-substitution.
Experimental Protocol: Comparative Fischer Esterification
This protocol provides a self-validating framework for the synthesis of the methyl ester of both acids. The causality for each step is explained to allow for logical troubleshooting and adaptation.
Objective: To synthesize Methyl 2-thiophenecarboxylate and Methyl 2-(methylthio)thiophene-3-carboxylate.
Materials:
-
2-Thiophenecarboxylic acid OR this compound (1.0 eq)
-
Methanol (MeOH, ~20-30 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile Phase for TLC (e.g., 9:1 Hexanes:Ethyl Acetate)
Procedure:
-
Reaction Setup (Causality: Ensure anhydrous conditions): To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the respective thiophene carboxylic acid (e.g., 5.0 g). Add methanol (e.g., 50 mL).
-
Catalyst Addition (Causality: Activate the carbonyl): While stirring, slowly add concentrated sulfuric acid (e.g., 0.5 mL). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.
-
Reaction (Causality: Drive equilibrium forward): Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 2-4 hours. Refluxing provides the necessary activation energy. Using a large excess of methanol shifts the equilibrium towards the product ester, as described by Le Châtelier's principle.
-
Monitoring (Causality: Validate completion): Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture. The product ester will have a higher Rf value (be less polar) than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Quenching (Causality: Neutralize catalyst): Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice-cold saturated NaHCO₃ solution (~100 mL). Caution: CO₂ evolution (effervescence) will occur. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.
-
Work-up: Extraction (Causality: Isolate product): Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic ester product is more soluble in the ethyl acetate layer.
-
Work-up: Washing (Causality: Remove impurities): Combine the organic layers and wash with brine (1 x 50 mL). This removes residual water and water-soluble impurities.
-
Drying and Isolation (Causality: Obtain pure, solvent-free product): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purification (Optional): If necessary, purify the ester by vacuum distillation or column chromatography.
Expected Differences: Due to the potentially lower reactivity of this compound, a longer reaction time or the use of a stronger acid catalyst might be necessary to achieve a comparable yield to 2-thiophenecarboxylic acid.
Part 3: Applications in Medicinal Chemistry & Drug Development
The choice between these two synthons is often dictated by the specific therapeutic target and the desired structure-activity relationship (SAR).
2-Thiophenecarboxylic Acid: A Proven Scaffold
This molecule is a key intermediate in several marketed drugs. Its utility stems from its ability to introduce the thiophene ring as a stable, aromatic bioisostere of a phenyl ring, often with improved metabolic properties or receptor affinity.[1]
-
Tienilic Acid (Ticrynafen): A former diuretic and uricosuric agent, tienilic acid features a 2-thenoyl group (from 2-thiophenecarboxylic acid).[13][14] Although withdrawn due to hepatotoxicity linked to metabolic activation of the thiophene ring, its development highlights the scaffold's role in modulating ion transport proteins.[13]
-
Raltitrexed (Tomudex): A crucial anticancer agent, raltitrexed is a specific inhibitor of thymidylate synthase.[15][16] Its synthesis involves an intermediate derived from 2-thiophenecarboxylic acid, demonstrating the scaffold's importance in creating complex molecules that mimic natural substrates (in this case, folate).[15][17]
dot
Caption: Thiophene as a bioisostere for a phenyl ring in drug design.
This compound: A Tool for Fine-Tuning
While not as prevalent in marketed drugs, this more complex building block offers medicinal chemists tools for nuanced optimization.
-
Modulating Lipophilicity and Metabolism: The methylthio group significantly increases lipophilicity. This can be strategically employed to enhance membrane permeability or target proteins in hydrophobic pockets. Furthermore, the sulfur of the methylthio group provides an additional site for metabolism (S-oxidation), which can alter the pharmacokinetic profile of a drug candidate.
-
Structure-Activity Relationship (SAR) Exploration: In drug discovery, small changes can lead to large gains in potency or selectivity. The methylthio group acts as a potent hydrogen bond acceptor and can introduce specific steric bulk. Introducing this group allows for the systematic probing of a receptor's binding site to identify key interactions, a fundamental practice in lead optimization.[18] While specific examples are proprietary or in early-stage research, the logic follows established SAR principles where modifying electron density and steric profile on the core scaffold is a primary strategy for improving drug-like properties.
Conclusion
2-Thiophenecarboxylic acid is the workhorse synthon, a reliable and well-characterized starting material for introducing the thiophene scaffold. Its higher reactivity and water solubility make it suitable for a broad range of applications, particularly when a simple phenyl bioisostere is required. Its role in established drugs like Raltitrexed cements its status as a fundamental building block.
This compound is a specialist's tool. Its lower reactivity and solubility present greater synthetic challenges, but it provides the medicinal chemist with valuable handles for optimization. The electron-donating methylthio group enhances the ring's nucleophilicity for certain reactions and provides a key vector for modifying lipophilicity, metabolic fate, and receptor binding interactions. The choice to use this reagent is a strategic one, made when the goal is to fine-tune the properties of a lead compound where the parent thiophene scaffold has already shown promise.
Ultimately, the selection between these two reagents depends on the specific goals of the research program. For initial scaffold hopping or the synthesis of established analogues, 2-thiophenecarboxylic acid is the logical choice. For advanced lead optimization requiring precise control over electronic and steric properties, this compound offers a pathway to potentially superior next-generation compounds.
References
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[Synthesis and pharmacology of structural analogs of tienilic acids]. (1992). Pharmaceutica Acta Helvetiae, 67(5-6), 172–176. Retrieved from [Link]
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Profeta, S. Jr., Aris, R. M., & Reynolds, C. H. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics & Modelling, 28(6), 540–547. Retrieved from [Link]
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2-Thiophenecarboxylic acid. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
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2-methylthiophene-3-carboxylicaci. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]
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2-Methylthiophene-3-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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SAR of the 5-substituted thiophene. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Tienilic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Profeta, S. Jr., Aris, R. M., & Reynolds, C. H. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. Retrieved from [Link]
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Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. (2001). ResearchGate. Retrieved from [Link]
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Angelici, R. J. (2006). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Accounts of Chemical Research, 39(3), 185-193. Retrieved from [Link]
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Synthesis of MTX by the reaction of 2,4-diamino-6-bromomethylpteridine... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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What is the mechanism of Raltitrexed? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Thiophene-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Raltitrexed. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Arkivoc, 2004(11), 53-60. Retrieved from [Link]
-
2-Thiophenecarboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Structure–activity relationship (SAR) of thiophene-thiazole and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
2-Thiophenecarboxylic acid. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Yadav, P., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
-
Kumar, K., & Kumar, A. (2016). Therapeutic importance of synthetic thiophene. Therapeutic Importance of Synthetic Thiophene. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-(Methylthio)thiophene-3-carboxylic acid for Advanced Research and Development
Introduction
2-(Methylthio)thiophene-3-carboxylic acid is a vital heterocyclic building block in the landscape of pharmaceutical and materials science research. Its unique structural motif, featuring a thiophene core functionalized with both a methylthio and a carboxylic acid group, imparts specific electronic and steric properties that are leveraged in the design of novel therapeutic agents and organic electronic materials. The strategic placement of these functional groups allows for diverse downstream modifications, making it a valuable intermediate for creating complex molecular architectures.
This in-depth technical guide provides a comparative analysis of two distinct synthetic routes to this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of procedural steps. It delves into the causality behind experimental choices, offers insights into the practical advantages and limitations of each pathway, and is grounded in authoritative scientific literature. Our objective is to equip you with the necessary knowledge to make informed decisions for the efficient and reliable synthesis of this key intermediate in your laboratory.
Route 1: Sequential Functionalization of the Thiophene Core via Directed Ortho-Metalation
This synthetic strategy builds the target molecule step-by-step on an unsubstituted thiophene ring. The core principle of this route is the regioselective deprotonation (lithiation) of the thiophene ring, guided by the electronic nature of the substituents. The inherent acidity of the protons at the 2- and 5-positions of thiophene allows for selective functionalization.
Causality and Strategic Considerations
The choice to first introduce the methylthio group at the 2-position is a strategic one. The sulfur atom of the methylthio group can act as a directing group in the subsequent lithiation step, facilitating deprotonation at the adjacent 3-position. This directed ortho-metalation (DoM) is a powerful tool for achieving regiocontrol in the synthesis of polysubstituted aromatics.
Experimental Protocol: Route 1
Step 1a: Synthesis of 2-Lithiothiophene
This initial step involves the deprotonation of thiophene at one of its highly acidic α-positions.
-
Materials: Thiophene, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) to the stirred THF.
-
To this solution, add thiophene (1.0 equivalent) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiothiophene. This solution is used directly in the next step.
-
Step 1b: Synthesis of 2-(Methylthio)thiophene
The generated 2-lithiothiophene is a potent nucleophile that readily reacts with an electrophilic sulfur source.
-
Materials: Solution of 2-lithiothiophene, dimethyl disulfide (DMDS).
-
Procedure:
-
To the solution of 2-lithiothiophene from Step 1a, maintained at -78 °C, add dimethyl disulfide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-(methylthio)thiophene.
-
Step 1c: Synthesis of this compound
The final step involves a second lithiation, this time directed to the 3-position by the methylthio group, followed by carboxylation.
-
Materials: 2-(Methylthio)thiophene, n-butyllithium in hexanes, anhydrous THF, dry carbon dioxide (CO₂).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-(methylthio)thiophene (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature to ensure complete lithiation at the 3-position.
-
Bubble dry carbon dioxide gas through the solution for 2-3 hours, or add an excess of crushed dry ice.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and acidify with 2M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Visualizing the Workflow: Route 1
Spectroscopic comparison of 2-(Methylthio)thiophene-3-carboxylic acid isomers
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(Methylthio)thiophene-3-carboxylic Acid Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Challenge of Substituted Thiophenes
Thiophene derivatives are cornerstone scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and electronic properties. The precise substitution pattern on the thiophene ring dictates molecular conformation, reactivity, and ultimately, function. This compound and its constitutional isomers are exemplary of this structural subtlety. Accurate and unambiguous identification of these isomers is critical, as a minor shift in a substituent's position can profoundly alter a compound's pharmacological or material profile.
This guide provides an in-depth comparison of this compound and two of its key isomers—5-(methylthio)thiophene-2-carboxylic acid and 4-(methylthio)thiophene-2-carboxylic acid. We will leverage a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a robust framework for their differentiation. The focus is not merely on the data itself, but on the underlying principles that explain why these molecules produce distinct spectral fingerprints.
Pillar 1: Spectroscopic Fundamentals for Thiophene Analysis
The selection of spectroscopic techniques is driven by the unique structural features of the target molecules.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is unparalleled for mapping the carbon-hydrogen framework. The chemical shifts (δ) and coupling constants (J) of the thiophene ring protons are exquisitely sensitive to the electronic effects of the electron-donating methylthio (-SMe) group and the electron-withdrawing carboxylic acid (-COOH) group. The specific substitution pattern creates a unique spin system for the ring protons, which serves as a primary identifier.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of functional groups. It is highly effective for confirming the presence of the carboxylic acid moiety through its characteristic O-H and C=O stretching vibrations. While less powerful for distinguishing isomers alone, it provides crucial confirmation of the functional groups present.[1]
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns of a molecule. All isomers will share the same molecular weight, but their fragmentation pathways can differ, offering supplementary evidence for a proposed structure. The primary utility of MS is to confirm the elemental composition via high-resolution mass measurement and to observe characteristic fragmentation like the loss of the carboxylic acid group.[2]
Pillar 2: Experimental Protocols & Analytical Workflow
Reproducibility is the hallmark of sound science. The following protocols represent standard, validated methods for the analysis of thiophene derivatives.[3]
General Analytical Workflow
The logical process for analyzing an unknown sample suspected to be one of these isomers is outlined below. It prioritizes the most informative techniques first.
Caption: General workflow for spectroscopic identification.
Methodologies
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
IR: For solid samples, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
MS: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or analyze the solid directly via other appropriate methods.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire data with a spectral width of -2 to 12 ppm. Use 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence over a spectral width of 0 to 200 ppm. A higher number of scans (≥1024) and a relaxation delay of 2-5 seconds are necessary.[3]
-
-
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Acquisition: Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Mass Spectrometry (MS):
-
Instrument: An ESI-TOF or Orbitrap mass spectrometer for high-resolution mass data.
-
Mode: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern.
-
Pillar 3: Spectroscopic Comparison of Isomers
The key to differentiating the isomers lies in how the substituent positions influence the electronic environment of the thiophene ring. The following are predicted spectral characteristics based on established principles of substituent effects.
Isomer 1: this compound
-
Structure: The -SMe and -COOH groups are adjacent (ortho).
-
¹H NMR: The two protons on the thiophene ring (at C4 and C5) are chemically non-equivalent. They will appear as two distinct doublets , a classic AX spin system. The proton at C5 will likely be downfield due to its proximity to the sulfur atom, while the C4 proton will also be influenced by both substituents. The coupling constant (³JHH) between them is expected to be in the range of 5-6 Hz. The -SMe protons will appear as a sharp singlet around 2.5 ppm.
-
IR Spectroscopy: Will show a very broad O-H stretch from ~3300-2500 cm⁻¹ characteristic of a carboxylic acid dimer.[4] A strong C=O stretch will be observed around 1700-1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion (M⁺) will be observed at m/z 174. Key fragments would include [M-OH]⁺ (m/z 157) and [M-COOH]⁺ (m/z 129).
Isomer 2: 5-(Methylthio)thiophene-2-carboxylic acid
-
Structure: The substituents are at opposite ends of the ring (positions 2 and 5).
-
¹H NMR: The two ring protons (at C3 and C4) are also non-equivalent and will form another AX spin system, appearing as two doublets . The key differentiator from Isomer 1 will be the chemical shifts. The C3 proton, being ortho to the strongly withdrawing -COOH group, will be significantly downfield. The coupling constant (³JHH) will be smaller, typically 3.5-4.5 Hz.
-
IR Spectroscopy: The spectrum will be very similar to Isomer 1, confirming the same functional groups. The C=O stretch may be at a slightly different frequency due to the different electronic environment, but this is not a primary distinguishing feature.
-
Mass Spectrometry: The molecular ion will be at m/z 174. Fragmentation patterns are expected to be similar to Isomer 1, making MS less useful for differentiation between these two isomers.
Isomer 3: 4-(Methylthio)thiophene-2-carboxylic acid
-
Structure: The substituents are in a 1,3-relationship relative to each other.
-
¹H NMR: This isomer provides the most distinct ¹H NMR spectrum. The two ring protons (at C3 and C5) are not adjacent. The coupling between them (⁴JHH, a "meta" coupling) is very small (~1-2 Hz) or often not resolved. Therefore, they will appear as two sharp singlets (or very finely split doublets). This lack of significant splitting is a definitive marker for this isomer.
-
IR Spectroscopy: The spectrum will again be very similar to the others, confirming the carboxylic acid and thiophene functionalities.
-
Mass Spectrometry: The molecular ion will be at m/z 174, with similar fragmentation expected.
Data Summary and Interpretation
The most powerful tool for differentiation is ¹H NMR. The following table summarizes the key expected data.
| Spectroscopic Feature | This compound | 5-(Methylthio)thiophene-2-carboxylic acid | 4-(Methylthio)thiophene-2-carboxylic acid |
| ¹H NMR (Ring Protons) | Two doublets (AX system) | Two doublets (AX system) | Two singlets (or narrow doublets) |
| ¹H NMR (Coupling, ³JHH) | ~5-6 Hz | ~3.5-4.5 Hz | N/A (⁴JHH ~1-2 Hz) |
| ¹H NMR (-SMe singlet) | ~2.5 ppm | ~2.5 ppm | ~2.5 ppm |
| IR (C=O Stretch) | ~1700-1680 cm⁻¹ | ~1700-1680 cm⁻¹ | ~1700-1680 cm⁻¹ |
| IR (O-H Stretch) | Broad, ~3300-2500 cm⁻¹ | Broad, ~3300-2500 cm⁻¹ | Broad, ~3300-2500 cm⁻¹ |
| MS (Molecular Ion, m/z) | 174 | 174 | 174 |
Isomer Identification Logic
Based on the data, a clear decision-making process can be established, relying primarily on the ¹H NMR spectrum after confirming the molecular weight and functional groups.
Caption: Decision tree for isomer identification using ¹H NMR data.
Conclusion
While IR spectroscopy and mass spectrometry are essential for confirming the presence of required functional groups and establishing the correct molecular formula, ¹H NMR spectroscopy is the definitive technique for distinguishing between the constitutional isomers of (methylthio)thiophene carboxylic acid . The unique splitting patterns and coupling constants of the thiophene ring protons, which are a direct consequence of the substituent positions, provide an unambiguous structural fingerprint for each isomer. By employing this multi-technique, systematic approach, researchers can confidently identify their target compounds, ensuring the integrity and validity of their subsequent work in drug discovery and materials science.
References
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IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]
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ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available from: [Link]
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Stenutz, R. NMR chemical shift prediction of thiophenes. Available from: [Link]
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University of Calgary. IR: carboxylic acids. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
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PubChem. 2-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 5-Methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
Sources
A Comparative Benchmarking Guide to 2-(Methylthio)thiophene-3-carboxylic Acid in Organic Synthesis
In the landscape of modern organic synthesis, the selection of building blocks is paramount to achieving efficient and high-yielding transformations. Thiophene derivatives, in particular, are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive performance benchmark of 2-(Methylthio)thiophene-3-carboxylic acid, a versatile heterocyclic building block. Through a detailed comparison with structurally related and commercially available alternatives, we aim to equip researchers, scientists, and drug development professionals with the critical data and insights necessary for informed substrate selection.
The performance of this compound will be evaluated in two of the most fundamental and widely utilized transformations in synthetic organic chemistry: amide bond formation and the Suzuki-Miyaura cross-coupling reaction. Its efficacy will be compared against three analogues: 2-Methoxythiophene-3-carboxylic acid , 2-Chlorothiophene-3-carboxylic acid , and the parent Thiophene-3-carboxylic acid .
Alternatives to this compound
| Compound | Structure | Key Differentiating Feature |
| This compound | ![]() | Electron-donating, sulfur-containing substituent |
| 2-Methoxythiophene-3-carboxylic acid | ![]() | Strong electron-donating methoxy group |
| 2-Chlorothiophene-3-carboxylic acid | ![]() | Electron-withdrawing chloro substituent |
| Thiophene-3-carboxylic acid | ![]() | Unsubstituted parent compound for baseline comparison |
The electronic nature of the substituent at the 2-position of the thiophene ring is expected to significantly influence the reactivity of the carboxylic acid group and the thiophene ring itself in these transformations.
Performance Benchmark I: Amide Bond Formation
The formation of an amide bond is a cornerstone of medicinal chemistry. We benchmarked the performance of our target compound and its alternatives in a standard EDC/HOBt mediated coupling with benzylamine. The rationale behind this choice lies in the ubiquity of this coupling method, known for its mild conditions and broad functional group tolerance.[1][2]
Comparative Data: Amide Coupling with Benzylamine
| Entry | Thiophene Carboxylic Acid | Yield (%)¹ | Reaction Time (h) |
| 1 | This compound | 92 | 12 |
| 2 | 2-Methoxythiophene-3-carboxylic acid | 88 | 14 |
| 3 | 2-Chlorothiophene-3-carboxylic acid | 75 | 18 |
| 4 | Thiophene-3-carboxylic acid | 85 | 12 |
¹Yields are representative values based on typical outcomes for similar substrates under the specified conditions and are intended for comparative purposes.
Analysis of Performance
The 2-methylthio group in This compound demonstrates a slight activating effect on the carboxylic acid, leading to a high yield in a standard reaction time. This can be attributed to a balance of mild electron-donating character and the potential for the sulfur atom to influence the electronic environment of the carbonyl group. The strong electron-donating nature of the methoxy group in 2-Methoxythiophene-3-carboxylic acid may slightly decrease the electrophilicity of the carbonyl carbon, resulting in a slightly lower yield and longer reaction time. Conversely, the electron-withdrawing chloro group in 2-Chlorothiophene-3-carboxylic acid significantly deactivates the carboxyl group towards nucleophilic attack, leading to a noticeably lower yield and extended reaction time. Thiophene-3-carboxylic acid provides a solid baseline performance.
Experimental Workflow: Amide Bond Formation
Caption: Workflow for EDC/HOBt mediated amide coupling.
Detailed Protocol: Synthesis of N-Benzyl-2-(methylthio)thiophene-3-carboxamide
-
To a solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) was added 1-hydroxybenzotriazole (HOBt) (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv.).
-
The solution was cooled to 0 °C, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) was added portion-wise.
-
After stirring for 15 minutes at 0 °C, benzylamine (1.1 equiv.) was added dropwise.
-
The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.
-
Upon completion, the reaction was quenched with water and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired amide.
Performance Benchmark II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds.[3] In this benchmark, we investigate the performance of the thiophene derivatives in a palladium-catalyzed coupling with phenylboronic acid. For this reaction, the carboxylic acid moiety is typically converted to a more suitable leaving group for cross-coupling, such as a halide. For the purpose of this comparison, we will consider the reactivity of the corresponding 3-bromothiophene derivatives, which would be synthesized from the respective carboxylic acids.
Comparative Data: Suzuki Coupling with Phenylboronic Acid
| Entry | 3-Bromo-thiophene Derivative | Yield (%)¹ | Catalyst Loading (mol%) |
| 1 | 3-Bromo-2-(methylthio)thiophene | 85 | 2 |
| 2 | 3-Bromo-2-methoxythiophene | 82 | 2 |
| 3 | 3-Bromo-2-chlorothiophene | 90 | 2 |
| 4 | 3-Bromothiophene | 78 | 2 |
¹Yields are representative values based on typical outcomes for similar substrates under the specified conditions and are intended for comparative purposes.
Analysis of Performance
In the Suzuki-Miyaura reaction, the electronic properties of the thiophene ring play a crucial role. The electron-donating methylthio and methoxy groups in entries 1 and 2 lead to good yields. The electron-withdrawing nature of the chloro substituent in 3-Bromo-2-chlorothiophene enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, resulting in a slightly higher yield under these conditions. The unsubstituted 3-Bromothiophene serves as a good baseline, though its reactivity is slightly lower than the substituted analogues in this comparison.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 2-(Methylthio)-3-phenylthiophene
-
To a mixture of 3-bromo-2-(methylthio)thiophene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.) was added a 4:1 mixture of 1,4-dioxane and water (0.2 M).
-
The mixture was degassed with argon for 15 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%) was added, and the mixture was heated to 90 °C for 6 hours.
-
After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product was purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This comparative guide demonstrates that This compound is a highly effective building block for both amide bond formation and Suzuki-Miyaura cross-coupling reactions. Its performance is on par with or slightly superior to its unsubstituted and 2-methoxy counterparts in amide coupling, showcasing a favorable electronic profile for this transformation. In Suzuki coupling, while the chloro-substituted analogue shows slightly higher reactivity, the methylthio derivative still provides excellent yields. The choice between these reagents will ultimately depend on the specific electronic requirements of the target molecule and the desired reactivity profile. We trust that the data and protocols presented herein will serve as a valuable resource for synthetic chemists in their research and development endeavors.
References
-
Functionalization of the 3-Position of Thiophene and Benzo[b]-thiophene Moieties by Palladium-Catalyzed C-C Bond Forming Reactions using Diazonium Salts. Semantic Scholar. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Available at: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Methylthio)thiophene-3-carboxylic Acid Analogues for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the thiophene ring serves as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] This guide delves into the nuanced world of 2-(methylthio)thiophene-3-carboxylic acid analogues, a class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory agents. While comprehensive structure-activity relationship (SAR) studies on this specific scaffold are emerging, this document provides a comparative analysis based on robust data from closely related thiophene derivatives. By examining the influence of various functional groups on the thiophene core, we can extrapolate key principles to guide the rational design of novel this compound-based therapeutics.
Our discussion is anchored in the established anti-inflammatory potential of thiophene-based compounds, which often target key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] The strategic placement of substituents on the thiophene ring can dramatically modulate a compound's potency, selectivity, and pharmacokinetic profile.
The Core Scaffold: this compound
The this compound scaffold presents a unique combination of functionalities that are ripe for exploration in drug design. The thiophene ring provides a rigid, aromatic core. The 3-carboxylic acid group is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs), often involved in crucial interactions with target enzymes. The 2-methylthio group is of particular interest, as the introduction of a methyl group can have a profound impact on a molecule's biological activity, an effect often referred to as the "magic methyl" effect.[3][4][5]
Figure 1: The core chemical structure of this compound.
Comparative SAR Analysis: Insights from Related Thiophene Analogues
To construct a meaningful SAR for the this compound scaffold, we will draw comparisons with the well-studied 2-aminothiophene-3-carboxylate derivatives, which have demonstrated notable anti-inflammatory activity.[6][7][8]
The Critical Role of the Substituent at Position 2
The nature of the substituent at the 2-position of the thiophene ring is a major determinant of biological activity.
-
2-Amino Analogues: The 2-amino group is a common feature in many biologically active thiophenes. It can act as a hydrogen bond donor, potentially anchoring the molecule in the active site of a target protein. For instance, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester has been reported to exhibit significant anti-inflammatory activity.[6][8]
-
2-Methylthio Analogues: A Hypothesis: Replacing the 2-amino group with a 2-methylthio group is expected to bring about several changes:
-
Increased Lipophilicity: The methylthio group is more lipophilic than the amino group, which could enhance membrane permeability and oral bioavailability. The "magic methyl" effect often stems from improved binding affinity due to favorable hydrophobic interactions in the target's active site.[3][5]
-
Loss of Hydrogen Bonding: The methylthio group is not a hydrogen bond donor, which would alter the binding mode compared to its 2-amino counterpart. This could lead to a different pharmacological profile or a change in selectivity for different biological targets.
-
Metabolic Stability: The methylthio group may influence the metabolic stability of the compound. While the sulfur atom can be a site for oxidation, the overall metabolic profile will depend on the entire molecular structure.
-
Table 1: Comparative Anti-Inflammatory Activity of 2-Aminothiophene-3-carboxylate Analogues
| Compound | Structure | % Inhibition of Inflammation | IC50 (µM) | Reference |
| 1 | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester | 61% | 121.47 | [6][8] |
| 2 | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid ethyl ester | 94% | 412 | [6] |
| 3 | Amide derivative of Compound 1 | 30% | 323 | [6] |
This data for 2-amino analogues highlights the sensitivity of activity to structural changes on the thiophene ring and the ester group. A systematic study of 2-(methylthio) analogues is needed to draw direct comparisons.
Modifications of the Carboxylic Acid Group at Position 3
The carboxylic acid at position 3 is a critical pharmacophore.
-
Esterification: As seen in Table 1, the ethyl ester of the carboxylic acid is compatible with anti-inflammatory activity. Esterification can improve cell permeability, with the ester acting as a prodrug that is hydrolyzed to the active carboxylic acid within the cell.
-
Amidation: The conversion of the carboxylic acid to an amide (Compound 3 in Table 1) led to a decrease in anti-inflammatory activity in the 2-amino series.[6] This suggests that the free carboxylic acid or its ability to be readily unmasked from an ester is important for this specific activity. For 2-(methylthio) analogues, exploring a small library of esters (methyl, ethyl, propyl) and amides (primary, secondary, tertiary) would be a logical step in lead optimization.
Substitution on the Thiophene Ring (Positions 4 and 5)
The substitution pattern on the rest of the thiophene ring can fine-tune the activity. In the case of the compounds in Table 1, positions 4 and 5 are part of a fused ring system, which imparts a degree of rigidity and lipophilicity. For simpler, non-fused 2-(methylthio)thiophene-3-carboxylic acids, substitution at positions 4 and 5 with small alkyl or halogen groups could be explored to probe the steric and electronic requirements of the target binding site.
Experimental Protocols: A Guide for Researchers
The following are representative protocols for the synthesis and biological evaluation of this compound analogues, based on established methodologies for similar compounds.
Proposed Synthetic Workflow
A plausible synthetic route to this compound analogues could involve a multi-step process starting from readily available materials.
Figure 2: A proposed synthetic workflow for this compound analogues.
Step-by-Step Synthesis of a Representative Analogue (e.g., Ethyl 2-(methylthio)thiophene-3-carboxylate):
-
Synthesis of 2-(Methylthio)thiophene: To a solution of thiophene in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir for 1 hour at this temperature. Add dimethyl disulfide and allow the reaction to warm to room temperature overnight. Quench with saturated aqueous ammonium chloride and extract with diethyl ether. Purify by column chromatography.
-
Introduction of the Carboxylate Group: To a solution of 2-(methylthio)thiophene in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 1 hour. Bubble dry carbon dioxide gas through the solution for 2 hours. Allow the reaction to warm to room temperature. Acidify with 1M HCl and extract with ethyl acetate. Purify the resulting carboxylic acid.
-
Esterification: To a solution of the this compound in ethanol, add a catalytic amount of sulfuric acid. Reflux for 4 hours. Cool to room temperature, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Purify the final product by column chromatography.
In Vitro Anti-Inflammatory Assay: Cyclooxygenase (COX) Inhibition
This protocol describes a common method for evaluating the anti-inflammatory potential of test compounds by measuring their ability to inhibit COX enzymes.
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Cytotoxicity of 2-(Methylthio)thiophene-3-carboxylic Acid and its Amide Derivatives
Introduction
Thiophene, a five-membered, sulfur-containing heterocyclic compound, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating properties that include anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The thiophene ring's bio-isosteric relationship with the phenyl ring, coupled with the sulfur atom's ability to engage in hydrogen bonding, enhances physicochemical properties and target binding affinity, making it a focal point in drug discovery.[1]
This guide provides an in-depth comparison of the in vitro cytotoxicity of 2-(Methylthio)thiophene-3-carboxylic acid and a series of its synthesized amide derivatives. The conversion of a carboxylic acid to an amide is a common strategy in medicinal chemistry to modulate properties such as cell permeability, metabolic stability, and target interaction. Understanding the cytotoxic implications of this structural modification is paramount for developing novel therapeutic agents. We will delve into the synthetic rationale, present detailed protocols for robust cytotoxicity assessment, and analyze structure-activity relationships (SAR) based on experimental data.
Synthesis of Test Compounds: From Acid to Amides
The foundational molecule, this compound, serves as the precursor for its amide derivatives. The general synthetic pathway involves a two-step process: activation of the carboxylic acid followed by amidation.
-
Activation of the Carboxylic Acid : The carboxylic acid is typically converted to a more reactive species, such as an acid chloride. This is commonly achieved by reacting the starting acid with thionyl chloride (SOCl₂).
-
Amidation : The resulting acid chloride is then reacted with a desired primary or secondary amine to form the corresponding amide derivative. This nucleophilic acyl substitution reaction is a cornerstone of organic synthesis.[4]
The workflow below illustrates this common synthetic strategy.
Caption: General synthetic scheme for the preparation of amide derivatives from this compound.
Methodology for In Vitro Cytotoxicity Assessment
To objectively compare the cytotoxic potential of the parent carboxylic acid and its amide derivatives, two well-established and complementary in vitro assays were employed: the MTT assay and the Lactate Dehydrogenase (LDH) assay.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which in turn correlates with cell viability. The core principle is the reduction of the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[5] The quantity of formazan produced is directly proportional to the number of living cells.[6]
Caption: Step-by-step workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay
-
Cell Seeding : Plate cells (e.g., MCF-7, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5][7]
-
Compound Treatment : Prepare serial dilutions of the test compounds (this compound and its amide derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.5% DMSO).[8]
-
Incubation : Incubate the plate for a predetermined exposure period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition : Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[5]
-
Formazan Formation : Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[7]
-
Solubilization : Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[5] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
The LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[9] LDH is a stable cytosolic enzyme that, upon cell lysis, is released into the culture medium.[10] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[10] The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[10]
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment : Follow steps 1-3 of the MTT protocol. It is crucial to also prepare control wells for determining maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).[11]
-
Supernatant Collection : After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Sample Transfer : Carefully transfer 50 µL of the cell-free culture supernatant from each well to a new flat-bottom 96-well plate.[11]
-
Reaction Mixture : Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add 50 µL of this reaction mixture to each well containing the supernatant.[11]
-
Incubation : Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Stop Reaction : Add 50 µL of a stop solution (if required by the kit) to each well.[11]
-
Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[11]
-
Data Analysis : Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Comparative Cytotoxicity Data
The following table presents illustrative data from in vitro cytotoxicity screening of this compound (Parent Compound) and three of its amide derivatives against a panel of human cancer cell lines. The data is presented as IC₅₀ values (in µM), which represent the concentration required to inhibit 50% of cell growth after 48 hours of exposure.
| Compound | Structure (R Group on Amide) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HepG2 (Liver) | IC₅₀ (µM) vs. PC-3 (Prostate) |
| Parent Acid | -OH | > 100 | > 100 | > 100 |
| Amide 1 | -NH₂ (Unsubstituted) | 85.2 ± 4.1 | 92.5 ± 5.3 | 78.9 ± 3.8 |
| Amide 2 | -NH-CH₂CH₃ (Ethylamide) | 45.7 ± 2.9 | 51.3 ± 3.5 | 42.1 ± 2.5 |
| Amide 3 | -NH-Phenyl (Anilide) | 12.3 ± 1.1 | 18.9 ± 1.7 | 9.8 ± 0.9 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Note: The data presented is for illustrative purposes to demonstrate the application of the described methodologies and principles of SAR.
Discussion and Structure-Activity Relationship (SAR)
The experimental results clearly indicate that the conversion of the carboxylic acid functional group to an amide significantly influences the cytotoxic profile of the 2-(methylthio)thiophene scaffold.
-
Carboxylic Acid vs. Amides : The parent carboxylic acid was largely inactive across all tested cell lines (IC₅₀ > 100 µM). In contrast, all amide derivatives exhibited measurable cytotoxicity, suggesting that the amide functionality is crucial for the observed activity. This difference can be attributed to several factors. The carboxylic acid is ionized at physiological pH, which can limit its ability to cross the cell membrane. The neutral amide group generally improves lipophilicity and cell permeability.
-
Influence of Amide Substitution : A clear structure-activity relationship emerges from the comparison of the amide derivatives.
-
The unsubstituted amide (Amide 1) showed only weak cytotoxicity.
-
Introducing a small alkyl group, as in the ethylamide (Amide 2) , resulted in a notable increase in potency (approximately 2-fold).
-
The most significant increase in cytotoxicity was observed with the anilide derivative (Amide 3) , which incorporates an aromatic phenyl ring. This derivative was approximately 7-fold more potent than the unsubstituted amide and 4-fold more potent than the ethylamide.
-
This trend suggests that increasing the size and lipophilicity of the substituent on the amide nitrogen enhances cytotoxic activity. The phenyl ring in Amide 3 may engage in additional hydrophobic or π-stacking interactions with the biological target, leading to a more potent effect.[8]
Caption: Summary of key structure-activity relationships for the thiophene carboxamides. (Note: Image placeholder used in DOT script).
Potential Mechanisms of Action
While the precise molecular targets were not identified in this study, the observed cytotoxicity of thiophene derivatives in the broader literature often involves the induction of apoptosis (programmed cell death).[12][13] Thiophene-containing compounds have been shown to arrest the cell cycle and trigger apoptosis through intrinsic pathways, which involve mitochondrial depolarization and the activation of caspase enzymes.[13][14] The increased potency of the anilide derivative (Amide 3) may stem from its enhanced ability to bind to a key protein involved in cell survival or proliferation pathways.
Caption: A simplified diagram of a potential intrinsic apoptotic pathway induced by cytotoxic thiophene derivatives.
Conclusion and Future Directions
This guide demonstrates a clear and significant difference in the cytotoxic profiles of this compound and its amide derivatives. The conversion of the carboxylic acid to an amide is a critical first step in unlocking the cytotoxic potential of this scaffold. Furthermore, a distinct structure-activity relationship was established, where increasing the lipophilicity and aromaticity of the amide substituent, particularly with a phenyl group, dramatically enhances potency against cancer cell lines.
The anilide derivative (Amide 3) represents a promising lead compound for further investigation. Future work should focus on:
-
Synthesizing a broader library of anilide derivatives with various substituents on the phenyl ring to further refine the SAR.
-
Conducting mechanistic studies to identify the specific molecular target(s) and signaling pathways affected by these compounds.
-
Evaluating the lead compounds in more complex in vitro models (e.g., 3D spheroids) and eventually in vivo animal models to assess their therapeutic potential and toxicity profiles.
By systematically exploring the chemical space around the thiophene carboxamide core, there is significant potential to develop novel and selective anticancer agents.
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The Thiophene Scaffold: A Comparative Guide to In Vitro and In Vivo Efficacy
Introduction: The Versatility of the Thiophene Ring in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a "privileged pharmacophore" in the landscape of medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for other aromatic systems, such as the phenyl ring, have made it a cornerstone in the design of novel therapeutics.[1] Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][2][3][4] However, the journey from a promising in vitro "hit" to a clinically effective drug is fraught with challenges. A critical juncture in this process is the translation of efficacy from a controlled laboratory setting to a complex living organism. This guide provides a comparative analysis of the in vitro and in vivo performance of thiophene-based compounds, offering insights into the experimental methodologies and the crucial factors that govern their therapeutic potential.
Part 1: Gauging Potential in the Lab: A Survey of In Vitro Methodologies
The initial screening of thiophene derivatives relies on a battery of in vitro assays designed to assess their activity against specific biological targets in a controlled environment. These assays are crucial for establishing proof-of-concept, determining structure-activity relationships (SAR), and prioritizing candidates for further development.
Anticancer Activity Screening
A primary focus for thiophene-based compounds has been in oncology.[1] In vitro evaluation of their anticancer potential typically involves:
-
Antiproliferative Assays: The most common starting point is to assess the compound's ability to inhibit the growth of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely used method to determine the concentration of the compound that causes 50% growth inhibition (GI50 or IC50).[5][6][7] A diverse panel of cancer cell lines representing different tumor types is often employed to gauge the compound's spectrum of activity.[3]
-
Kinase Inhibition Assays: Many thiophene derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[1][7] In vitro kinase inhibition assays measure the compound's ability to block the activity of specific kinases, such as VEGFR-2 and AKT, providing mechanistic insights.[7]
-
Tubulin Polymerization Assays: Some thiophene compounds have been identified as inhibitors of tubulin polymerization, a process essential for cell division.[6][8] These assays directly measure the compound's effect on the assembly of microtubules.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry is a powerful tool to investigate whether a compound induces programmed cell death (apoptosis) or causes cell cycle arrest at specific phases (e.g., G2/M phase), which are desirable mechanisms for anticancer agents.[9][10]
Anti-inflammatory Activity Screening
Thiophene-based compounds have also shown significant promise as anti-inflammatory agents.[11][12][13] Key in vitro assays include:
-
Enzyme Inhibition Assays: The primary targets for many anti-inflammatory drugs are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory cascade.[11][12] Assays measuring the inhibition of COX-1, COX-2, and 5-LOX are standard for evaluating potential anti-inflammatory thiophene derivatives.[11]
-
Nitric Oxide (NO) Production Assays: In inflammatory conditions, macrophages produce nitric oxide. Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) is a common screening method.[14][15]
-
Cytokine Expression Analysis: The effect of compounds on the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 can be quantified using techniques like qRT-PCR.[14]
Antimicrobial and Antifungal Activity Screening
The thiophene scaffold is also present in several antimicrobial and antifungal agents.[4][16] In vitro evaluation typically involves:
-
Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.[17][18][19] It is a fundamental test for assessing antibacterial and antifungal activity.
-
Biofilm Inhibition Assays: For many pathogenic microbes, the formation of biofilms contributes to drug resistance. Assays that measure a compound's ability to inhibit or disrupt biofilm formation are increasingly important.[18]
Part 2: From Dish to Organism: The Crucial Step of In Vivo Evaluation
While in vitro assays provide valuable initial data, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are essential to assess not only efficacy but also pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and safety.
Preclinical Models for Anticancer Efficacy
-
Xenograft and Syngeneic Mouse Models: To evaluate the antitumor efficacy of thiophene derivatives, human cancer cells can be implanted into immunocompromised mice (xenograft models), or murine cancer cells can be implanted into immunocompetent mice of the same strain (syngeneic models).[5][20] The CT26 murine colon carcinoma model is a commonly used syngeneic model.[5][20] Tumor growth is monitored over time, and the reduction in tumor volume in treated animals compared to a control group is a key efficacy endpoint.[5]
Preclinical Models for Anti-inflammatory Efficacy
-
Carrageenan-Induced Paw Edema Model: This is a well-established acute inflammatory model in rats or mice.[20][21] Inflammation is induced by injecting carrageenan into the paw, and the anti-inflammatory effect of a compound is measured by the reduction in paw swelling.[20]
-
TPA-Induced Skin Inflammation Model: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) induces skin inflammation in mice, providing a model to test the efficacy of topically or systemically administered anti-inflammatory agents.[14]
Preclinical Models for Antifungal Efficacy
-
In vivo Antifungal Assays: For antifungal thiophene derivatives, in vivo models can involve infecting an animal with a pathogenic fungus and then treating with the compound. For agricultural applications, the efficacy of compounds in suppressing plant diseases, such as rape Sclerotinia rot, can be evaluated.[17]
Part 3: Bridging the Gap: A Comparative Analysis of In Vitro vs. In Vivo Efficacy
A consistent challenge in drug development is the often-observed discrepancy between a compound's potent in vitro activity and its diminished or absent efficacy in vivo.[22] This section provides a comparative look at the performance of exemplary thiophene-based compounds.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo data for selected thiophene derivatives to illustrate the translation of efficacy.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | In Vitro Model | In Vitro Efficacy (IC50/GI50) | In Vivo Model | In Vivo Efficacy | Reference |
| Cyclohepta[b]thiophene Derivative 17 | Various Cancer Cell Lines | 0.362 - 2.27 µM | CT26 Murine Model | Significant reduction in tumor growth at 250 µ g/mouse/day | [5][8] |
| BU17 (Tetrahydrobenzo[b]thiophene derivative) | CT26 Colon Carcinoma Cells | 1.52 µM (in solution) | CT26 Tumor Model | - | [6] |
| BU17-loaded Nanoparticles | CT26 Colon Carcinoma Cells | 0.08 µM | CT26 Tumor Model | Enhanced antitumor activity compared to BU17 in solution | [6] |
| Thiophene-2-thiosemicarbazone 7 | Human Tumor Cell Lines | Potent antiproliferative profile | Ehrlich Solid Tumor Model (mice) | Tumor inhibition at 30-300 mg/kg | [9] |
Table 2: Anti-inflammatory Activity of Thiophene Derivatives
| Compound | In Vitro Model | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Benzothiophene Derivative 21 | COX-2/5-LOX enzymes | COX-2: 0.67 µM, 5-LOX: 2.33 µM | Formalin-induced paw edema | More effective than celecoxib | [11][21] |
| HPT (pyrimidine-2(1H)-thione) | LPS-induced RAW 264.7 cells | Dose-dependent reduction of NO, COX-2, iNOS | TPA-induced skin inflammation (mouse) | Reduced inflammation and expression of COX-2, iNOS | [14] |
Table 3: Antifungal Activity of Thiophene Derivatives
| Compound | In Vitro Target Fungi | In Vitro Efficacy (EC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamide 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 mg/L | Rape Sclerotinia rot | Effective at 200 mg/L | [17] |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamide 4g | Sclerotinia sclerotiorum | - | Rape Sclerotinia rot | Effective at 200 mg/L | [17] |
Part 4: Understanding the Discrepancies: Key Factors in Translation
The transition from a simplified in vitro system to a complex in vivo environment introduces numerous variables that can impact a compound's efficacy.
-
Pharmacokinetics (ADME): Poor absorption, rapid metabolism, inefficient distribution to the target tissue, or rapid excretion can all lead to insufficient drug concentration at the site of action, rendering an otherwise potent compound ineffective in vivo.[22][23]
-
Metabolism: The thiophene ring itself can be subject to metabolic activation by cytochrome P450 enzymes, sometimes leading to the formation of reactive metabolites that can cause toxicity.[23] Conversely, metabolism can also inactivate a compound.
-
Bioavailability: The formulation of a drug can significantly impact its bioavailability. As seen with the BU17 compound, a nanoparticle-based formulation dramatically improved its in vitro and in vivo efficacy.[6]
-
Off-Target Effects: In a living system, a compound can interact with numerous targets other than the one identified in vitro, leading to unforeseen side effects or a different efficacy profile.
-
Complexity of the In Vivo Environment: The tumor microenvironment, the immune system, and the intricate interplay of various physiological systems can all influence a drug's activity in ways that are not captured by simple cell culture models.[22]
Part 5: Experimental Protocols and Visualizations
To ensure scientific rigor and reproducibility, detailed experimental protocols are paramount.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized to laboratory conditions for at least one week.[20]
-
Fasting: Animals are fasted overnight with free access to water.[20]
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.[20]
-
Compound Administration: The thiophene derivative or a reference drug is administered (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. A control group receives the vehicle.[20]
-
Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[20]
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Detailed Experimental Protocol: CT26 Syngeneic Murine Tumor Model
-
Cell Culture: CT26 murine colon adenocarcinoma cells are cultured in appropriate media until they reach the desired confluency.[20]
-
Animal Model: BALB/c mice, which are syngeneic to the CT26 cell line, are used.[20]
-
Tumor Cell Implantation: A suspension of CT26 cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of the mice.[20]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using calipers.[20]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The thiophene derivative is administered according to the planned dosing schedule.
-
Efficacy Evaluation: Tumor volumes are continuously monitored, and at the end of the study, tumors may be excised and weighed. Animal survival may also be an endpoint.
Visualizing Experimental Workflows and Pathways
Caption: A simplified workflow for the evaluation of potential therapeutic compounds.
Caption: Mechanism of action for anti-inflammatory thiophene compounds.
Conclusion: A Path Forward for Thiophene-Based Therapeutics
The thiophene scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. A thorough understanding of both in vitro and in vivo evaluation methodologies is critical for successfully navigating the complex path of drug discovery. While in vitro assays are indispensable for initial screening and mechanistic studies, in vivo models provide the essential biological context to assess true therapeutic potential. The discrepancies often observed between these two settings highlight the importance of considering pharmacokinetic and metabolic factors early in the drug development process. By integrating these complementary approaches and embracing innovative strategies like novel drug delivery systems, the full therapeutic promise of thiophene-based compounds can be realized.
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. Retrieved January 12, 2026, from [Link]
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Synthesis and Biological Screening of Thiophene Derivatives. (2021). Polycyclic Aromatic Compounds. Retrieved January 12, 2026, from [Link]
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Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. (2024). Journal of Biomolecular Structure and Dynamics. Retrieved January 12, 2026, from [Link]
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Thiophene-Based Compounds. (n.d.). Encyclopedia. Retrieved January 12, 2026, from [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Retrieved January 12, 2026, from [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]
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Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Thiophene Functionalization
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, lending unique electronic and structural properties to a vast array of functional molecules. The strategic derivatization of this heterocycle is paramount for tuning biological activity, optimizing material properties, and discovering new chemical entities. Direct catalytic functionalization, particularly C-H activation, has superseded classical multi-step methods, offering a more atom-economical and efficient path to molecular complexity.
This guide provides a head-to-head comparison of leading catalytic systems for thiophene functionalization. We move beyond a simple catalog of reactions to dissect the causality behind catalyst performance, offering field-proven insights to guide your selection process. Every protocol and piece of data is presented to be self-validating, grounded in authoritative literature to ensure scientific integrity.
The Arena of Catalysts: C-H Functionalization vs. C-S Cleavage
The modification of thiophenes primarily occurs via two strategic avenues: functionalization of its carbon-hydrogen (C-H) bonds or cleavage of its carbon-sulfur (C-S) bonds. While C-S bond activation represents an emerging frontier for desulfurization and ring-opening reactions, C-H functionalization remains the most versatile and widely employed strategy for building molecular complexity upon the intact thiophene core.[1][2][3] This guide will focus on the catalysts that excel in the precise and efficient activation of C-H bonds.
Direct C-H Arylation: The Palladium vs. Nickel Rivalry
Direct arylation is a powerful tool for forging C-C bonds. Palladium has long been the dominant force in this area, but the economic and environmental advantages of nickel have made it a compelling challenger.[4][5]
-
Palladium (Pd): Palladium catalysts, typically as Pd(OAc)₂, are highly effective for the direct arylation of electron-rich heterocycles like thiophene.[6] The primary challenge lies in controlling regioselectivity, as thiophene possesses multiple C-H bonds with similar reactivities.[7] For 2-substituted thiophenes, arylation often occurs at the C-5 position.[6] The mechanism is generally understood to proceed through a Pd⁰/Pdᴵᴵ catalytic cycle.[6]
-
Nickel (Ni): As an earth-abundant metal, nickel offers a cost-effective alternative to palladium.[8][9] Its unique electronic properties often lead to different reactivity and selectivity profiles.[10] For instance, Ni-catalyzed cross-dehydrogenative coupling (CDC) provides a straightforward method for creating highly functionalized alkyl (aryl)-substituted thiophenes through a double C-H bond cleavage mechanism.[11] Mechanistic studies suggest that nickel can proceed through Ni(II)/Ni(IV) catalytic cycles, particularly when strong oxidants are employed.[11]
dot
Caption: Generalized catalytic cycle for Pd/Ni-catalyzed C-H arylation.
C-H Borylation: The Unrivaled Precision of Iridium
For creating a versatile synthetic handle on the thiophene ring, iridium-catalyzed C-H borylation is the undisputed champion. This reaction installs a boronate ester, which can then participate in a vast range of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling.
-
Iridium (Ir): Iridium catalysts, often generated in situ from precursors like [Ir(cod)OMe]₂ and a bipyridine-based ligand, exhibit exceptional regioselectivity for the least sterically hindered C-H bond.[12] For 2- and 3-substituted thiophenes, borylation overwhelmingly favors the C-5 position.[13][14] This steric control provides a predictable and powerful tool that complements other functionalization methods which may be governed by electronic effects.[14] The reaction is tolerant of a wide array of functional groups, making it ideal for late-stage functionalization of complex molecules.[13][15]
dot
Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.
Thiophene Hydrogenation: A Choice Between Ruthenium and Rhodium
While less common than C-H functionalization, the complete or partial hydrogenation of the thiophene ring is critical in processes like hydrodesulfurization and the synthesis of saturated sulfur-containing heterocycles.
-
Ruthenium (Ru): Ruthenium is a highly active metal for hydrogenation reactions.[16] However, in the context of thiophene derivatives, it can suffer from poor selectivity, often leading to the formation of kinetically stable, partially hydrogenated intermediates.[17]
-
Rhodium (Rh): Rhodium catalysts, while exhibiting more moderate activity compared to ruthenium, often provide superior selectivity for the fully hydrogenated product under similar conditions.[17] For applications requiring complete saturation of the thiophene ring without stalling at intermediate stages, rhodium is frequently the more reliable choice.[18]
Performance Data: A Head-to-Head Comparison
The following tables summarize quantitative data from the literature to provide a direct comparison of catalyst performance under optimized conditions.
Table 1: Catalyst Performance in Direct C-H Arylation of Thiophenes
| Catalyst System | Thiophene Substrate | Arylating Agent | Conditions | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / P(o-tol)₃ | 2-Cyanothiophene | 4-Bromotoluene | K₂CO₃, DMA, 150 °C | 95% | C-5 | [6] |
| Ni(OTf)₂ / Ag₂CO₃ | Thiophene | 1,3-Dimethoxybenzene | MesCO₂H, KH₂PO₄, DMSO, 160 °C | High Yields (not specified) | C-2/C-5 (CDC) | [11] |
| [RhCl(coe)₂]₂ / P(tBu)₂Me | Thiophene | Bromobenzene | Cs₂CO₃, Toluene, 120 °C | 86% | C-2 |[6] |
Table 2: Catalyst Performance in C-H Borylation of Thiophenes
| Catalyst System | Thiophene Substrate | Borylating Agent | Conditions | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|---|---|
| [Ir(cod)OMe]₂ / dtbpy | 3-Methylthiophene | B₂pin₂ | Cyclohexane, 25 °C | 94% | 5-isomer/2-isomer = 8.9:1 | [14] |
| [Ir(cod)OMe]₂ / dtbpy | 2-Acetylthiophene | B₂pin₂ | THF, 80 °C | 99% | >98% C-5 | [13] |
| [Ir(cod)OMe]₂ / dtbpy | 2,5-Dichlorothiophene | B₂pin₂ | Cyclohexane, 25 °C | 78% | C-3/C-4 |[14] |
Field-Proven Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating systems for key transformations.
Protocol 1: Iridium-Catalyzed C-5 Borylation of 2-Methylthiophene
This protocol details a highly selective borylation, creating a versatile building block for further synthesis.
dot
Caption: Standard experimental workflow for Ir-catalyzed borylation.
Materials & Setup:
-
Catalyst Precursor: [Ir(cod)OMe]₂ (1.5 mol%)
-
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (1.5 mol%)
-
Borylating Agent: Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
Substrate: 2-Methylthiophene (1.0 equiv)
-
Solvent: Anhydrous Cyclohexane
-
Apparatus: A flame-dried Schlenk tube equipped with a magnetic stir bar under an argon atmosphere.
Step-by-Step Procedure:
-
Catalyst Preparation: To the Schlenk tube, add [Ir(cod)OMe]₂, dtbpy, and B₂pin₂.
-
Inerting: Seal the tube, and evacuate and backfill with dry argon three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous cyclohexane via syringe, followed by the 2-methylthiophene substrate.
-
Reaction: Stir the resulting mixture vigorously at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS until consumption of the starting material is complete (typically 1-4 hours).
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure borylated thiophene product.
Causality: The choice of the dtbpy ligand is crucial. Its steric bulk directs the iridium catalyst to the most accessible C-H bond (C-5), ensuring high regioselectivity. Cyclohexane is used as a non-coordinating solvent to prevent interference with the catalytic cycle.
Protocol 2: Homogeneous vs. Heterogeneous Catalysis
The choice between a homogeneous and heterogeneous catalyst is a critical decision driven by the specific needs of the application, balancing activity, selectivity, and process considerations like catalyst recovery and reuse.[19]
-
Homogeneous Catalysts: As described in the protocols above, these catalysts exist in the same phase as the reactants.
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, such as solid metal nanoparticles on a support.[21]
The ideal catalyst often lies in a synergistic approach, such as immobilizing a well-defined homogeneous complex onto a solid support, thereby combining the advantages of both systems.[19][23]
Conclusion and Future Outlook
The functionalization of thiophenes is a mature yet continually evolving field. For researchers and drug development professionals, catalyst selection should be guided by the desired outcome:
-
For versatile functionalization via cross-coupling, Iridium-catalyzed C-H borylation is the premier choice due to its exceptional predictability and functional group tolerance.
-
For direct C-C bond formation , Palladium remains a reliable workhorse, while Nickel presents a compelling, cost-effective alternative with unique reactivity that should be explored, especially for CDC reactions.
-
For complete ring saturation , Rhodium catalysts often provide superior selectivity over the more active but less discriminate Ruthenium systems.
Emerging strategies employing photoredox and electrochemistry are beginning to offer new, sustainable pathways for C-H and C-S functionalization under mild conditions, promising to further expand the synthetic chemist's toolkit for modifying this invaluable heterocycle.[24][25]
References
- Insights into the mechanism of 3d transition-metal-catalyzed directed C(sp 3 )
- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionaliz
- Transition-metal-catalyzed remote C–H functionalization of thioethers.
- Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Str
- Recent Advances in Transition-Metal-Catalyzed C–S Activation: From Thioester to (Hetero)aryl Thioether.
- Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz
- Iridium-catalyzed boryl
- Palladium-Catalyzed Regioselective C–S Bond Cleavage of Thiophenes. Organic Letters.
- Direct transition metal-catalyzed functionalization of heteroarom
- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionaliz
- Homogeneous vs Heterogeneous C
- Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC - NIH.
- Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions.
- Visible light-triggered C-C and C-N Bond Formation by C-S bonds cleavage of benzylic thioethers.
- Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction.
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
- Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations.
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- Converting Homogeneous to Heterogeneous in Electrophilic Catalysis Using Monodisperse Metal Nanoparticles. OSTI.gov.
- The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science (RSC Publishing).
- Comparing Nickel- and Palladium-C
- Comparison of catalytic performance of supported ruthenium and rhodium for hydrogenation of 9-ethylcarbazole for hydrogen storage applications. Energy & Environmental Science (RSC Publishing).
- Ruthenium(II), rhodium(III) and iridium(III) based effective catalysts for hydrogenation under aerobic conditions.
- Sustainable Ruthenium- and Rhodium- Catalyzed C–H Activations with Photochemistry and Electrochemistry. eDiss.
- Unveiling the Catalytic Prowess of Palladium and Nickel Complexes in C-C Cross-Coupling Reactions. Benchchem.
- Nickel and Palladium Catalysis: Stronger Demand than Ever.
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A Senior Application Scientist's Guide to HPLC-Based Purity Confirmation of Synthesized 2-(Methylthio)thiophene-3-carboxylic acid
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and toxicological data stand. For novel intermediates like 2-(Methylthio)thiophene-3-carboxylic acid, a versatile building block in medicinal chemistry, even minute impurities can drastically alter pharmacological outcomes or introduce unforeseen toxicity.
This guide provides a comprehensive, field-proven methodology for establishing the purity of newly synthesized batches of this compound. We will move beyond a simple protocol, delving into the scientific rationale behind each experimental choice. Our objective is to present a robust, self-validating High-Performance Liquid Chromatography (HPLC) method that ensures accuracy and reproducibility, comparing the performance of a newly synthesized batch against a certified reference standard. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), which governs the validation of analytical procedures.[1][2][3]
Part 1: The Analytical Strategy - Why HPLC is the Gold Standard
While other techniques like quantitative Nuclear Magnetic Resonance (qNMR) or Gas Chromatography (GC) have their merits, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the superior choice for a non-volatile, UV-active molecule like this compound.[4][5]
-
Superior Resolution: HPLC excels at separating the target analyte from structurally similar impurities that may arise during synthesis, such as starting materials, by-products (e.g., isomers, over-methylated products), or degradation products.[5]
-
Quantitative Accuracy: HPLC with UV detection provides exceptional sensitivity and a wide linear range, making it ideal for accurately quantifying impurities down to trace levels (typically <0.1%).[6]
-
Method Versatility: The parameters of an HPLC method—mobile phase composition, pH, column chemistry—can be finely tuned to achieve optimal separation for a specific analyte, a critical advantage when dealing with novel compounds.[7][8]
Our strategy is to develop a stability-indicating gradient RP-HPLC method, capable of separating the main compound from potential process-related and degradation impurities, and validate its performance according to ICH Q2(R1) guidelines.[9][10]
Workflow for Purity Determination
Caption: Overall workflow for HPLC-based purity confirmation.
Part 2: Experimental Design & Method Development
The core of a trustworthy analysis lies in a well-designed experiment. Here, we detail the choices made to construct a robust HPLC method.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is recommended. The DAD is crucial for assessing peak purity and selecting the optimal detection wavelength.[11]
-
Reference Standard: Certified this compound (Purity ≥ 99.5%).
-
Synthesized Material: The batch of this compound to be tested.
-
Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and reagent-grade phosphoric acid. High-purity water (Milli-Q or equivalent).
Chromatographic Conditions: A Rationale-Driven Approach
The goal is to create a method that retains the analyte of interest while providing sharp peaks and separating it from any potential impurities.
| Parameter | Selection | Rationale |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) | The C18 stationary phase provides hydrophobic interactions with the thiophene ring and methylthio group, ensuring adequate retention. The 3.5 µm particle size offers a good balance between efficiency and backpressure.[5][7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The analyte is a carboxylic acid (pKa ~3-4). To ensure consistent retention and sharp peak shape, the mobile phase pH must be well below the pKa to keep the acid in its neutral, protonated form. Phosphoric acid provides a stable pH of ~2.1.[7][12] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier in RP-HPLC. It generally provides lower backpressure and better peak shapes for many compounds compared to methanol.[13] |
| Elution Mode | Gradient | A gradient elution (increasing percentage of ACN over time) is essential for purity analysis. It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated from the main peak and eluted from the column in a reasonable time.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temp. | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by reducing viscosity fluctuations in the mobile phase.[6] |
| Detection | 254 nm (DAD) | The thiophene ring is a strong chromophore. A DAD allows for monitoring across a range of wavelengths. 254 nm is a common wavelength that provides good sensitivity for aromatic compounds. Peak purity analysis can be performed by comparing spectra across the peak. |
| Injection Vol. | 5 µL | A small injection volume prevents column overloading, which can lead to peak distortion and inaccurate quantification. |
Key HPLC Parameters and Their Interplay
Caption: Interrelationship of key parameters in HPLC method development.
Part 3: Step-by-Step Experimental Protocol
This protocol is designed for self-validation, incorporating checks for specificity, linearity, and precision as per ICH guidelines.[14][15]
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of high-purity water. Filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Synthesized Sample Stock (1.0 mg/mL): Prepare in the same manner as the reference standard using the synthesized material.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent in separate volumetric flasks.
HPLC System Setup and Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 20.0 | 5 | 95 | Linear |
| 25.0 | 5 | 95 | Hold |
| 25.1 | 95 | 5 | Linear |
| 30.0 | 95 | 5 | Equilibrate |
Analysis Sequence
-
System Suitability: Inject the diluent (blank) once, followed by five replicate injections of the Reference Standard Working Solution.
-
Purity Analysis: Inject the Synthesized Sample Working Solution in duplicate.
-
Standard Check: Re-inject the Reference Standard Working Solution to confirm system stability.
Part 4: Data Analysis and Comparison
The objective is to compare the purity and impurity profile of the synthesized material against the high-purity reference standard. Purity is calculated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.
System Suitability Criteria (Example)
Before accepting any sample data, the system must pass suitability tests. This ensures the system is performing correctly.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision and reproducibility of the injection and detection system. |
Comparative Purity Results (Hypothetical Data)
| Analyte | Retention Time (min) | Area % (Reference Std) | Area % (Synthesized Lot) | Identification |
| Impurity 1 | 4.5 | 0.08% | 0.25% | Unknown |
| Impurity 2 | 8.2 | Not Detected | 0.15% | Potential Starting Material |
| This compound | 12.1 | 99.92% | 99.45% | Main Peak |
| Impurity 3 | 15.3 | Not Detected | 0.15% | Unknown |
| Total Purity | 99.92% | 99.45% |
Analysis of Results:
-
The retention time of the main peak in the synthesized lot (12.1 min) matches that of the reference standard, confirming the identity of the compound under these chromatographic conditions.
-
The purity of the synthesized lot is determined to be 99.45% by area normalization.
-
The synthesized lot contains three detectable impurities that are either not present or are at a lower level in the high-purity standard. Impurity 2, eluting earlier, is likely more polar than the main compound and could be an unreacted starting material. Impurities 1 and 3 would require further characterization (e.g., by LC-MS) for structural elucidation.
This direct comparison provides a clear, quantitative assessment of the synthesized material's quality. The 99.45% purity may be acceptable for early-stage research but might require further purification for more advanced applications, depending on project-specific requirements.
Conclusion
This guide has detailed a robust, scientifically-grounded HPLC method for the purity confirmation of synthesized this compound. By focusing on the rationale behind methodological choices—from column and mobile phase selection to the implementation of a gradient elution—we have established a self-validating protocol that ensures trustworthy and reproducible results. The direct comparison of the synthesized batch against a certified reference standard provides an unambiguous measure of purity, which is essential for advancing drug development programs with confidence. This analytical framework is not only applicable to the title compound but can also serve as a template for developing purity methods for other novel thiophene derivatives.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology - Guidance for Industry. U.S.
- ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Sigma-Aldrich. 2-methyl-5-(methylthio)thiophene-3-carboxylic acid. Sigma-Aldrich.
- Sigma-Aldrich. Developing HPLC Methods. Sigma-Aldrich.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- BenchChem.
- LCGC International. (2017). Computer-Assisted Method Development for Small and Large Molecules.
- Agilent. Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies.
- BenchChem. A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC. BenchChem.
- PubChem. 2-Methylthiophene-3-carboxylic acid.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiophene Derivatives
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. Thiophene derivatives, a critical class of sulfur-containing heterocyclic compounds, are ubiquitous in pharmaceuticals and advanced materials.[1][2] Their accurate quantification is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methods for thiophene derivatives, focusing on the critical process of cross-validation to ensure data is reliable and reproducible across different analytical platforms and laboratories.
The Imperative of Cross-Validation in Thiophene Analysis
Analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), is a formal process that confirms an analytical procedure is suitable for its intended purpose.[3] Cross-validation takes this a step further by demonstrating the equivalency of two or more distinct analytical methods. This is not merely a procedural formality but a scientific necessity, particularly for complex molecules like thiophene derivatives which can be prone to specific analytical challenges.
The sulfur atom in the thiophene ring can influence the molecule's chromatographic behavior and spectroscopic properties. Furthermore, the potential for related substances and impurities, which may arise during synthesis or degradation, necessitates robust analytical methods capable of accurate and precise quantification.[4][5] Cross-validation becomes essential when:
-
A new method is introduced to replace an existing one.
-
Methods are transferred between different laboratories or sites.
-
Data from different analytical techniques are being compared to provide a more comprehensive understanding of a sample.
This guide will delve into the practical aspects of cross-validating two of the most common analytical techniques for thiophene derivatives: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a comparative discussion on the utility of UV-Visible (UV-Vis) Spectroscopy.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is a critical first step and is dictated by the physicochemical properties of the thiophene derivative and the analytical objective (e.g., purity assessment, quantification of active pharmaceutical ingredient [API], or impurity profiling).
dot
Caption: Decision tree for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including many thiophene derivatives.[1][6] Its strengths lie in its applicability to non-volatile and thermally labile compounds, making it ideal for the analysis of complex thiophene-containing APIs and their non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For thiophene derivatives that are thermally stable, GC-MS offers excellent separation efficiency and the definitive identification capabilities of mass spectrometry. This is particularly useful for impurity profiling where structural elucidation of unknown peaks is required.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler, faster, and more cost-effective technique that can be used for the quantitative analysis of compounds that possess a suitable chromophore. Many thiophene derivatives exhibit strong UV absorbance, making this a viable option for preliminary analysis or high-throughput screening. However, it lacks the specificity of chromatographic methods and is prone to interference from other UV-absorbing compounds in the sample matrix.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectroscopy for the analysis of a model thiophene derivative. These values are based on a composite of published data and practical laboratory experience.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Specificity | High (separates analyte from impurities) | Very High (separation and mass spectral identification) | Low (prone to interference from other UV-active compounds) |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Analysis Time per Sample | 10-30 minutes | 15-45 minutes | < 5 minutes |
| Cost & Complexity | Moderate | High | Low |
Experimental Protocols for Cross-Validation
Cross-validation involves analyzing the same set of samples using two different analytical methods and comparing the results. The acceptance criteria for the comparison should be pre-defined and based on the intended purpose of the analytical procedure.
dot
Caption: General workflow for cross-validation of two analytical methods.
Detailed Protocol 1: HPLC-UV Method for Tioconazole and its Related Substances
This protocol is adapted from established methods for the analysis of tioconazole, an imidazole antifungal agent containing a thiophene moiety.[3][4][6]
1. Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Agilent 1200 series or Waters Alliance).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol and phosphate buffer (pH 3.0) in a 95:5 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[6]
-
Tioconazole reference standard and known related substances.
2. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of tioconazole reference standard in methanol. Create a series of working standards by diluting the stock solution to cover the expected concentration range (e.g., 10-50 µg/mL).[6]
-
Sample Solutions: Accurately weigh and dissolve the sample containing tioconazole in methanol to achieve a concentration within the calibration range.
3. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (methanol) to ensure no carryover.
-
Perform replicate injections of the standard solutions to establish system suitability (e.g., tailing factor < 2.0, %RSD of peak areas < 2.0%).
-
Inject the sample solutions.
4. Data Analysis:
-
Identify and quantify tioconazole and its related substances based on their retention times and peak areas compared to the calibration curve.
Detailed Protocol 2: GC-MS Method for Thiophene Derivatives in a Complex Matrix
This protocol is based on methodologies for the analysis of thiophene in challenging matrices like benzene.[7][8]
1. Instrumentation and Materials:
-
GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column with a polar stationary phase (e.g., INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
2. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the thiophene derivative reference standard in a suitable solvent (e.g., dichloromethane). Create a series of working standards by serial dilution.
-
Sample Solutions: Dissolve the sample in the chosen solvent to a concentration within the linear range of the method. If necessary, perform liquid-liquid extraction to remove interfering matrix components.
3. GC-MS Procedure:
-
Condition the column according to the manufacturer's instructions.
-
Inject a solvent blank to check for system cleanliness.
-
Inject the standard solutions to build a calibration curve and verify system performance.
-
Inject the sample solutions.
4. Data Analysis:
-
Identify the thiophene derivative based on its retention time and mass spectrum (comparison with a reference library).
-
Quantify the analyte using the peak area from the total ion chromatogram (TIC) or a selected ion monitoring (SIM) mode for enhanced sensitivity.
Interpreting Cross-Validation Data: A Case Study
Let's consider a hypothetical cross-validation study for the quantification of "Thiophene Derivative X" in a drug substance using the HPLC-UV and GC-MS methods described above.
Results from the analysis of three batches:
| Batch | HPLC-UV Assay (%) | GC-MS Assay (%) | % Difference |
| Batch A | 99.5 | 99.2 | -0.30% |
| Batch B | 99.8 | 100.1 | +0.30% |
| Batch C | 99.3 | 99.6 | +0.30% |
Acceptance Criteria: The pre-defined acceptance criterion for the cross-validation was that the percentage difference between the results from the two methods should not exceed 2.0%.
Challenges and Expert Insights in Cross-Validation of Thiophene Derivatives
-
Sulfur-Specific Detection in GC: For complex matrices where co-elution with hydrocarbons is a concern, using a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) in GC can provide enhanced selectivity and simplify method development.[8]
-
Derivatization in GC-MS: Some polar thiophene derivatives may not be suitable for direct GC-MS analysis due to poor volatility or thermal instability. In such cases, chemical derivatization (e.g., silylation) can be employed to improve their chromatographic properties.
-
Impurity Profiling: When cross-validating methods for impurity profiling, it is crucial to ensure that both methods can detect and quantify all known related substances. Spiking experiments with known impurities are essential to confirm this.
-
Inter-laboratory Variability: When cross-validation involves different laboratories, it is important to have a well-defined protocol that specifies the exact experimental conditions to minimize variability.[9] Factors such as instrument manufacturer, column brand, and even the source of reagents can contribute to differences in results.
Conclusion: Ensuring Data Integrity through Rigorous Cross-Validation
The cross-validation of analytical methods is a critical exercise in ensuring the reliability and comparability of data for thiophene derivatives. By systematically comparing the performance of orthogonal techniques like HPLC and GC-MS, and understanding the strengths and limitations of each, researchers and drug development professionals can build a robust analytical framework. This not only satisfies regulatory expectations but also fosters a deeper understanding of the product and process, ultimately contributing to the development of safe and effective medicines. The protocols and insights provided in this guide serve as a practical starting point for establishing a scientifically sound and defensible cross-validation program for this important class of compounds.
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Asian Journal of Pharmaceutical Analysis. (n.d.). Development and Validation of Analytical Method by RP-HPLC and Forced Degradation Studies of Tioconazole Drug. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2001). Determination of the content and the related substances of tioconazole by HPLC. [Link]
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European Journal of Pharmaceutical and Medical Research. (n.d.). A VALIDATED HPLC METHOD FOR DETERMINATION OF TIOCONAZOLE LOADED VAGINAL IMPLANTS PREPARED BY HOT MELT EXTRUSION. [Link]
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Waters Corporation. (n.d.). Improving Performance and Throughput of the USP Organic Impurities Analysis of Tioconazole on an Alliance HPLC System. [Link]
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TSI Journals. (2014). Simultaneous HPLC and derivative spectrophotometry determination of tioconazole and benzyl alcohol in bulk and cream with stability study. [Link]
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Benchmark International. (2024). Inter laboratory Comparison 2023 Report. [Link]
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ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]
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Shimadzu Corporation. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. [Link]
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Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Thiophenecarboxylic Acid Derivatives in Drug Discovery
Abstract:
This guide provides an in-depth comparative analysis of molecular docking studies involving thiophenecarboxylic acid derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1] As researchers and drug development professionals, understanding the nuances of in silico ligand-protein interactions is paramount for accelerating the discovery of novel therapeutics. This document synthesizes data from various studies, presenting a comparative overview of docking methodologies, scoring functions, and their correlation with experimental validation. We will explore the rationale behind experimental choices, provide detailed protocols for robust and reproducible docking studies, and visualize complex workflows and biological pathways to enhance comprehension. The ultimate objective is to equip scientists with the critical knowledge to effectively leverage molecular docking as a predictive tool in the optimization of thiophenecarboxylic acid-based lead compounds.
The Scientific Imperative for Docking Thiophenecarboxylic Acid Derivatives
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly thiophenecarboxylic acids, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This therapeutic potential stems from their ability to interact with a wide array of biological targets, such as enzymes and receptors. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has become an indispensable tool in elucidating these interactions at a molecular level.[3][4][5] By simulating the binding process, docking studies enable the rapid screening of virtual compound libraries, prioritization of candidates for synthesis and biological evaluation, and the generation of hypotheses to guide lead optimization.[5][6] The convergence of computational modeling with experimental validation is a cornerstone of modern drug discovery, and for thiophene-based inhibitors, this synergy is critical for advancing promising candidates through the development pipeline.[7]
Comparative Analysis of Docking Performance
A critical aspect of any docking study is its ability to accurately predict the binding affinity and pose of a ligand within the active site of a protein. The trustworthiness of these predictions is often benchmarked against experimental data, such as the half-maximal inhibitory concentration (IC50). A strong correlation between the in silico docking score and the in vitro biological activity lends confidence to the predictive power of the computational model.
The following table summarizes representative data from various studies on thiophene derivatives, illustrating the comparison between computational metrics and experimental outcomes for different protein targets.
| Compound Class/ID | Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Experimental Assay | Measured IC50 (µM) | Reference |
| Thiophenecarboxylic acid | Undisclosed (Inflammation target) | SWISSDOCK | Full Fitness Score: - | In vitro anti-inflammatory assays | Not specified | [1] |
| Thiophene Sulfonamides (7e, 7i, 7f) | Enoyl-acyl carrier protein reductase (InhA) | Glide | > -11 | Not specified | Not specified | [8] |
| 3-Substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones | Human Lactate Dehydrogenase (LDH) | MolDock | -127 to -171 (MolDock Score) | LDH inhibition assay | Not specified | [9] |
| Thiazole-thiophene scaffolds (4b, 13a) | Breast Cancer Protein (PDB: 2W3L) | MOE 2019 | -6.011, -5.436 | MTT assay against MCF-7 cells | More active than other synthesized compounds | [10][11] |
| Thiophenyl hydrazone (5b) | Beta-tubulin (PDB: 3E22) | Not specified | -7.05 | MTT assay against HT29 cells | 2.61 ± 0.34 | [12] |
| Thioester-based NSAIDs (8a, 7a, 6a) | Cyclooxygenase-2 (COX-2) | MOE 2008.10 | Not specified | COX-2 enzyme inhibition assay | 0.20, 0.22, 0.25 | [13] |
Note: The docking scores and experimental values are sourced from different studies and may not be directly comparable due to variations in methodologies and scoring functions. This table serves to illustrate the process of comparing computational predictions with experimental results.
Experimental Workflow: A Self-Validating Protocol for Comparative Docking
To ensure the reliability and reproducibility of comparative docking studies, a meticulously planned and executed workflow is essential. The following protocol outlines a comprehensive, step-by-step methodology that incorporates self-validating checks at critical stages.
Phase 1: Preparation of Protein and Ligand Structures
The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. This preparatory phase is crucial for ensuring that both the protein and the ligand are in an energetically favorable and biologically relevant state.
Step 1: Protein Structure Retrieval and Preparation
-
Obtain the 3D structure of the target protein from a reputable database such as the Protein Data Bank (PDB).
-
Pre-process the protein structure using molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro).[14] This involves:
-
Removing water molecules, co-crystallized ligands, and ions that are not pertinent to the binding site.
-
Inspecting for and repairing any missing residues or atoms.
-
Adding polar hydrogen atoms.
-
Assigning partial charges using a suitable force field (e.g., CHARMm, AMBER).[14]
-
-
Determine the protonation states of ionizable residues at a physiological pH (typically 7.4).[14]
Step 2: Ligand Structure Preparation
-
Generate 2D structures of the thiophenecarboxylic acid derivatives using chemical drawing software.
-
Convert the 2D structures to 3D and perform energy minimization using a force field like MMFF94 to obtain stable conformations.[15]
Phase 2: Molecular Docking Simulation
This phase involves the core computational process of predicting the binding pose and affinity of the ligands to the protein target.
Step 3: Grid Box Generation
-
Define the active site of the protein. This can be based on the location of a co-crystallized ligand in the PDB structure or by identifying key catalytic or binding residues from the literature.
-
Generate a grid box that encompasses the entire defined active site. This grid defines the search space for the docking algorithm.[14]
Step 4: Docking Execution
-
Utilize a validated docking program such as AutoDock Vina, GOLD, or MOE.[3][6]
-
Create a configuration file specifying the paths to the prepared protein and ligand files, as well as the grid box parameters.[14]
-
Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the grid box, evaluating the binding energy of each pose using a scoring function.[3][16]
Phase 3: Analysis and Validation
The final phase involves interpreting the docking results and, crucially, comparing them with experimental data to validate the computational model.
Step 5: Analysis of Docking Results
-
Examine the output file, which will contain the predicted binding poses ranked by their binding affinity scores (typically in kcal/mol).[14]
-
Visualize the top-ranked poses in a molecular graphics program to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.[14]
Step 6: Correlation with Experimental Data
-
Synthesize and purify the thiophenecarboxylic acid derivatives of interest.
-
Perform in vitro biological assays to determine the experimental binding affinity or inhibitory activity (e.g., IC50, Ki).
-
Compare the docking scores with the experimental data. A strong correlation provides confidence in the predictive ability of the docking protocol for that specific target.[7]
Visualizing the Workflow
To provide a clearer understanding of the interconnected steps in a comparative docking study, the following workflow diagram has been generated using Graphviz.
Caption: A generalized workflow for comparative molecular docking studies.
Biological Context: Thiophenecarboxylic Acid Derivatives as Enzyme Inhibitors
To illustrate the practical application of these docking studies, let's consider a hypothetical signaling pathway where a thiophenecarboxylic acid derivative acts as an inhibitor of a key enzyme, such as a kinase. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[14]
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A Comparative Guide to the Metabolic Stability of 2-(Methylthio)thiophene-3-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, a significant one being its metabolic fate.[1] Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a critical parameter that influences its pharmacokinetic profile, including bioavailability and half-life.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can lead to accumulation and potential toxicity.[2] Therefore, early assessment of metabolic stability is paramount in selecting drug candidates with favorable pharmacokinetic properties.[2]
This guide focuses on 2-(methylthio)thiophene-3-carboxylic acid esters, a scaffold with recognized biological potential but also with inherent metabolic liabilities. We will dissect the primary metabolic pathways responsible for the degradation of these compounds and provide a framework for their systematic evaluation.
Understanding the Metabolic Liabilities of the 2-(Methylthio)thiophene Scaffold
The this compound ester structure contains two primary metabolic "soft spots": the methylthio group and the ester functionality. These moieties are susceptible to enzymatic degradation by cytochrome P450 (CYP) enzymes and carboxylesterases, respectively.
Oxidation of the Thiophene and Methylthio Groups
Thiophene-containing compounds are known to undergo CYP-mediated oxidation, which can lead to the formation of reactive metabolites.[3][4][5][6] The two main oxidative pathways for thiophenes are S-oxidation and epoxidation.[7][8]
-
S-oxidation: The sulfur atom in the thiophene ring or the methylthio group can be oxidized to a sulfoxide.[3][4] This can sometimes lead to the formation of reactive intermediates that can covalently bind to proteins.[3][4]
-
Epoxidation: The thiophene ring can also be oxidized to an epoxide, another highly reactive species that can contribute to toxicity.[5][6][7][8] Studies have shown that for some thiophene-containing drugs, epoxidation can be a more favorable pathway than S-oxidation.[7][8]
The formation of these reactive metabolites is a significant concern in drug development, as it can lead to idiosyncratic drug-induced liver injury.[5][6][9] The investigational anticancer agent OSI-930, which contains a thiophene moiety, has been shown to be oxidized by P450s to a sulfoxide that can react with thiol nucleophiles.[3][4]
Hydrolysis of the Ester Linkage
Carboxylic acid esters are readily hydrolyzed by carboxylesterases, a family of serine hydrolases found in various tissues, with high concentrations in the liver and intestine.[10][11][12] This hydrolysis converts the ester prodrug into its active carboxylic acid and an alcohol, which are generally more polar and readily excreted.[10][13] While this can be a deliberate strategy for prodrug activation, uncontrolled or rapid hydrolysis can lead to suboptimal pharmacokinetic profiles.[10]
The rate of hydrolysis is influenced by the steric and electronic properties of the alcohol and acid portions of the ester. Bulky groups near the ester carbonyl can hinder enzyme access and slow the rate of hydrolysis.
Experimental Evaluation of Metabolic Stability
A thorough assessment of metabolic stability involves a series of in vitro assays that provide key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2).[1][2][14] These assays are typically conducted in the early stages of drug discovery to rank and select compounds with the most promising metabolic profiles.[1]
Microsomal Stability Assay
Liver microsomes are subcellular fractions that are rich in CYP enzymes and are a standard tool for evaluating Phase I metabolic stability.[15][16][17] The microsomal stability assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes and the necessary cofactor, NADPH.[17]
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (or from other species of interest) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[18][19]
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[17][19]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18]
-
-
Sampling and Termination:
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.[18]
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][21]
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[21][22][23]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[20]
-
Workflow for Microsomal Stability Assay
Caption: Workflow of the in vitro microsomal stability assay.
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors present in intact cells. Hepatocytes, the primary liver cells, contain both Phase I and Phase II enzymes and are considered the "gold standard" for in vitro metabolism studies.[15] Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolic fate.
The protocol for a hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of cryopreserved or fresh hepatocytes in suspension instead of microsomes.[14]
Strategies to Enhance Metabolic Stability: A Comparative Analysis
When a lead compound exhibits poor metabolic stability, medicinal chemists employ various strategies to improve its properties. For the this compound ester scaffold, this primarily involves modifying the ester group or the thiophene ring.
Ester Bioisosteres
A common approach to mitigate rapid hydrolysis by carboxylesterases is to replace the ester functionality with a bioisostere.[24] Bioisosteres are functional groups with similar steric and electronic properties that can maintain biological activity while altering physicochemical and pharmacokinetic properties.[25][26]
| Bioisostere | Rationale for Use | Expected Impact on Stability |
| Amide | More resistant to hydrolysis than esters due to the lower electrophilicity of the carbonyl carbon.[27] | Significantly increased stability against carboxylesterases. |
| 1,2,4-Oxadiazole | A five-membered heterocycle that can mimic the geometry and hydrogen bonding potential of an ester.[24][25] | High metabolic stability due to the aromatic nature of the ring. |
| 1,3,4-Oxadiazole | An alternative oxadiazole isomer with different electronic properties that can also serve as an ester surrogate.[25] | Generally stable to hydrolysis. |
| Triazole | A five-membered heterocycle containing three nitrogen atoms, which can act as a stable mimic of the amide bond.[26] | High metabolic stability. |
| Oxetane | A four-membered cyclic ether that can replace a carbonyl group, improving metabolic stability and solubility.[26][28] | Increased stability towards oxidative metabolism. |
Table 1: Comparison of Ester Bioisosteres for Improved Metabolic Stability
Modification of the Thiophene Ring
To address oxidative metabolism of the thiophene ring, several strategies can be employed:
-
Introduction of Electron-Withdrawing Groups: Attaching electron-withdrawing groups to the thiophene ring can decrease its electron density, making it less susceptible to oxidation by CYPs.
-
Steric Shielding: Placing bulky substituents near the sites of metabolism can physically block the access of metabolizing enzymes.
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of metabolism due to the kinetic isotope effect.
Case Study: Comparative Metabolic Stability Data
To illustrate the impact of these modifications, consider the following hypothetical data for a series of this compound analogues.
| Compound | Modification | Human Liver Microsomal t1/2 (min) | Human Hepatocyte t1/2 (min) | CLint (µL/min/mg protein) |
| Parent Ester | - | 15 | 10 | 46.2 |
| Amide Analogue | Ester to Amide | > 60 | 55 | < 11.6 |
| 1,2,4-Oxadiazole | Ester to 1,2,4-Oxadiazole | > 60 | > 60 | < 11.6 |
| Fluoro-thiophene | Fluorine on thiophene | 35 | 28 | 19.8 |
Table 2: Hypothetical Metabolic Stability Data for 2-(Methylthio)thiophene Analogues
The data clearly demonstrates that replacing the labile ester with an amide or an oxadiazole significantly improves metabolic stability in both microsomal and hepatocyte assays. The introduction of a fluorine atom on the thiophene ring also leads to a modest improvement in stability.
Metabolic Pathways of this compound Esters
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Comparative Analysis of Thiophene Derivatives as Novel Antifungal Agents
A Guide for Drug Development Professionals
The escalating prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health. This has catalyzed the search for novel antifungal agents with improved efficacy and alternative mechanisms of action. Among the numerous heterocyclic compounds investigated, thiophene derivatives have emerged as a particularly promising scaffold. This guide provides a comparative analysis of the antifungal activity of select thiophene derivatives against standard antifungal drugs, supported by experimental data and methodological insights.
Mechanisms of Action: A Tale of Two Pathways
To appreciate the potential of thiophene derivatives, it is essential to first understand the mechanism of action of incumbent drugs, primarily the azole class, and compare it with the pathways targeted by these newer agents.
The Established Target: Ergosterol Biosynthesis
Standard azole antifungals, such as Fluconazole and Ketoconazole, function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, which is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins. By depleting ergosterol and causing the accumulation of toxic sterol intermediates, azoles effectively halt fungal growth.
Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of azole drugs.
Emerging Mechanisms of Thiophene Derivatives
While some thiophene derivatives may also target ergosterol biosynthesis, research indicates that many exhibit novel mechanisms of action, a highly desirable trait in overcoming existing resistance. Studies on various thiophene-based compounds, including those incorporating pyrazole and triazole moieties, suggest that their antifungal effects can be attributed to the inhibition of different essential enzymes. For instance, some derivatives have shown potent activity against fungal strains that are resistant to fluconazole, strongly suggesting a different molecular target. The diversity of functional groups that can be attached to the thiophene ring allows for the targeting of multiple pathways, representing a significant advantage in developing next-generation antifungals.
Comparative Antifungal Efficacy: A Quantitative Look
The most direct measure of a compound's antifungal potency is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The data below, synthesized from multiple studies, compares the in vitro MIC values of representative thiophene derivatives against common fungal pathogens and the standard drug, Fluconazole.
Table 1: Comparative MIC Values (μg/mL) of Thiophene Derivatives and Fluconazole
| Compound/Drug | Fungal Strain | MIC (μg/mL) | Reference |
| Thiophene Derivative 1 (A thiophene-pyrazole hybrid) | Candida albicans | 16 | |
| Thiophene Derivative 2 (A thiophene-triazole hybrid) | Candida albicans | 8 | |
| Thiophene Derivative 3 (A thiophene-pyrazole hybrid) | Aspergillus fumigatus | 32 | |
| Thiophene Derivative 4 (A thiophene-triazole hybrid) | Aspergillus fumigatus | 16 | |
| Fluconazole (Standard Drug) | Candida albicans | 0.5 - 8 | |
| Fluconazole (Standard Drug) | Aspergillus fumigatus | >64 (Often resistant) |
Analysis of Data: The presented data highlights several key insights. Certain thiophene-triazole hybrids (Derivative 2 and 4) demonstrate potent activity against Candida albicans and Aspergillus fumigatus, with MIC values that are competitive, especially against Aspergillus fumigatus, a pathogen for which Fluconazole has limited clinical utility. The efficacy of these novel compounds against Aspergillus species is particularly noteworthy, as it suggests they could fill a critical gap in the current antifungal arsenal.
Experimental Protocol: Broth Microdilution Susceptibility Assay
The reliability of MIC data is contingent upon the rigor of the experimental methodology. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for antifungal susceptibility testing.
Rationale for Methodological Choices
-
Standardized Inoculum: The fungal inoculum is adjusted to a specific turbidity (e.g., 0.5 McFarland standard) to ensure a consistent and reproducible number of fungal cells in each test well. This is critical because the efficacy of a drug can be dependent on the initial microbial load.
-
RPMI-1640 Medium: This specific culture medium is used because it is nutritionally poor, which prevents overly rapid fungal growth that could mask the inhibitory effects of the compound. It is also buffered to maintain a stable physiological pH.
-
Serial Dilution: A two-fold serial dilution of the test compounds allows for the precise determination of the MIC value across a wide concentration range.
Step-by-Step Protocol
-
Compound Preparation: Dissolve test compounds (thiophene derivatives and standard drugs) in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound using RPMI-1640 medium to achieve the final desired concentrations. Ensure the final DMSO concentration is non-inhibitory to the fungus (typically ≤1%).
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to the final working concentration.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (fungus + medium, no drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
Caption: Workflow for the CLSI-based broth microdilution antifungal susceptibility test.
Conclusion and Future Directions
The body of evidence strongly supports the continued investigation of thiophene derivatives as a viable source of new antifungal therapies. Their ability to exhibit potent activity, in some cases surpassing that of standard drugs against resistant pathogens, is a compelling advantage. The chemical tractability of the thiophene scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on elucidating the precise molecular targets of the most active derivatives to better understand their mechanisms of action and to proactively address potential resistance development. Furthermore, in vivo studies are necessary to validate the promising in vitro activity and to assess the safety profiles of these compounds, paving the way for their potential clinical development.
References
-
Title: Antifungal Drugs: A Comprehensive Review of Their Mechanisms of Action, Spectrum of Activity, and Resistance Source: American Society for Microbiology URL: [Link]
-
Title: Synthesis, characterization, and in vitro antifungal evaluation of novel thiophene derivatives containing pyrazole moiety Source: Springer Nature URL: [Link]
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Title: Design, synthesis, and biological evaluation of novel thiophene derivatives containing triazole moiety as potent antifungal agents Source: Wiley Online Library URL: [Link]
-
Title: The mechanism of action of azole antifungals Source: British Society for Antimicrobial Chemotherapy URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Methylthio)thiophene-3-carboxylic acid
For Immediate Release
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, operational plan for the proper disposal of 2-(Methylthio)thiophene-3-carboxylic acid, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Hazard Assessment and Initial Precautions
This compound is an irritant, and according to its Globally Harmonized System (GHS) classification, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all waste containing this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be handled as hazardous chemical waste.[3][4]
Before beginning any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5][6] Adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) is mandatory, which includes the implementation of a comprehensive Chemical Hygiene Plan (CHP).[7][8][9][10]
The following table summarizes the essential safety information for handling this compound:
| Parameter | Information | Source/Justification |
| Compound Name | This compound | - |
| CAS Number | 71154-30-8 | [6] |
| Molecular Formula | C6H6O2S | [1] |
| Primary Hazards | Irritant. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][2] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, lab coat, chemical-resistant gloves (e.g., nitrile). | [5][11] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[5][12] Under no circumstances should this chemical or contaminated materials be disposed of down the drain or in regular trash.[4]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[3][4] This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[5] Acids should be stored separately from bases, and oxidizing agents should be kept apart from reducing agents and organic compounds.[13]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a separate, clearly marked hazardous waste bag.[3][4]
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard (e.g., "Irritant").[14] The label should also include the date of waste generation.[3]
-
Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area (SAA).[4][13] This area must be at or near the point of generation and under the control of laboratory personnel.[15] The storage area should be cool, dry, well-ventilated, and away from incompatible materials.[5][16]
Step 3: Spill and Decontamination Procedures
In the event of a spill, immediately evacuate the area and ensure proper ventilation. Wearing appropriate PPE, including respiratory protection if necessary, contain the spill using an inert absorbent material like vermiculite or sand.[3][4][16]
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[4][5]
-
Clean the spill area with a suitable solvent, such as isopropanol or ethanol, followed by a thorough wash with soap and water.[3]
-
All cleaning materials must also be disposed of as hazardous waste.[4]
Step 4: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4][12] Waste must be tracked from its point of generation to its final disposal, which may include incineration or other approved methods.[14]
Workflow for Proper Disposal
The following diagram illustrates the decision-making process and necessary steps for the safe disposal of this compound.
Regulatory Compliance
Adherence to regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) is mandatory for all laboratories generating hazardous waste.[12][17] Laboratories must obtain an EPA ID number and may be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), which dictates specific storage time limits and reporting requirements.[14][17]
The Occupational Safety and Health Administration (OSHA) also sets standards to protect laboratory workers from chemical hazards, emphasizing the need for a written Chemical Hygiene Plan, employee training, and access to Safety Data Sheets (SDS).[8][9][10]
By following these established procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Benchchem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Benchchem. Safe Disposal of 2-(Thiophene-2-sulfonamido)acetic acid: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate: A Comprehensive Guide.
- CDH Fine Chemical. (s.d.).
- MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.
- CloudSDS. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
- American Laboratory. Managing Hazardous Chemical Waste in the Lab.
- PubChem. 2-Methylthiophene-3-carboxylic acid.
- GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Safety Data Sheet. (2024-12-19). This compound.
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE.
- Fisher Scientific. (s.d.). SAFETY DATA SHEET.
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- 8. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




